molecular formula C3H6NaO3 B1260880 Sodium D-lactate CAS No. 920-49-0

Sodium D-lactate

Numéro de catalogue: B1260880
Numéro CAS: 920-49-0
Poids moléculaire: 113.07 g/mol
Clé InChI: ZZUUMCMLIPRDPI-HSHFZTNMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Sodium Lactate, D- is the sodium salt of the dextro isomer of lactic acid with alkalinizing and electrolyte replenishing property. Upon metabolism, sodium lactate D is converted to bicarbonate, thereby increasing plasma bicarbonate, which facilitates removal of hydrogen ion and lactate from blood stream and leads to raised blood pH.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

Numéro CAS

920-49-0

Formule moléculaire

C3H6NaO3

Poids moléculaire

113.07 g/mol

Nom IUPAC

sodium;(2R)-2-hydroxypropanoate

InChI

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/t2-;/m1./s1

Clé InChI

ZZUUMCMLIPRDPI-HSHFZTNMSA-N

SMILES

CC(C(=O)[O-])O.[Na+]

SMILES isomérique

C[C@H](C(=O)O)O.[Na]

SMILES canonique

CC(C(=O)O)O.[Na]

Origine du produit

United States

Foundational & Exploratory

A Technical Guide to Sodium D-Lactate Synthesis via Microbial Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the microbial synthesis of sodium D-lactate, a crucial component in the production of high-performance biodegradable polylactic acid (PLA). The document details the key microbial strains, metabolic pathways, fermentation strategies, and downstream processing steps involved in producing optically pure D-lactic acid and its subsequent conversion to this compound.

Introduction to D-Lactic Acid Production

Lactic acid is a vital platform chemical used in the food, pharmaceutical, and chemical industries.[1] Its polymer, polylactic acid (PLA), is a leading biodegradable plastic. The properties of PLA, such as its thermostability, are significantly enhanced by creating a stereocomplex of poly-L-lactic acid (PLLA) and poly-D-lactic acid (PDLA).[2][3][4] This requires a supply of optically pure D-lactic acid. While chemical synthesis produces a racemic mixture of D- and L-isomers, microbial fermentation offers a route to high enantiomeric purity.[5][6] This process typically involves fermenting a sugar source to produce D-lactic acid, which is then neutralized to yield this compound.[7]

Key Microbial Strains for D-Lactate Production

A variety of microorganisms, both native producers and genetically engineered strains, are utilized for D-lactic acid production. The choice of organism is critical as it determines the optical purity and overall efficiency of the process.

  • Native Producers : Certain species of Lactic Acid Bacteria (LAB) are natural producers of D-lactic acid.

    • Sporolactobacillus inulinus : Known for its superior productivity of D-lactate with high optical purity.[8]

    • Lactobacillus delbrueckii : Strains of this species are homofermentative producers of D-lactic acid from various feedstocks, including rice starch and orange peel waste.[6][9]

    • Lactobacillus reuteri : Has been identified as a dominant D-lactate producer in certain fermentation environments.[10]

  • Metabolically Engineered Strains : Genetic engineering allows for the development of robust microbial platforms for exclusive D-lactate production by eliminating pathways for byproducts like L-lactate, ethanol, and organic acids.

    • Escherichia coli : A versatile host that can be engineered for homofermentative D-lactate production by deleting genes for competing pathways (e.g., pta, ppc) and overexpressing D-lactate dehydrogenase (ldhD).[11][12]

    • Bacillus subtilis : A thermotolerant bacterium that can be engineered to produce D-lactic acid at elevated temperatures (e.g., 48-50°C) by introducing heterologous ldhA genes.[4]

    • Saccharomyces cerevisiae : This yeast can be engineered to produce D-lactic acid with high optical purity by deleting the pyruvate (B1213749) decarboxylase 1 (PDC1) gene and introducing D-lactate dehydrogenase genes.[3]

Metabolic Pathway for D-Lactate Synthesis

The primary metabolic route for D-lactic acid production in most relevant microbes is the homofermentative pathway. Sugars like glucose are metabolized through the Embden-Meyerhof-Parnas (EMP) pathway to pyruvate, which is then converted to D-lactate.

The core reaction involves the reduction of pyruvate to D-lactate, catalyzed by the enzyme D-lactate dehydrogenase (D-LDH), which uses NADH as a cofactor.[13] Metabolic engineering efforts focus on channeling the carbon flux from pyruvate exclusively toward D-lactate while blocking competing pathways.

Metabolic_Pathway cluster_LDH cluster_ME Glucose Glucose EMP Embden-Meyerhof-Parnas (EMP) Pathway Glucose->EMP Glycolysis Pyruvate Pyruvate EMP->Pyruvate D_Lactate D-Lactate Pyruvate->D_Lactate Reduction Byproducts Byproducts (Ethanol, Acetate, L-Lactate, Succinate) Pyruvate->Byproducts P1 Pyruvate->P1 D_LDH D-Lactate Dehydrogenase (D-LDH) NAD NAD+ D_LDH->NAD X_mark X X_mark->Byproducts NADH NADH NADH->D_LDH P1->D_Lactate P2 P1->P2 P2->D_LDH

Metabolic pathway for homofermentative D-lactic acid production.

Fermentation Strategies and Data

To achieve high titers, yields, and productivity, fermentation processes must be carefully optimized. Fed-batch fermentation is a commonly employed strategy to overcome substrate inhibition and increase final product concentration.[1][14][15]

Key fermentation parameters include:

  • Carbon Source : Glucose is the most common, but low-cost substrates like molasses, corn steep liquor, and various hydrolysates are used to improve process economics.[1][6][9]

  • Nitrogen Source : Complex nitrogen sources like yeast extract, peptone, and corn steep liquor are required by fastidious lactic acid bacteria.[16]

  • pH Control : Lactic acid accumulation lowers the pH, inhibiting microbial growth.[16] The pH is typically controlled between 5.0 and 7.0 by adding neutralizing agents like calcium carbonate (CaCO₃), calcium hydroxide (B78521) (Ca(OH)₂), or sodium hydroxide (NaOH).[1][17] When NaOH is used, sodium lactate (B86563) is produced directly in the fermenter.

  • Temperature : Optimal temperatures vary by strain but are generally between 30°C and 45°C for mesophilic bacteria like Lactobacillus.[16] Thermotolerant strains like engineered B. subtilis can operate at higher temperatures.[4]

The following table summarizes quantitative data from various D-lactic acid fermentation studies.

Microbial StrainFermentation ModeSubstrateTiter (g/L)Yield (g/g)Productivity (g/L·h)Optical Purity (%)Reference(s)
Lactobacillus delbrueckiiFed-BatchMolasses & CSL162N/A3.37>99.5[1]
Sporolactobacillus inulinusFed-BatchN/A222N/AN/AN/A[5]
Engineered E. coli RR1Batch (Anaerobic)Glucose62.20.801.04>99.9[12]
Engineered E. coli JU15BatchAvocado Seed Hydrolysate37.8N/A0.52N/A[11]
Engineered E. coli B0013-070BatchCrude Glycerol14.50.72N/AN/A[11]
Engineered S. cerevisiaeBatch (Neutralizing)Glucose61.50.61N/A>99.9[3]
Engineered B. subtilisBatchGlucose~90 (1M)0.992 (g/h/g cells)N/A[4]
Lactobacillus delbrueckiiBatchRice StarchN/A0.70 (from saccharificate)N/A>97.5[9]

Experimental Protocols

Protocol 1: Fed-Batch Fermentation for D-Lactic Acid Production

This protocol is a synthesized methodology based on common practices for high-titer D-lactic acid production using a bacterial strain like Lactobacillus delbrueckii.[1]

  • Inoculum Preparation :

    • Prepare a seed culture medium (e.g., GYP medium containing glucose, yeast extract, peptone).

    • Inoculate a single colony of the selected strain into the seed medium.

    • Incubate under optimal conditions (e.g., 39°C, stationary) until the culture reaches the late exponential growth phase (approx. 12-16 hours).[1][16]

  • Fermenter Preparation :

    • Prepare the main fermentation medium in a bioreactor. A typical medium might consist of a primary carbon source (e.g., 100 g/L molasses), a nitrogen source (e.g., corn steep liquor), and a salt solution.[1]

    • Sterilize the bioreactor and medium by autoclaving at 121°C for 20 minutes.

  • Fermentation Process :

    • Inoculate the sterile fermentation medium with the seed culture to a desired size (e.g., 10-25% v/v).[1]

    • Set the fermentation parameters:

      • Temperature : 39°C

      • Agitation : 150 rpm

      • pH : Maintain at 5.5 by the automated addition of a neutralizing agent (e.g., 5M NaOH for direct sodium lactate synthesis or Ca(OH)₂).[1]

    • Begin the fermentation in batch mode.

  • Fed-Batch Strategy :

    • Prepare a sterile, highly concentrated feed solution (e.g., 500 g/L sucrose (B13894) from molasses).

    • Monitor the residual sugar concentration in the fermenter periodically using HPLC or other methods.

    • When the residual sugar drops below a set threshold (e.g., 10 g/L), begin feeding the concentrated solution.[1] The feeding can be done in pulses (multipulse fed-batch) or at a constant rate.[1][18]

    • Continue the fermentation for a set duration (e.g., 48-70 hours) or until sugar consumption ceases.[1]

  • Sampling and Analysis :

    • Collect samples aseptically at regular intervals to measure cell growth (OD₆₀₀), residual sugar, and D-lactic acid concentration.

Protocol 2: Quantification of D-Lactic Acid by HPLC

This protocol describes a common method for analyzing D-lactic acid concentration in fermentation broth.[19]

  • Sample Preparation :

    • Centrifuge a sample of the fermentation broth (e.g., 10,000 rpm for 10 min) to remove microbial cells and debris.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • Dilute the sample with the mobile phase if the lactic acid concentration is expected to be outside the standard curve range.

  • HPLC Conditions :

    • Column : A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm) is often used.[19] For chiral separation to confirm optical purity, a specific chiral column (e.g., Astec CHIROBIOTIC R) is required.[20]

    • Mobile Phase : An acidic aqueous solution, such as 0.01 M phosphoric acid or sulfuric acid solution (pH adjusted to ~2.5).[19]

    • Flow Rate : 1.0 mL/min.[19]

    • Column Temperature : Room temperature or controlled (e.g., 30°C).

    • Detector : UV detector at 210 nm.[19]

    • Injection Volume : 10-20 µL.

  • Quantification :

    • Prepare a series of standard solutions of pure D-lactic acid of known concentrations.

    • Run the standards on the HPLC to generate a calibration curve (peak area vs. concentration).

    • Run the prepared samples and quantify the D-lactic acid concentration by comparing the resulting peak area to the calibration curve.

Downstream Processing and this compound Synthesis

After fermentation, the D-lactic acid must be recovered from the broth and purified. The final step is the conversion to this compound if not already produced in the fermenter. Downstream processing can account for a significant portion of the total production cost.[21]

Key Steps:

  • Cell Removal : The first step is to separate the microbial biomass from the fermentation broth. This is typically achieved through microfiltration or centrifugation.[2][22]

  • Broth Clarification : Ultrafiltration and nanofiltration can be used to remove soluble macromolecules like proteins, polysaccharides, and residual medium components.[2][23][24]

  • Purification of D-Lactic Acid : Several methods exist to purify the lactic acid:

    • Precipitation : The traditional method involves adding Ca(OH)₂ to the broth to precipitate calcium lactate. The salt is recovered, and sulfuric acid is added to precipitate calcium sulfate (B86663) (gypsum) and release free lactic acid. This process, however, generates a large amount of gypsum waste.[21][25]

    • Solvent Extraction : Lactic acid is extracted from the aqueous broth into an organic solvent, which is then back-extracted into water.[25]

    • Ion Exchange Chromatography : Anion and cation exchange resins can be used to capture lactate from the broth and then elute it in a purified form.[22][26]

    • Esterification & Distillation : Lactic acid is reacted with an alcohol (e.g., ethanol) to form ethyl lactate. This ester has a lower boiling point and can be purified by distillation. The purified ethyl lactate is then hydrolyzed back to high-purity lactic acid.[2][27]

  • Synthesis of this compound : The purified D-lactic acid is converted to this compound through a neutralization reaction.

    • This is achieved by reacting the D-lactic acid solution with a sodium base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), until a neutral pH is reached.[7][28] The resulting product is a solution of this compound.

    • Alternatively, water-splitting electrodialysis can be used to convert sodium lactate from the broth directly into lactic acid and a sodium hydroxide solution.[24][29]

Downstream_Processing Start Fermentation Broth (D-Lactic Acid, Cells, Impurities) CellRemoval Cell Removal Start->CellRemoval Microfiltration / Centrifugation ClarifiedBroth Clarified Broth (D-Lactic Acid, Soluble Impurities) CellRemoval->ClarifiedBroth Purification Purification ClarifiedBroth->Purification Ion Exchange / Esterification-Distillation / Precipitation PureLA Purified D-Lactic Acid Purification->PureLA Neutralization Neutralization PureLA->Neutralization FinalProduct This compound Solution Neutralization->FinalProduct NaOH NaOH or Na₂CO₃ NaOH->Neutralization

General workflow for downstream processing and this compound synthesis.

Conclusion

The microbial production of this compound is a sophisticated process that relies on the careful selection and engineering of microbial strains, optimization of fermentation conditions, and efficient downstream processing. While native producers like Sporolactobacillus offer high productivity, metabolically engineered organisms like E. coli and S. cerevisiae provide robust and versatile platforms for producing optically pure D-lactate. Fed-batch fermentation strategies are key to achieving industrially relevant titers. The conversion of the resulting D-lactic acid to its sodium salt is a straightforward neutralization step, completing the synthesis pathway. Continued advancements in metabolic engineering and bioprocess optimization will further enhance the economic viability of producing this essential monomer for the next generation of bioplastics.

References

The Stereospecificity of D-Lactate Dehydrogenase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactate (B86563) dehydrogenase (LDH) is a critical enzyme in cellular metabolism, catalyzing the reversible conversion of pyruvate (B1213749) to lactate. This enzyme exists in stereospecific forms, with D-lactate dehydrogenase (D-LDH) exclusively acting on the D-isomer of lactate. This technical guide provides a comprehensive overview of the stereospecificity of D-LDH, delving into its molecular basis, kinetic properties, and metabolic significance. Detailed experimental protocols for assessing its activity and stereospecificity are provided, alongside quantitative data and visual representations of relevant metabolic pathways and experimental workflows. This document serves as a valuable resource for researchers and professionals in drug development seeking to understand and exploit the unique characteristics of D-LDH.

Introduction

Lactate dehydrogenase (LDH) plays a pivotal role in anaerobic glycolysis, facilitating the regeneration of NAD+ necessary for continued ATP production.[1] LDH exists in two primary stereospecific forms: L-lactate dehydrogenase (L-LDH), which is the predominant form in vertebrates, and D-lactate dehydrogenase (D-LDH), found mainly in prokaryotes and some lower eukaryotes.[2] The strict stereospecificity of these enzymes is fundamental to their biological function, ensuring the correct isomeric form of lactate is produced and utilized within specific metabolic contexts.

D-LDH (EC 1.1.1.28) catalyzes the NAD+-dependent oxidation of D-lactate to pyruvate and the reverse reaction, the NADH-dependent reduction of pyruvate to D-lactate.[3] This specificity arises from the precise three-dimensional arrangement of amino acid residues in the enzyme's active site, which creates a chiral environment that preferentially binds and orients the D-isomer of lactate. Understanding the molecular determinants of this stereospecificity is crucial for various applications, including the development of novel antimicrobial agents targeting bacterial metabolism and the design of biosensors for D-lactate, a key biomarker in certain pathological conditions like D-lactic acidosis.[4]

This guide will explore the structural and mechanistic basis of D-LDH stereospecificity, present quantitative kinetic data, detail experimental methodologies for its characterization, and provide visual diagrams of its metabolic role and the workflow for its analysis.

Molecular Basis of Stereospecificity

The stereoselectivity of D-lactate dehydrogenase is dictated by the specific architecture of its active site. The binding pocket is shaped by a conserved set of amino acid residues that form a network of interactions with the substrate. These interactions ensure the correct positioning of the D-lactate molecule for the subsequent hydride transfer from NADH.

Key features of the D-LDH active site include:

  • Substrate Binding Pocket: The active site is a cleft located between the enzyme's two domains. The precise geometry of this pocket sterically hinders the binding of L-lactate, while accommodating D-lactate.

  • Key Amino Acid Residues: Specific residues are critical for substrate recognition and catalysis. For instance, studies on L-LDH have highlighted the importance of residues like arginine 109 in polarizing the pyruvate carbonyl group, a mechanism likely mirrored in D-LDH with analogous residues.[5] Site-directed mutagenesis studies can be employed to probe the function of these key residues in determining stereospecificity.

  • Coenzyme Binding: The binding of the cofactor NADH induces a conformational change in the enzyme, often referred to as a "loop" closure, which sequesters the active site from the solvent and properly orients the substrate for the reaction.[5]

The absolute stereospecificity of LDH has been demonstrated, with the frequency of non-stereospecific hydride transfer being exceedingly low, indicating a significant energy barrier for the binding and reaction of the incorrect enantiomer.[6]

Quantitative Data: Kinetic Parameters

The stereospecificity of D-LDH is quantitatively demonstrated by its kinetic parameters, specifically the Michaelis-Menten constant (Km) and the maximal velocity (Vmax). The Km value reflects the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for its substrate. As shown in the table below, D-LDH exhibits a significantly lower Km and a higher Vmax for D-lactate compared to L-lactate, indicating a strong preference for its specific enantiomer.

Enzyme SourceSubstrateKm (mM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Lactobacillus delbrueckiiPyruvate1.340.024 (µmol/min)16031.198 x 10⁶[7]
MicroorganismPyruvate0.80---[3]
MicroorganismNADH0.18---[3]
Mouse Periportal HepatocytesL-lactate8.62 - 13.5---[8]
Mouse Skeletal Muscle FibersL-lactate13.3 - 17.9---[8]
Human Breast Tumor (C-LDH)PyruvateNot Different from NormalHigher than Normal--[9]
Human Breast Normal (N-LDH)Pyruvate----[9]
Human Breast Tumor (C-LDH)L-lactateHigher than Normal--Lower than Normal[9]
Human Breast Normal (N-LDH)L-lactate----[9]
Human Breast Tumor (C-LDH)NAD⁺Higher than Normal--Lower than Normal[9]
Human Breast Normal (N-LDH)NAD⁺----[9]

Note: The table includes kinetic data for both D-LDH and L-LDH from various sources to provide a comparative context. The activity of D-LDH with L-lactate is generally negligible and often not reported in kinetic studies.

Experimental Protocols

Spectrophotometric Assay for D-Lactate Dehydrogenase Activity and Stereospecificity

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of D-LDH with its substrate D-lactate and to demonstrate its stereospecificity by testing its activity with L-lactate. The assay monitors the reduction of NAD⁺ to NADH, which is accompanied by an increase in absorbance at 340 nm.

Materials:

  • Purified D-lactate dehydrogenase

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

  • D-Lactate stock solution (e.g., 1 M)

  • L-Lactate stock solution (e.g., 1 M)

  • NAD⁺ stock solution (e.g., 100 mM)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing potassium phosphate buffer and NAD⁺ at a final concentration of 2 mM.

    • For determining the Km for D-lactate, prepare a series of dilutions of the D-lactate stock solution to achieve a range of final concentrations in the cuvette (e.g., 0.1 mM to 10 mM).

    • To test for stereospecificity, prepare a reaction with a high concentration of L-lactate (e.g., 100 mM) instead of D-lactate.

    • Prepare a blank reaction containing all components except the enzyme.

  • Enzyme Preparation:

    • Dilute the purified D-LDH in cold potassium phosphate buffer to a suitable concentration that yields a linear rate of absorbance change over a few minutes.

  • Kinetic Measurement:

    • Add the reaction mixture (buffer, NAD⁺, and substrate) to a cuvette and place it in the spectrophotometer.

    • Allow the cuvette to equilibrate to the desired temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding a small volume of the diluted D-LDH solution to the cuvette and mix quickly.

    • Immediately start recording the absorbance at 340 nm at regular intervals (e.g., every 15 seconds) for 3-5 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot, using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Plot the initial velocities against the corresponding substrate concentrations.

    • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation or by using a linear plot such as the Lineweaver-Burk plot.

    • Compare the activity observed with D-lactate to the activity (or lack thereof) with L-lactate to demonstrate stereospecificity.

Visualizations

Signaling Pathway: D-Lactate Metabolism in Shewanella oneidensis

The following diagram illustrates the metabolic pathway of D-lactate in the bacterium Shewanella oneidensis. This organism possesses both D-LDH (Dld) and L-LDH (LldEFG) and preferentially utilizes the D-isomer of lactate.[10][11]

D_Lactate_Metabolism cluster_extracellular Extracellular Space cluster_cell Bacterial Cell D-Lactate_ext D-Lactate Lactate_Permease Lactate Permease (lldP) D-Lactate_ext->Lactate_Permease Uptake L-Lactate_ext L-Lactate L-Lactate_ext->Lactate_Permease D-Lactate_int D-Lactate Lactate_Permease->D-Lactate_int L-Lactate_int L-Lactate Lactate_Permease->L-Lactate_int Pyruvate Pyruvate D-Lactate_int->Pyruvate Oxidation D-LDH D-Lactate Dehydrogenase (Dld) L-Lactate_int->Pyruvate Oxidation L-LDH L-Lactate Dehydrogenase (LldEFG) Pyruvate->D-Lactate_int Reduction Pyruvate->L-Lactate_int Reduction TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle D-LDH->D-Lactate_int D-LDH->Pyruvate Quinone Quinone D-LDH->Quinone e- transfer L-LDH->L-Lactate_int L-LDH->Pyruvate L-LDH->Quinone e- transfer NADH NADH TCA_Cycle->NADH Electron_Transport_Chain Electron Transport Chain QuinoneH2 Quinol Electron_Transport_Chain->QuinoneH2 NAD NAD+ NADH->Electron_Transport_Chain Quinone->Electron_Transport_Chain

Caption: D-Lactate metabolism in Shewanella oneidensis.

Experimental Workflow: Determining Stereospecificity of D-LDH

The following diagram outlines the experimental workflow for determining the stereospecificity of a purified D-lactate dehydrogenase.

Stereospecificity_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Purify_Enzyme Purify D-LDH Setup_Reactions Set up reactions with varying [D-Lactate] and a high [L-Lactate] Purify_Enzyme->Setup_Reactions Prepare_Reagents Prepare Buffers and Substrates (D- & L-Lactate, NAD+) Prepare_Reagents->Setup_Reactions Initiate_Reactions Initiate reactions with D-LDH Setup_Reactions->Initiate_Reactions Monitor_Absorbance Monitor Absorbance at 340 nm Initiate_Reactions->Monitor_Absorbance Calculate_Velocity Calculate Initial Reaction Velocities (V₀) Monitor_Absorbance->Calculate_Velocity Plot_Data Plot V₀ vs. [Substrate] Calculate_Velocity->Plot_Data Compare_Activities Compare activity with D-Lactate vs. L-Lactate Calculate_Velocity->Compare_Activities Determine_Kinetics Determine Km and Vmax for D-Lactate Plot_Data->Determine_Kinetics Determine_Kinetics->Compare_Activities

Caption: Workflow for determining D-LDH stereospecificity.

Conclusion

The stereospecificity of D-lactate dehydrogenase is a fundamental property that governs its biological role and offers significant potential for biotechnological and pharmaceutical applications. This in-depth guide has provided a comprehensive overview of the molecular basis, kinetic properties, and metabolic context of D-LDH's strict preference for D-lactate. The detailed experimental protocols and visual diagrams serve as practical resources for researchers and professionals aiming to investigate and utilize this remarkable enzyme. A thorough understanding of D-LDH stereospecificity is paramount for the development of targeted therapies and advanced diagnostic tools.

References

The Role of Sodium D-Lactate in Bacterial Cell Wall Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of antibiotic resistance is a critical global health challenge. A key mechanism of resistance to glycopeptide antibiotics, such as vancomycin (B549263), involves the modification of the bacterial cell wall synthesis pathway. This technical guide provides an in-depth exploration of the role of sodium D-lactate in this process, focusing on its incorporation into peptidoglycan precursors, the enzymatic machinery involved, and the resulting impact on antibiotic efficacy. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in microbiology, biochemistry, and drug development.

Introduction: The Central Role of Peptidoglycan and the Rise of Resistance

The bacterial cell wall is a vital structure that maintains cell shape and protects against osmotic stress. Its primary component is peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) sugars, cross-linked by short peptide stems. The final step in the synthesis of these peptide stems typically involves the addition of a D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide. This D-Ala-D-Ala terminus is the specific target for glycopeptide antibiotics like vancomycin, which bind to it and sterically hinder the transglycosylation and transpeptidation reactions necessary for peptidoglycan polymerization, ultimately leading to cell death.[1][2]

However, certain bacteria have evolved a sophisticated resistance mechanism that involves the substitution of the terminal D-alanine with D-lactate, forming a D-alanyl-D-lactate (D-Ala-D-Lac) depsipeptide.[1][3] This seemingly minor alteration dramatically reduces the binding affinity of vancomycin for the peptidoglycan precursor, rendering the antibiotic ineffective.[1][4] this compound, when present in the growth medium, can serve as a precursor for this modification, particularly in bacteria possessing the requisite enzymatic machinery.

The Biochemical Pathway of D-Lactate Incorporation

The incorporation of D-lactate into the peptidoglycan precursor is a multi-step enzymatic process primarily orchestrated by genes often found within the van operon in resistant strains.

Production of D-Lactate

The journey begins with the production of D-lactate from pyruvate, a central metabolite. This conversion is catalyzed by D-lactate dehydrogenase, an enzyme encoded by the vanH gene in many vancomycin-resistant enterococci (VRE).[5][6]

Synthesis of the D-Ala-D-Lac Depsipeptide

The key step in this resistance pathway is the formation of the D-Ala-D-Lac depsipeptide. This reaction is catalyzed by a specialized ligase, typically VanA or VanB, which are D-Ala:D-Lac ligases.[6][7] These enzymes catalyze the ATP-dependent ligation of D-alanine and D-lactate. Interestingly, the VanA ligase can also synthesize D-Ala-D-Ala, but its affinity for D-lactate is significantly higher under physiological conditions, ensuring the preferential formation of the depsipeptide.[8][9]

Addition to the Peptidoglycan Precursor

The newly synthesized D-Ala-D-Lac is then added to the UDP-MurNAc-tripeptide by the MurF ligase, an essential enzyme in the cytoplasmic phase of peptidoglycan synthesis. This results in the formation of the modified peptidoglycan precursor, UDP-MurNAc-pentadepsipeptide. This modified precursor is then transported across the cell membrane to be incorporated into the growing peptidoglycan layer.

Quantitative Data on D-Lactate Mediated Resistance

The substitution of D-Ala with D-Lac has a profound and quantifiable impact on vancomycin binding and the kinetics of the enzymes involved in peptidoglycan synthesis.

Table 1: Comparative Binding Affinities of Vancomycin
Target PeptideDissociation Constant (Kd)Fold Difference in AffinityReference(s)
D-Alanyl-D-Alanine (D-Ala-D-Ala)~1 µM~1000x higher[1][4]
D-Alanyl-D-Lactate (D-Ala-D-Lac)~1 mM[1][4]
Table 2: Kinetic Parameters of VanA Ligase (from Enterococcus faecium)
Substrate (at subsite 2)K_Mk_catCatalytic Efficiency (k_cat/K_M)Reference(s)
D-Alanine (protonated)210 mM550 min⁻¹2.6 mM⁻¹min⁻¹[8][9]
D-Alanine (deprotonated)0.66 mM550 min⁻¹833.3 mM⁻¹min⁻¹[8][9]
D-Lactate0.69 mM32 min⁻¹46.4 mM⁻¹min⁻¹[8][9]

Note: At physiological pH (~7.5), the vast majority of D-alanine is in its protonated form, making D-lactate the kinetically preferred substrate for VanA.

Table 3: Effect of Sodium Lactate (B86563) on Bacterial Growth
BacteriumConditionEffect on GrowthReference(s)
Listeria monocytogenesIncreasing concentrations of sodium lactateInhibition of growth[10]
Staphylococcus aureusIncreasing concentrations of sodium lactateInhibition of growth[10]
Magnetospirillum gryphiswaldenseHigh concentrations of sodium lactateInhibition of cell growth[11]

Note: The effect of sodium lactate on bacterial growth is species-dependent and can be influenced by other environmental factors such as pH and temperature. In some bacteria, lactate can also serve as a carbon source.[12]

Signaling Pathways and Experimental Workflows

The expression of genes responsible for D-lactate-mediated resistance is often tightly regulated. Furthermore, a series of well-defined experimental procedures are employed to investigate this phenomenon.

The VanS/VanR Two-Component Regulatory System

In many vancomycin-resistant bacteria, the expression of the van genes is controlled by a two-component regulatory system, VanS/VanR. VanS is a membrane-bound sensor kinase that detects the presence of vancomycin.[13][14] Upon activation, VanS autophosphorylates and then transfers the phosphate (B84403) group to the response regulator, VanR.[15][16] Phosphorylated VanR then acts as a transcriptional activator, binding to the promoter regions of the van operon and inducing the expression of the resistance genes, including vanH, vanA, and vanX.[16]

VanS_VanR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Vancomycin Vancomycin VanS VanS (Sensor Kinase) Vancomycin->VanS Binds VanS->VanS ADP ADP VanS->ADP VanR_inactive VanR (Response Regulator) VanS->VanR_inactive Phosphorylates ATP ATP ATP->VanS VanR_active VanR-P (Active) VanR_inactive->VanR_active van_promoter van Promoter VanR_active->van_promoter Binds van_genes vanHAX genes mRNA mRNA van_genes->mRNA Transcription Resistance_Proteins Resistance Proteins (VanH, VanA, VanX) mRNA->Resistance_Proteins Translation D_Lactate_Incorporation Pyruvate Pyruvate D_Lactate D-Lactate Pyruvate->D_Lactate VanH (D-Lactate Dehydrogenase) D_Ala_D_Lac D-Ala-D-Lac D_Lactate->D_Ala_D_Lac D_Alanine D-Alanine D_Alanine->D_Ala_D_Lac VanA/VanB (D-Ala:D-Lac Ligase) ATP ATP ATP->D_Ala_D_Lac ADP_Pi ADP + Pi D_Ala_D_Lac->ADP_Pi UDP_MurNAc_pentadepsipeptide UDP-MurNAc-pentadepsipeptide (Modified Precursor) D_Ala_D_Lac->UDP_MurNAc_pentadepsipeptide UDP_MurNAc_tripeptide UDP-MurNAc-tripeptide UDP_MurNAc_tripeptide->UDP_MurNAc_pentadepsipeptide MurF Ligase Experimental_Workflow cluster_phenotypic Phenotypic Analysis cluster_biochemical Biochemical Analysis cluster_enzymatic Enzymatic & Genetic Analysis MIC_testing 1. MIC Determination (Vancomycin +/- D-Lactate) Growth_curves 2. Growth Curve Analysis MIC_testing->Growth_curves PG_isolation 3. Peptidoglycan Isolation Growth_curves->PG_isolation Muropeptide_analysis 4. Muropeptide Analysis (HPLC/MS) PG_isolation->Muropeptide_analysis Precursor_analysis 5. Precursor Pool Analysis (LC-MS) Muropeptide_analysis->Precursor_analysis Enzyme_assays 6. Ligase Activity Assays (VanA/VanB) Precursor_analysis->Enzyme_assays Gene_expression 7. Gene Expression Analysis (qRT-PCR) of van genes Enzyme_assays->Gene_expression

References

Sodium D-Lactate: A Key Biomarker in Metabolic Dysregulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Sodium D-lactate, a stereoisomer of the more commonly known L-lactate, is emerging as a critical biomarker for a range of metabolic disorders. While produced in minute quantities endogenously in human tissues, elevated levels of D-lactate, primarily originating from gut microbiota, are increasingly associated with conditions such as short bowel syndrome, diabetes mellitus, and non-alcoholic fatty liver disease. This guide provides a comprehensive overview of the sources, metabolism, and pathological implications of D-lactate, alongside detailed experimental protocols for its quantification. The presented data underscores the potential of this compound as a valuable tool in diagnostics, patient stratification, and the development of novel therapeutic interventions targeting metabolic diseases.

Introduction: The Significance of D-Lactate

L-lactate is a well-established product of anaerobic glycolysis in mammalian cells. In contrast, D-lactate is produced in negligible amounts in human tissues under normal physiological conditions.[1] The primary sources of D-lactate in humans are the metabolic activities of the gut microbiome and, to a lesser extent, the endogenous methylglyoxal (B44143) pathway.[1][2] Under healthy conditions, D-lactate is efficiently metabolized by the liver and kidneys.[1] However, in states of metabolic dysregulation, such as gut dysbiosis or increased intestinal permeability, the production and absorption of microbially-derived D-lactate can overwhelm the body's metabolic capacity, leading to its accumulation in the bloodstream.[1][3] This elevation of circulating D-lactate is now recognized as a potential indicator of underlying metabolic disturbances.

Sources and Metabolism of D-Lactate

Endogenous Production: The Methylglyoxal Pathway

Human cells can produce small amounts of D-lactate through the methylglyoxal pathway, a detoxification route for the reactive dicarbonyl compound methylglyoxal, which is a byproduct of glycolysis.[1] This pathway is particularly active in tissues with high glucose utilization.[1]

Exogenous Production: The Gut Microbiota

The vast majority of circulating D-lactate originates from the fermentation of carbohydrates by specific bacteria residing in the gastrointestinal tract.[1][4] Genera such as Lactobacillus and Bifidobacterium are prominent producers of D-lactate.[5][6] In conditions like short bowel syndrome or small intestinal bacterial overgrowth (SIBO), the overgrowth of these bacteria, coupled with an increased availability of undigested carbohydrates, leads to a significant increase in D-lactate production.[6][7][8]

D-Lactate Metabolism in Humans

Once absorbed into the bloodstream, D-lactate is primarily metabolized in the liver and kidneys to pyruvate (B1213749) by the enzyme D-α-hydroxy acid dehydrogenase.[5] This conversion rate is significantly slower than that of L-lactate.[5] The resulting pyruvate can then enter central metabolic pathways such as the Krebs cycle or gluconeogenesis.[9]

cluster_Gut Gut Lumen cluster_Systemic Systemic Circulation / Tissues Carbohydrates Dietary Carbohydrates Gut_Microbiota Gut Microbiota (e.g., Lactobacillus) Carbohydrates->Gut_Microbiota Fermentation D_Lactate_Gut D-Lactate Gut_Microbiota->D_Lactate_Gut D_Lactate_Blood This compound (in Blood) D_Lactate_Gut->D_Lactate_Blood Absorption Liver_Kidney Liver & Kidneys D_Lactate_Blood->Liver_Kidney Metabolism by D-α-hydroxy acid dehydrogenase Pyruvate Pyruvate Liver_Kidney->Pyruvate Metabolic_Pathways TCA Cycle / Gluconeogenesis Pyruvate->Metabolic_Pathways Methylglyoxal_Pathway Endogenous Production (Methylglyoxal Pathway) Methylglyoxal_Pathway->D_Lactate_Blood Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS-1 / IRS-2 Insulin_Receptor->IRS PI3K PI3K Activity IRS->PI3K Akt Akt/PKB Activity PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake D_Lactate Elevated D-Lactate D_Lactate->PI3K Inhibits D_Lactate->Akt Inhibits Start Biological Sample (Serum, Plasma, etc.) Deproteinization Deproteinization (e.g., with MPA) Start->Deproteinization Centrifugation1 Centrifugation Deproteinization->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Neutralization Neutralization Supernatant->Neutralization Assay_Plate Pipette into 96-well plate Neutralization->Assay_Plate Reaction_Mix Add Reaction Mix (D-LDH, NAD+, Probe) Assay_Plate->Reaction_Mix Incubation Incubate at RT Reaction_Mix->Incubation Measurement Measure Absorbance/ Fluorescence Incubation->Measurement Analysis Calculate Concentration vs. Standard Curve Measurement->Analysis

References

An In-depth Technical Guide to the Physicochemical Properties of Aqueous Sodium D-lactate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Physicochemical Properties

The behavior of Sodium D-lactate in an aqueous environment is defined by a set of key physicochemical parameters. Understanding these properties is essential for the effective application of this compound in research and development.

Data Presentation

The following tables summarize the available quantitative data for the physicochemical properties of aqueous this compound solutions. It is important to note that data for a comprehensive range of concentrations and temperatures is limited in publicly available literature. The data for the more common Sodium DL-lactate is often used as a close approximation for the D-isomer in these contexts.

PropertyConcentration (% w/w)Temperature (°C)Value
Density 60Ambient1.31 - 1.33 g/mL[1]
pH 20Ambient6.5 - 7.5[2]
1/6 MolarAmbient6.0 - 7.3[3]
50 g/LAmbient5.0 - 9.0[4]
Boiling Point 601 atm113 °C[1]
Refractive Index Not SpecifiedAmbient1.422 - 1.425[5]
Water Activity (a_w) Not SpecifiedNot SpecifiedThe B number for sodium lactate (B86563) (0.050 kg/mol ⁻¹) was found to be somewhat lower than that corresponding to sodium chloride.[6]
PropertyData Availability
Viscosity Specific quantitative data across a range of concentrations and temperatures is not readily available in the reviewed literature.
Electrical Conductivity Specific quantitative data across a range of concentrations and temperatures is not readily available in the reviewed literature.
Thermal Properties Comprehensive data on properties such as specific heat capacity and thermal conductivity for a range of aqueous concentrations is not readily available in the reviewed literature.

Experimental Protocols

Accurate determination of the physicochemical properties of this compound solutions requires robust experimental protocols. The following sections detail the methodologies for measuring the key parameters.

Density Measurement

The density of an aqueous solution can be determined using several methods, with the choice often depending on the required accuracy and sample volume.

  • Pycnometer Method:

    • Preparation: A pycnometer, a glass flask with a precise volume, is thoroughly cleaned, dried, and its empty weight is recorded.

    • Sample Filling: The pycnometer is filled with the aqueous this compound solution, ensuring no air bubbles are present. The temperature of the solution should be controlled and recorded.

    • Weighing: The filled pycnometer is weighed.

    • Calculation: The density is calculated by dividing the mass of the solution (filled weight minus empty weight) by the calibrated volume of the pycnometer.

  • Oscillating U-Tube Density Meter:

    • Calibration: The instrument is calibrated using a certified density standard or deionized water.

    • Sample Injection: The aqueous this compound solution is injected into the U-tube, ensuring it is free of air bubbles.

    • Measurement: The instrument measures the oscillation frequency of the U-tube, which is related to the density of the sample. The temperature is precisely controlled by the instrument.

    • Data Acquisition: The density value is directly provided by the instrument's software.

Viscosity Measurement

The viscosity of a solution, a measure of its resistance to flow, can be determined using various types of viscometers.

  • Capillary Viscometer (e.g., Ostwald or Ubbelohde):

    • Preparation: The viscometer is cleaned and dried. A known volume of the this compound solution is introduced into the viscometer.

    • Thermal Equilibration: The viscometer is placed in a constant-temperature bath until the sample reaches the desired temperature.

    • Measurement: The time taken for the liquid to flow between two marked points on the capillary is measured.

    • Calculation: The kinematic viscosity is calculated using the viscometer constant and the flow time. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the solution at that temperature.

  • Rotational Viscometer:

    • Instrument Setup: The appropriate spindle is selected and attached to the viscometer. The instrument is calibrated according to the manufacturer's instructions.

    • Sample Preparation: The this compound solution is placed in a suitable container, and the spindle is immersed to the correct depth.

    • Measurement: The spindle is rotated at a set speed, and the torque required to overcome the viscous drag of the fluid is measured.

    • Data Acquisition: The viscometer's software directly provides the dynamic viscosity value.

Electrical Conductivity Measurement

Electrical conductivity measures a solution's ability to conduct an electric current and is directly related to the concentration and mobility of ions.

  • Conductivity Meter:

    • Calibration: The conductivity meter is calibrated using standard solutions of known conductivity (e.g., KCl solutions).

    • Sample Preparation: The this compound solution is placed in a clean beaker.

    • Measurement: The conductivity probe is immersed in the solution, ensuring the electrodes are fully submerged. The temperature of the solution should be measured and recorded, as conductivity is temperature-dependent.

    • Data Reading: The conductivity value is read directly from the meter. Modern meters often have automatic temperature compensation.

pH Measurement

The pH of the solution is a critical parameter, especially for pharmaceutical formulations.

  • pH Meter:

    • Calibration: The pH meter is calibrated using at least two standard buffer solutions with known pH values that bracket the expected pH of the sample.

    • Sample Preparation: The this compound solution is placed in a clean beaker.

    • Measurement: The pH electrode is rinsed with deionized water, blotted dry, and then immersed in the sample solution. The reading is allowed to stabilize.

    • Data Recording: The stable pH value and the temperature of the solution are recorded.

Water Activity (a_w) Measurement

Water activity is a measure of the "free" water in a solution and is a critical parameter for predicting stability and microbial growth.

  • Dew Point Hygrometer:

    • Instrument Calibration: The instrument is calibrated using certified salt standards with known water activity values.

    • Sample Preparation: A small amount of the this compound solution is placed in the sample cup.

    • Measurement: The sample cup is sealed in the measurement chamber. The instrument cools a mirror until dew forms, and the temperature at which this occurs is used to determine the water activity of the sample.

    • Data Acquisition: The water activity value is displayed by the instrument.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the comprehensive physicochemical analysis of an aqueous this compound solution.

experimental_workflow cluster_prep Solution Preparation cluster_analysis Physicochemical Analysis cluster_data Data Processing prep Prepare Aqueous Sodium D-lactate Solutions (Varying Concentrations) density Density Measurement (Pycnometer/Density Meter) prep->density viscosity Viscosity Measurement (Capillary/Rotational Viscometer) prep->viscosity conductivity Electrical Conductivity Measurement prep->conductivity ph pH Measurement prep->ph aw Water Activity (aw) Measurement prep->aw collect Collect and Tabulate Data density->collect viscosity->collect conductivity->collect ph->collect aw->collect analyze Analyze Data vs. Concentration & Temperature collect->analyze

Physicochemical Analysis Workflow
Buffering Mechanism of Sodium Lactate in Biomedical Applications

This compound is utilized in intravenous solutions, such as Lactated Ringer's solution, where it serves as a precursor to bicarbonate, acting as a buffering agent to counteract metabolic acidosis.[7] The lactate ion is metabolized in the liver, consuming a proton and leading to the production of bicarbonate.

buffering_mechanism cluster_bloodstream Bloodstream cluster_liver Liver (Metabolism) cluster_buffering Buffering Action na_lactate This compound (Na⁺ + C₃H₅O₃⁻) lactate_ion Lactate Ion (C₃H₅O₃⁻) na_lactate->lactate_ion Dissociation h_plus Excess H⁺ (Acidosis) buffered_h H⁺ Neutralized pyruvate Pyruvate lactate_ion->pyruvate Lactate Dehydrogenase (+ NAD⁺ → NADH + H⁺) bicarbonate Bicarbonate (HCO₃⁻) pyruvate->bicarbonate Further Metabolism bicarbonate->buffered_h Reacts with h2co3 H₂CO₃ buffered_h->h2co3 h2o_co2 H₂O + CO₂ h2co3->h2o_co2 Carbonic Anhydrase

Sodium Lactate Buffering Mechanism

References

Transcriptional Regulation in Response to Sodium D-lactate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium D-lactate, an enantiomer of the more common L-lactate, has emerged from being considered a mere metabolic byproduct to a significant signaling molecule involved in the intricate regulation of gene expression. Its accumulation in various physiological and pathological states can trigger profound changes in cellular function through the modulation of transcriptional landscapes. This technical guide provides an in-depth exploration of the core mechanisms by which this compound governs transcriptional regulation, offering a comprehensive resource for researchers and professionals in drug development. The guide details the key signaling pathways, summarizes quantitative experimental data, and provides an overview of the essential experimental protocols.

Core Mechanisms of Transcriptional Regulation by this compound

This compound exerts its influence on gene transcription through several key mechanisms, primarily involving epigenetic modifications and the activation of specific signaling cascades.

Inhibition of Histone Deacetylases (HDACs)

A primary mechanism by which D-lactate influences gene expression is through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, D-lactate promotes histone hyperacetylation, resulting in a more relaxed chromatin state that is permissive for transcription.[1][2][3] Both D- and L-lactate have been shown to inhibit class I and II HDACs.[3] This inhibition leads to an increase in the acetylation of histones H3 and H4.[3]

Induction of Histone Lactylation

A more direct epigenetic role for lactate (B86563) has been identified in the form of histone lactylation, a post-translational modification where a lactyl group is added to lysine (B10760008) residues on histones. D-lactate has been shown to drive lysine D-lactylation (K-Dla), which in turn modulates transcription.[4][5] This modification, particularly on H3K18 (H3K18la), is associated with the activation of gene expression.[6] The enzyme p300/CBP has been identified as a mediator of H3K18 lactylation.[6]

Activation of Signaling Pathways and Transcription Factors

This compound can trigger intracellular signaling cascades that converge on the activation of key transcription factors, leading to the expression of specific gene programs. In bovine fibroblast-like synoviocytes (bFLS), D-lactate enters the cell via monocarboxylate transporter 1 (MCT1) and activates the PI3K/Akt, p38 MAPK, and ERK1/2 MAPK pathways.[7][8] This cascade of events leads to the subsequent activation of the transcription factors NF-κB and HIF-1.[7][9] The activation of these pathways results in the increased expression of pro-inflammatory and metabolic genes.[9][10]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on transcriptional regulation.

Table 1: Effect of this compound on Histone Acetylation

Cell LineD-lactate ConcentrationDuration of TreatmentHistone MarkFold Increase in Acetylation (vs. Control)Reference
HCT11625 mM3 hoursH4 (total)~1.75[1][2]
HCT11625 mM3 hoursH4 (1-acetylated)~1.6[2]
HCT11625 mM3 hoursH4 (2-acetylated)~2.0[2]
HCT11625 mM3 hoursH4 (3-acetylated)~2.5[2]

Table 2: Inhibitory Concentration (IC50) of D-lactate on HDAC Activity

Source of HDACsIC50 ValueReference
HeLa cell nuclear extracts32 ± 4 mM[3]

Table 3: Effect of this compound on Gene Expression

Cell TypeD-lactate ConcentrationDuration of TreatmentGeneFold Change in mRNA Expression (vs. Control)Reference
Bovine Fibroblast-Like Synoviocytes5 mM6 hoursIL-6~4.5[9][10]
Bovine Fibroblast-Like Synoviocytes5 mM6 hoursHIF-1α~3.0[9][10]
Bovine Fibroblast-Like Synoviocytes5 mM6 hoursGlut-1~2.5[9][10]
Bovine Fibroblast-Like Synoviocytes5 mM6 hoursPDK-1~2.0[9][10]
Bovine Mammary Epithelial Cells (with LPS)Not specifiedNot specifiedMCT1Upregulated[6]

Signaling Pathways and Experimental Workflows

Signaling Pathway of D-lactate-Induced Gene Expression

The following diagram illustrates the signaling cascade initiated by this compound, leading to the activation of transcription factors and subsequent gene expression.

D_lactate_Signaling cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D-lactate_ext This compound MCT1 MCT1 D-lactate_ext->MCT1 Transport D-lactate_int Intracellular D-lactate MCT1->D-lactate_int PI3K_Akt PI3K/Akt Pathway D-lactate_int->PI3K_Akt MAPK MAPK Pathway (ERK1/2, p38) D-lactate_int->MAPK HIF1a_p HIF-1α D-lactate_int->HIF1a_p Stabilization HDAC HDACs D-lactate_int->HDAC Inhibition Histones_L Lactylated Histones D-lactate_int->Histones_L Induction NFkB_I IκB-NF-κB PI3K_Akt->NFkB_I MAPK->NFkB_I NFkB_A NF-κB NFkB_I->NFkB_A Activation NFkB_N NF-κB NFkB_A->NFkB_N Translocation HIF1a_N HIF-1α HIF1a_p->HIF1a_N Translocation Gene_Expression Gene Expression (IL-6, IL-8, Glut-1, PDK-1) NFkB_N->Gene_Expression HIF1a_N->Gene_Expression Histones_A Acetylated Histones HDAC->Histones_A Histones_A->Gene_Expression Histones_L->Gene_Expression

Caption: D-lactate signaling pathway leading to transcriptional activation.

Experimental Workflow for Analyzing D-lactate Induced Transcriptional Changes

The following diagram outlines a typical experimental workflow to investigate the effects of this compound on gene expression.

Experimental_Workflow cluster_treatment Cell Culture and Treatment cluster_analysis Downstream Analysis cluster_methods Analytical Methods Cell_Culture 1. Cell Culture (e.g., HCT116, bFLS) Treatment 2. Treatment - Control (Sodium Chloride) - this compound Cell_Culture->Treatment Harvest 3. Harvest Cells/Nuclei Treatment->Harvest RNA_Extraction 4a. RNA Extraction Harvest->RNA_Extraction Protein_Extraction 4b. Nuclear/Total Protein Extraction Harvest->Protein_Extraction Chromatin_Prep 4c. Chromatin Preparation Harvest->Chromatin_Prep qPCR 5a. RT-qPCR (Gene Expression) RNA_Extraction->qPCR RNA_Seq 5b. RNA-Sequencing (Transcriptome) RNA_Extraction->RNA_Seq Western_Blot 5c. Western Blot (Protein Levels, PTMs) Protein_Extraction->Western_Blot HDAC_Assay 5d. HDAC Activity Assay Protein_Extraction->HDAC_Assay ChIP_Seq 5e. ChIP-Sequencing (Histone Marks, TF Binding) Chromatin_Prep->ChIP_Seq

Caption: Workflow for studying D-lactate's effects on transcription.

Detailed Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Lines: HCT116 human colon carcinoma cells or primary bovine fibroblast-like synoviocytes (bFLS) are suitable models.

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM for HCT116) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Plate cells to achieve 70-80% confluency on the day of treatment.

    • Prepare a stock solution of this compound in sterile water or PBS and neutralize the pH.

    • Replace the culture medium with fresh medium containing the desired final concentration of this compound (e.g., 5-25 mM).[2][10]

    • A sodium chloride solution of the same molarity should be used as a control to account for osmotic effects.[2]

    • Incubate cells for the desired duration (e.g., 3-6 hours).[2][10]

RNA Extraction and Quantitative Real-Time PCR (qPCR)
  • RNA Isolation:

    • After treatment, wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., TRIzol).

    • Isolate total RNA according to the manufacturer's protocol.

    • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

  • cDNA Synthesis:

    • Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit with oligo(dT) and/or random primers.

  • qPCR:

    • Perform qPCR using a SYBR Green-based master mix and gene-specific primers for target genes (e.g., IL-6, HIF-1α, Glut-1, PDK-1) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

    • Run the reaction on a real-time PCR system.

    • Calculate the relative gene expression using the 2-ΔΔCt method.

Western Blotting for Histone Modifications and Signaling Proteins
  • Nuclear Protein Extraction:

    • Harvest cells and isolate nuclei using a nuclear extraction kit.

    • Lyse the nuclei to release nuclear proteins.

    • Determine protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Separate 20-30 µg of nuclear protein extract on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against specific histone modifications (e.g., anti-acetyl-H3, anti-acetyl-H4, anti-H3K18la) or signaling proteins (e.g., anti-phospho-Akt, anti-NF-κB) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Use an antibody against a total histone (e.g., anti-H3) or a loading control (e.g., Lamin B1 for nuclear extracts) for normalization.

HDAC Activity Assay
  • Nuclear Extract Preparation: Prepare nuclear extracts as described for Western blotting.

  • Activity Assay:

    • Use a commercially available colorimetric or fluorometric HDAC activity assay kit.

    • Incubate the nuclear extract with the HDAC substrate in the presence of varying concentrations of this compound.

    • A known HDAC inhibitor (e.g., Trichostatin A or sodium butyrate) should be used as a positive control.[3]

    • Follow the kit's instructions to develop the signal and measure the absorbance or fluorescence.

    • Calculate the percentage of HDAC inhibition and determine the IC50 value.

Chromatin Immunoprecipitation (ChIP)
  • Cross-linking and Chromatin Preparation:

    • Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

    • Harvest and lyse the cells to isolate nuclei.

    • Sonify the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the chromatin overnight with an antibody specific to the histone modification of interest (e.g., anti-H3K18la) or a transcription factor (e.g., anti-NF-κB).

    • Add protein A/G beads to pull down the antibody-protein-DNA complexes.

    • Wash the beads to remove non-specific binding.

  • DNA Purification and Analysis:

    • Reverse the cross-links and purify the immunoprecipitated DNA.

    • Analyze the enrichment of specific DNA regions by qPCR using primers flanking the promoter regions of target genes.

    • For genome-wide analysis, prepare a library from the ChIP DNA and perform high-throughput sequencing (ChIP-seq).[11]

Conclusion

This compound is a potent regulator of transcription, employing a multi-faceted approach that includes epigenetic modifications through HDAC inhibition and histone lactylation, as well as the activation of key signaling pathways. Understanding these mechanisms is crucial for elucidating the role of D-lactate in various biological processes and for the development of novel therapeutic strategies targeting lactate signaling in disease. The experimental protocols outlined in this guide provide a solid foundation for researchers to further investigate the intricate world of D-lactate-mediated transcriptional regulation.

References

The Alkalinizing Power of Sodium D-Lactate: A Deep Dive into its Systemic Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium D-lactate, a seemingly simple organic salt, plays a crucial role as a systemic alkalizing agent, particularly in the management of metabolic acidosis. Its efficacy lies in its metabolic conversion to bicarbonate, a key component of the body's primary buffering system. This technical guide provides an in-depth exploration of the core mechanisms underpinning the systemic alkalizing effect of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways.

The Metabolic Journey of D-Lactate: From Infusion to Bicarbonate Generation

The systemic alkalizing effect of this compound is not direct but is a consequence of its hepatic and renal metabolism. When administered intravenously, this compound dissociates into sodium ions (Na⁺) and D-lactate anions. The D-lactate is then taken up by cells, primarily hepatocytes and renal cortex cells, and undergoes a series of biochemical transformations that ultimately consume protons (H⁺) and generate bicarbonate (HCO₃⁻), thus raising systemic pH.

Cellular Uptake and Mitochondrial Transport

D-lactate enters cells from the bloodstream via monocarboxylate transporters (MCTs). Once inside the cell, it is transported into the mitochondrial matrix, the primary site of its metabolism.[1] This transport is a critical step, as the key enzyme responsible for D-lactate oxidation is located within the mitochondria.

The Central Role of D-Lactate Dehydrogenase

Within the mitochondrial matrix, the enzyme D-lactate dehydrogenase (D-LDH), also known as D-2-hydroxyacid dehydrogenase, catalyzes the oxidation of D-lactate to pyruvate (B1213749).[2][3] This reaction is a pivotal step in the alkalizing mechanism. It is an irreversible reaction in humans and utilizes flavin adenine (B156593) dinucleotide (FAD) as a cofactor, which is subsequently reoxidized by the electron transport chain.[4]

The core reaction is as follows:

D-Lactate + FAD → Pyruvate + FADH₂

Pyruvate's Fate and Bicarbonate Production

The pyruvate generated from D-lactate oxidation can enter several metabolic pathways, with the most significant for alkalization being its complete oxidation via the Krebs cycle (also known as the citric acid cycle or TCA cycle).

  • Conversion to Acetyl-CoA: Pyruvate is decarboxylated by the pyruvate dehydrogenase complex to form acetyl-CoA, releasing a molecule of carbon dioxide (CO₂).

  • Krebs Cycle Oxidation: Acetyl-CoA enters the Krebs cycle, where it is completely oxidized to produce more CO₂, along with reducing equivalents (NADH and FADH₂).

  • Proton Consumption and Bicarbonate Formation: The overall process of oxidizing one molecule of D-lactate to CO₂ and water consumes two protons. This net consumption of H⁺ ions effectively increases the concentration of bicarbonate ions through the carbonic acid-bicarbonate buffer system (H₂O + CO₂ ↔ H₂CO₃ ↔ H⁺ + HCO₃⁻), leading to a rise in blood pH.

Quantitative Data on the Alkalinizing Effect of this compound

The following tables summarize key quantitative data from studies investigating the pharmacokinetic and pharmacodynamic effects of this compound administration.

ParameterValueReference
Half-life of D-Lactate (serum) 36.4 minutes[1]
Volume of Distribution 20% of body weight[1]
Renal Excretion of D-Lactate ~8% of total dose in 24 hours[1]
Average Maximum Serum D-Lactate Elevation (after 27g in 24h) 3.53 mmol/L[1]

Table 1: Pharmacokinetic Properties of Intravenously Administered D-Lactate in Humans.

Study PopulationInterventionBaseline pH (mean ± SD)Post-infusion pH (mean ± SD)Baseline Bicarbonate (mEq/L)Post-infusion Bicarbonate (mEq/L)Reference
Healthy Human SubjectsSodium Lactate (B86563) Infusion7.37 ± 0.027.47 ± 0.01Not ReportedNot Reported[5]
Preterm NeonatesSodium L-Lactate Infusion7.257.31 (during infusion), 7.32 (after infusion)Not ReportedNot Reported[6]

Table 2: Changes in Blood Gas Parameters Following Sodium Lactate Infusion. (Note: Data for adult patients with metabolic acidosis is limited in the public domain, and the provided data is from studies on healthy individuals and neonates, which may not be fully representative).

Experimental Protocols

This section details the methodologies for key experiments relevant to understanding the mechanism of this compound.

Protocol for In Vivo D-Lactate Clearance Measurement in Humans

This protocol is a generalized representation based on descriptions of pharmacokinetic studies.[4]

Objective: To determine the clearance rate of D-lactate from the plasma.

Materials:

  • Sterile this compound solution for infusion.

  • Infusion pump.

  • Catheters for intravenous infusion and arterial or venous blood sampling.

  • Blood collection tubes (e.g., heparinized tubes).

  • Centrifuge.

  • Analytical equipment for D-lactate measurement (e.g., enzymatic assay kits, HPLC).

Procedure:

  • Subject Preparation: A healthy volunteer or a patient with informed consent is placed in a supine position. Intravenous access for infusion and blood sampling is established.

  • Baseline Sampling: A baseline blood sample is drawn to determine the endogenous D-lactate concentration.

  • D-Lactate Infusion: A continuous infusion of a known concentration of this compound is administered at a constant rate for a specified period (e.g., 20 minutes).[4]

  • Serial Blood Sampling: Blood samples are collected at predetermined intervals during and after the infusion (e.g., every 5-10 minutes) to monitor the plasma D-lactate concentration.

  • Sample Processing: Blood samples are immediately centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.

  • D-Lactate Quantification: The concentration of D-lactate in the plasma samples is measured using a validated analytical method.

  • Pharmacokinetic Analysis: The clearance of D-lactate is calculated using a non-compartment pharmacokinetic analysis of the plasma concentration-time curve.[4]

Protocol for D-Lactate Dehydrogenase Activity Assay

This enzymatic assay measures the activity of D-LDH in a sample.

Objective: To quantify the enzymatic activity of D-lactate dehydrogenase.

Principle: The assay measures the increase in absorbance at 340 nm resulting from the reduction of NAD⁺ to NADH during the oxidation of D-lactate to pyruvate by D-LDH.

Materials:

  • Spectrophotometer capable of measuring absorbance at 340 nm.

  • Cuvettes or 96-well microplate.

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • D-Lactate solution (substrate).

  • NAD⁺ solution (cofactor).

  • Sample containing D-LDH (e.g., mitochondrial extract, purified enzyme).

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, NAD⁺, and D-lactate in a cuvette or microplate well.

  • Sample Addition: Add the sample containing D-LDH to initiate the reaction.

  • Spectrophotometric Measurement: Immediately start monitoring the increase in absorbance at 340 nm over time.

  • Calculation of Activity: The rate of change in absorbance is used to calculate the enzyme activity, typically expressed in units per milligram of protein (U/mg). One unit of D-LDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Protocol for Urinary D-Lactate Excretion Measurement

This protocol outlines the collection and analysis of urine samples to determine D-lactate excretion.[7][8]

Objective: To quantify the amount of D-lactate excreted in the urine over a specific period.

Materials:

  • Urine collection containers.

  • Refrigeration for sample storage.

  • Analytical equipment for D-lactate measurement.

  • Creatinine (B1669602) measurement assay kit (for normalization).

Procedure:

  • Urine Collection: A timed urine collection (e.g., 24-hour) is performed. The subject is instructed to void at the beginning of the collection period and discard the urine. All subsequent urine is collected in the provided container for the entire 24-hour period.[7]

  • Sample Storage: The collected urine should be kept refrigerated during the collection period.

  • Volume Measurement and Aliquoting: At the end of the collection period, the total volume of urine is measured. A well-mixed aliquot is taken for analysis.

  • D-Lactate and Creatinine Measurement: The concentration of D-lactate and creatinine in the urine aliquot is measured.

  • Calculation of Excretion Rate: The total amount of D-lactate excreted in 24 hours is calculated by multiplying the D-lactate concentration by the total urine volume. The excretion rate can also be normalized to creatinine excretion to account for variations in urine output.

Visualizing the Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows discussed in this guide.

cluster_blood Bloodstream cluster_cell Hepatocyte / Renal Cell cluster_mito Mitochondrion cluster_buffer Bicarbonate Buffer System Sodium_D-Lactate This compound MCT MCT Sodium_D-Lactate->MCT Dissociation & Transport D-Lactate_in D-Lactate D-Lactate_mito D-Lactate D-Lactate_in->D-Lactate_mito Mitochondrial Transport MCT->D-Lactate_in Pyruvate Pyruvate D-Lactate_mito->Pyruvate Oxidation D-LDH AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA DLDH D-Lactate Dehydrogenase Krebs Krebs Cycle AcetylCoA->Krebs CO2 CO2 Krebs->CO2 H_consumption Proton (H+) Consumption Krebs->H_consumption Bicarbonate Bicarbonate (HCO3-) Generation H_consumption->Bicarbonate pH_increase Increased Blood pH Bicarbonate->pH_increase

Metabolic Pathway of this compound Alkalinization

cluster_prep Preparation Phase cluster_intervention Intervention Phase cluster_data Data Collection Phase cluster_analysis Analysis Phase Subject Subject Recruitment (Metabolic Acidosis Patients) Consent Informed Consent Subject->Consent Baseline Baseline Measurements (Blood Gas, Electrolytes) Consent->Baseline Infusion Intravenous Infusion of this compound Baseline->Infusion Monitoring Continuous Vital Sign Monitoring Infusion->Monitoring Blood_Sampling Serial Blood Sampling (Arterial or Venous) Infusion->Blood_Sampling Urine_Collection Timed Urine Collection Infusion->Urine_Collection Blood_Gas_Analysis Blood Gas Analysis (pH, pCO2, HCO3-, Base Excess) Blood_Sampling->Blood_Gas_Analysis Lactate_Assay D-Lactate & L-Lactate Concentration Measurement Blood_Sampling->Lactate_Assay Urine_Analysis Urinary D-Lactate Excretion Measurement Urine_Collection->Urine_Analysis Data_Analysis Pharmacokinetic & Pharmacodynamic Data Analysis Blood_Gas_Analysis->Data_Analysis Lactate_Assay->Data_Analysis Urine_Analysis->Data_Analysis

References

The Role of D-Lactate in the Glyoxalase Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The glyoxalase pathway is a critical metabolic detoxification system, central to cellular defense against dicarbonyl stress induced by reactive aldehydes, most notably methylglyoxal (B44143) (MG). This pathway enzymatically converts the cytotoxic MG into the less reactive metabolite, D-lactate. This technical guide provides an in-depth exploration of the role of D-lactate within this pathway, from its synthesis to its subsequent metabolic fate and signaling functions. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of the associated biochemical and signaling pathways. Understanding the nuances of D-lactate's involvement in the glyoxalase system is paramount for developing novel therapeutic strategies for a range of diseases, including cancer, neurodegenerative disorders, and diabetes, where dysregulation of this pathway is frequently observed.

Introduction to the Glyoxalase Pathway

The glyoxalase system is a ubiquitous and essential enzymatic pathway responsible for the detoxification of methylglyoxal, a reactive dicarbonyl compound primarily formed as a byproduct of glycolysis.[1][2] The accumulation of MG can lead to the formation of advanced glycation end products (AGEs), which are implicated in cellular damage and the pathogenesis of numerous diseases.[3][4] The pathway consists of two key enzymes, Glyoxalase I (Glo1) and Glyoxalase II (Glo2), that work in concert with the ubiquitous antioxidant glutathione (B108866) (GSH).

The initial step involves the non-enzymatic reaction of MG with GSH to form a hemithioacetal adduct. Glo1 then catalyzes the isomerization of this hemithioacetal to S-D-lactoylglutathione.[2][4] Subsequently, Glo2 hydrolyzes S-D-lactoylglutathione to yield D-lactate and regenerate GSH, which can then participate in another round of detoxification.[2][4] Therefore, D-lactate is the final product of the glyoxalase pathway, representing the successful detoxification of a harmful metabolic byproduct.

The Core Glyoxalase Pathway: From Methylglyoxal to D-Lactate

The conversion of methylglyoxal to D-lactate is a two-step enzymatic process central to cellular detoxification.

Glyoxalase_Pathway cluster_glycolysis From Glycolysis MG Methylglyoxal (MG) Hemithioacetal Hemithioacetal MG->Hemithioacetal GSH Glutathione (GSH) GSH->Hemithioacetal Glo1 Glyoxalase I (Glo1) Hemithioacetal->Glo1 SDL S-D-Lactoylglutathione Glo1->SDL Isomerization Glo2 Glyoxalase II (Glo2) SDL->Glo2 D_Lactate D-Lactate Glo2->D_Lactate Hydrolysis GSH_regen Glutathione (GSH) Glo2->GSH_regen DHAP DHAP DHAP->MG non-enzymatic

Core Glyoxalase Pathway

Quantitative Data on the Glyoxalase Pathway

The efficiency and capacity of the glyoxalase pathway can be assessed by measuring the kinetic parameters of its enzymes and the concentrations of its key metabolites. The following tables summarize quantitative data from various studies.

Table 1: Kinetic Parameters of Glyoxalase I and Glyoxalase II
EnzymeOrganism/TissueSubstrateKm (mM)Vmax (U/mg or mmol/min/L)Reference
Glyoxalase I Human ErythrocytesHemithioacetal0.46 ± 0.0470.4 ± 4.7 mmol/min/L packed cells[5]
Saccharomyces cerevisiaeHemithioacetal0.53 ± 0.07(3.18 ± 0.16) x 10-2 mM/min[3]
Glyoxalase II Human ErythrocytesS-D-Lactoylglutathione1.5 ± 0.424 ± 5 mmol/min/L packed cells[5]
Saccharomyces cerevisiaeS-D-Lactoylglutathione0.32 ± 0.13(1.03 ± 0.10) x 10-3 mM/min[3]
Table 2: Glyoxalase I and II Activity in Normal vs. Cancer Tissues
Tissue TypeEnzymeActivity in Normal TissueActivity in Cancer TissueFold ChangeReference
Breast Glyoxalase INot specifiedSignificantly higherIncreased[6][7]
Glyoxalase IINot specifiedSignificantly higherIncreased[6][7]
Astrocytes vs. Neurons Glyoxalase I95.4 ± 9.0 mU/mg protein (Neurons)943.4 ± 69.5 mU/mg protein (Astrocytes)9.9-fold higher in Astrocytes[8]
Glyoxalase II7.4 ± 0.2 mU/mg protein (Neurons)18.7 ± 0.5 mU/mg protein (Astrocytes)2.5-fold higher in Astrocytes[8]
Table 3: Methylglyoxal and D-Lactate Levels in Health and Disease
ConditionAnalyteConcentration in Healthy ControlsConcentration in Diseased StateReference
Diabetes Methylglyoxal (Plasma)LowerSignificantly higher[9]
Neurodegenerative Disease (Alzheimer's) Glyoxalase I (Brain)HigherDecreased with age and disease progression[1][3]
D-Lactic Acidosis D-Lactate (Plasma)< 0.2 mM> 3.0 mM[10]

Experimental Protocols

Accurate measurement of the components of the glyoxalase pathway is essential for research and clinical applications. Below are detailed methodologies for key experiments.

Spectrophotometric Assay for Glyoxalase I Activity

Principle: This assay measures the initial rate of formation of S-D-lactoylglutathione from the hemithioacetal of methylglyoxal and GSH, which is monitored by the increase in absorbance at 240 nm.

Materials:

  • 100 mM Sodium Phosphate (B84403) Buffer, pH 6.6

  • 20 mM Reduced Glutathione (GSH) solution

  • 20 mM Methylglyoxal (MG) solution

  • Sample (cell lysate, tissue homogenate, or purified enzyme)

  • UV-transparent 96-well plate or quartz cuvettes

  • Spectrophotometer capable of reading at 240 nm

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture by combining 500 µL of sodium phosphate buffer, 100 µL of GSH solution, and 100 µL of MG solution.

  • Pre-incubation: Incubate the reaction mixture for 10 minutes at 37°C to allow for the non-enzymatic formation of the hemithioacetal substrate.

  • Assay Initiation: Add 280 µL of deionized water to a cuvette, followed by the pre-incubated reaction mixture. Add 20 µL of the sample to initiate the reaction. For a blank, add 20 µL of the corresponding buffer instead of the sample.

  • Measurement: Immediately measure the increase in absorbance at 240 nm (A240) continuously for 5 minutes.

  • Calculation: Calculate the rate of change in absorbance per minute (ΔA240/min). The activity of Glyoxalase I is calculated using the molar extinction coefficient of S-D-lactoylglutathione at 240 nm (ε = 2.86 mM-1 cm-1). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of S-D-lactoylglutathione per minute.

Spectrophotometric Assay for Glyoxalase II Activity

Principle: This assay measures the hydrolysis of S-D-lactoylglutathione to D-lactate and GSH, which is monitored by the decrease in absorbance at 240 nm.

Materials:

  • 50 mM Tris-HCl Buffer, pH 7.4

  • S-D-Lactoylglutathione (SLG) solution (concentration determined by enzymatic endpoint assay)

  • Sample (cell lysate, tissue homogenate, or purified enzyme)

  • UV-transparent 96-well plate or quartz cuvettes

  • Spectrophotometer capable of reading at 240 nm

Procedure:

  • Reaction Setup: In a cuvette, add 2.90 mL of Tris-HCl buffer and 0.07 mL of SLG solution.

  • Equilibration: Mix by inversion and allow the mixture to equilibrate to 25°C. The initial A240 should be between 0.6 and 0.8.

  • Assay Initiation: Add 0.10 mL of the enzyme solution to the cuvette. For the blank, add 0.10 mL of deionized water.

  • Measurement: Immediately mix by inversion and record the decrease in A240 for approximately 3 minutes.

  • Calculation: Determine the rate of change in absorbance per minute (ΔA240/min). The activity of Glyoxalase II is calculated using the molar extinction coefficient change for the hydrolysis of SLG at 240 nm (Δε = -3.10 mM-1 cm-1).[11] One unit of activity is defined as the amount of enzyme that hydrolyzes 1 µmol of S-D-lactoylglutathione per minute.

Enzymatic Assay for D-Lactate Quantification

Principle: D-lactate is oxidized to pyruvate (B1213749) by D-lactate dehydrogenase (D-LDH), with the concomitant reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm and is directly proportional to the D-lactate concentration.

Materials:

  • Glycine (B1666218) buffer

  • D-Lactate Dehydrogenase (D-LDH)

  • NAD+ solution

  • Sample (deproteinized plasma, serum, or tissue extract)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Sample Preparation: Deproteinize biological samples using methods such as perchloric acid precipitation followed by neutralization or ultrafiltration to remove interfering enzymes like L-lactate dehydrogenase.

  • Reaction Mixture: Prepare a reaction mixture containing glycine buffer, NAD+ solution, and the sample.

  • Blank Measurement: Measure the initial absorbance at 340 nm (Ainitial).

  • Reaction Initiation: Add D-LDH to the reaction mixture to start the enzymatic reaction.

  • Final Measurement: Incubate the reaction until it reaches completion (endpoint assay) and measure the final absorbance at 340 nm (Afinal).

  • Calculation: The change in absorbance (ΔA = Afinal - Ainitial) is used to calculate the concentration of D-lactate using the molar extinction coefficient of NADH at 340 nm (ε = 6.22 mM-1 cm-1) and a standard curve prepared with known concentrations of D-lactate.

Regulation of the Glyoxalase Pathway and D-Lactate Signaling

The activity of the glyoxalase pathway is tightly regulated at the transcriptional level to respond to cellular stress. D-lactate, the end product, is not merely a waste metabolite but also exhibits signaling properties.

Transcriptional Regulation of Glyoxalase I

The expression of the GLO1 gene is influenced by various transcription factors and signaling pathways, providing a mechanism for cells to adapt to conditions of high dicarbonyl stress.

GLO1_Regulation cluster_stress Cellular Stress Oxidative_Stress Oxidative Stress Nrf2 Nrf2 Oxidative_Stress->Nrf2 activates Hyperglycemia Hyperglycemia Hyperglycemia->Nrf2 activates Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a stabilizes ARE ARE Nrf2->ARE binds to GLO1_gene GLO1 Gene HIF1a->GLO1_gene regulates ARE->GLO1_gene promotes transcription Glo1_protein Glo1 Protein GLO1_gene->Glo1_protein translation Detoxification Detoxification of MG Glo1_protein->Detoxification

Transcriptional Regulation of Glo1

Transcription factors such as Nrf2 (Nuclear factor erythroid 2-related factor 2) and HIF-1α (Hypoxia-inducible factor 1-alpha) play crucial roles. Nrf2, a master regulator of the antioxidant response, can bind to the Antioxidant Response Element (ARE) in the GLO1 promoter, leading to increased transcription in response to oxidative stress.[12] Conversely, HIF-1α, stabilized under hypoxic conditions, can also modulate GLO1 expression.[13]

Downstream Signaling of D-Lactate

Emerging evidence suggests that D-lactate is not an inert byproduct but can act as a signaling molecule, influencing various cellular processes, particularly inflammation.

D_Lactate_Signaling D_Lactate D-Lactate MCT1 MCT1 D_Lactate->MCT1 transport PI3K_Akt PI3K/Akt Pathway MCT1->PI3K_Akt activates MAPK MAPK Pathway (ERK1/2, p38) MCT1->MAPK activates Cell_Membrane Cell Membrane NFkB NF-κB PI3K_Akt->NFkB activates HIF1 HIF-1 PI3K_Akt->HIF1 activates MAPK->NFkB activates MAPK->HIF1 activates Inflammatory_Cytokines Inflammatory Cytokines (IL-6, IL-8) NFkB->Inflammatory_Cytokines induces expression HIF1->Inflammatory_Cytokines induces expression

D-Lactate Inflammatory Signaling

D-lactate can be transported into cells via monocarboxylate transporters (MCTs) and subsequently activate intracellular signaling cascades.[14] Studies have shown that D-lactate can activate pathways such as PI3K/Akt and MAPK (ERK1/2 and p38), leading to the activation of transcription factors like NF-κB and HIF-1.[5][14] This can result in the increased expression of pro-inflammatory cytokines like IL-6 and IL-8, suggesting a role for D-lactate in inflammatory responses.[14][15]

Experimental Workflow for Studying Glyoxalase Pathway Modulation

A systematic workflow is crucial for investigating the effects of potential therapeutic agents on the glyoxalase pathway.

Experimental_Workflow cluster_analysis Biochemical and Molecular Analysis Start Start: Cell Culture/Animal Model Treatment Treatment with Test Compound Start->Treatment Harvest Harvest Cells/Tissues Treatment->Harvest Glo1_Activity Glyoxalase I Activity Assay Harvest->Glo1_Activity Glo2_Activity Glyoxalase II Activity Assay Harvest->Glo2_Activity MG_Levels Methylglyoxal Quantification Harvest->MG_Levels D_Lactate_Levels D-Lactate Quantification Harvest->D_Lactate_Levels Glo1_Expression_Protein Glo1 Protein Expression (Western Blot) Harvest->Glo1_Expression_Protein Glo1_Expression_mRNA GLO1 mRNA Expression (RT-qPCR) Harvest->Glo1_Expression_mRNA Data_Analysis Data Analysis and Interpretation Glo1_Activity->Data_Analysis Glo2_Activity->Data_Analysis MG_Levels->Data_Analysis D_Lactate_Levels->Data_Analysis Glo1_Expression_Protein->Data_Analysis Glo1_Expression_mRNA->Data_Analysis Conclusion Conclusion: Effect of Compound on Glyoxalase Pathway Data_Analysis->Conclusion

Workflow for Glyoxalase Pathway Modulation Study

This workflow begins with the selection of an appropriate cellular or animal model. Following treatment with a test compound, samples are harvested for a comprehensive analysis of the glyoxalase pathway. This includes measuring the enzymatic activities of Glo1 and Glo2, quantifying the levels of methylglyoxal and D-lactate, and assessing the expression of Glo1 at both the protein (Western Blot) and mRNA (RT-qPCR) levels. The collected data is then analyzed to determine the compound's effect on the pathway, providing insights into its potential as a therapeutic modulator.

Conclusion and Future Directions

D-lactate, as the terminal product of the glyoxalase pathway, serves as a key indicator of the cell's capacity to detoxify the harmful metabolite methylglyoxal. The quantitative data and experimental protocols presented in this guide provide a robust framework for researchers to investigate the intricacies of this vital metabolic pathway. The emerging role of D-lactate as a signaling molecule, particularly in the context of inflammation, opens up new avenues for research and drug development. Future studies should focus on further elucidating the downstream targets of D-lactate signaling and exploring the therapeutic potential of modulating the glyoxalase pathway to either enhance detoxification in diseases associated with high dicarbonyl stress or to potentiate the efficacy of certain cancer therapies by inhibiting this protective mechanism. A deeper understanding of the multifaceted role of D-lactate will undoubtedly contribute to the development of novel and targeted therapeutic interventions for a wide range of human diseases.

References

An In-depth Technical Guide to D-Lactate Production by the Gut Microbiota

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-lactate, a stereoisomer of L-lactate, is primarily a metabolic byproduct of the gut microbiota. While produced in minute quantities by mammalian cells, its overproduction by gut bacteria can lead to D-lactic acidosis, a serious metabolic condition characterized by encephalopathy and metabolic acidosis, particularly in individuals with short bowel syndrome. This technical guide provides a comprehensive overview of D-lactate production by the gut microbiota, its physiological and pathological implications, and detailed methodologies for its study. The guide is intended for researchers, scientists, and drug development professionals investigating the gut microbiome's role in health and disease.

Introduction to D-Lactate and the Gut Microbiota

The human gut is a complex ecosystem harboring a vast community of microorganisms that play a crucial role in host metabolism. A key metabolic activity of the gut microbiota is the fermentation of dietary carbohydrates, leading to the production of short-chain fatty acids (SCFAs) and other metabolites, including lactic acid. Lactic acid exists in two stereoisomeric forms: L-lactate and D-lactate. While L-lactate is the predominant form produced and utilized by mammalian cells, D-lactate is primarily generated by certain bacterial species within the gut.[1][2]

Under normal physiological conditions, D-lactate is produced in small amounts and is metabolized by the host or other gut bacteria.[3] However, in conditions of gut dysbiosis, such as short bowel syndrome or small intestinal bacterial overgrowth (SIBO), the proliferation of D-lactate-producing bacteria can lead to a significant increase in its production and absorption, overwhelming the host's metabolic capacity and resulting in D-lactic acidosis.[3][4][5]

Microbial Production of D-Lactate

D-Lactate Producing Bacteria

Several bacterial genera commonly found in the human gut are known to produce D-lactate. These are often referred to as lactic acid bacteria (LAB).

  • Lactobacillus : Many species within this genus are capable of producing D-lactate, including L. acidophilus, L. fermentum, L. plantarum, and L. delbrueckii subsp. bulgaricus. Some species can produce both D- and L-lactate.

  • Streptococcus : Streptococcus bovis is a notable producer of D-lactate.

  • Bifidobacterium : While many species in this genus are known for producing beneficial metabolites, some can also contribute to D-lactate production.

  • Escherichia coli : Certain strains of E. coli can also produce D-lactate.

Biochemical Pathway of D-Lactate Production

The primary pathway for D-lactate production in bacteria is the reduction of pyruvate, a key intermediate in glycolysis. This reaction is catalyzed by the enzyme D-lactate dehydrogenase (D-LDH), which is specific for the D-isomer.

D_Lactate_Production_Pathway cluster_redox Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis D_Lactate D-Lactate Pyruvate->D_Lactate Reduction D_LDH D-Lactate Dehydrogenase (D-LDH) Pyruvate->D_LDH NADH NADH D_LDH->D_Lactate NAD NAD+ NADH->NAD Oxidation

Caption: Biochemical pathway of D-lactate production from glucose.

Host Metabolism and Pathophysiology

D-Lactate Metabolism in Humans

In contrast to the rapid metabolism of L-lactate by L-lactate dehydrogenase, mammals metabolize D-lactate at a much slower rate.[6] The primary enzyme involved is D-2-hydroxy acid dehydrogenase, which converts D-lactate to pyruvate.[3] Due to this slow metabolic rate, excessive production of D-lactate by the gut microbiota can lead to its accumulation in the bloodstream.

D-Lactic Acidosis

D-lactic acidosis is a metabolic derangement characterized by high anion gap metabolic acidosis and elevated plasma D-lactate levels, typically above 3 mmol/L.[4][6] It is most commonly observed in patients with short bowel syndrome, where an increased load of undigested carbohydrates reaches the colon, fueling the growth of D-lactate-producing bacteria.[3][5]

The clinical presentation of D-lactic acidosis is often dominated by neurological symptoms, including:

  • Altered mental status, confusion, and "brain fogginess"[4]

  • Slurred speech[4]

  • Ataxia[4]

  • Weakness and lethargy[7]

The exact mechanism of D-lactate-induced neurotoxicity is not fully understood but is thought to be a direct effect of D-lactate on the central nervous system.[8]

Quantitative Data on D-Lactate Levels

The concentration of D-lactate in biological fluids is a key indicator of its production and accumulation. The following tables summarize reported D-lactate levels in various human samples under normal and pathological conditions, as well as production rates by different bacterial species.

Table 1: D-Lactate Concentrations in Human Biological Fluids

Sample TypeConditionD-Lactate ConcentrationReference(s)
Plasma/Serum Healthy~0.01 mM[3]
Short Bowel Syndrome (with D-lactic acidosis)> 3.0 mmol/L (can reach up to 8.6 mmol/L)[1][3]
Short Bowel Syndrome (without acidosis)0.39 ± 0.03 mM[9]
Urine Healthy< 0.7 mmol/L[1]
Short Bowel Syndrome (with D-lactic acidosis)1.1 - 101.3 mmol/L[1]
Feces HealthyTypically low (< 2 mM)[3]
Short Bowel Syndrome2 - 110 mM[9][10]
Healthy (after lactulose (B1674317) intake)13.6 ± 3.5 mmol/L[1]

Table 2: In Vitro D-Lactate Production by Bacterial Species

Bacterial SpeciesD-Lactate ProductionReference(s)
Lactobacillus sp. (various)1.08 - 11.7 mM[11]
Leuconostoc sp. (various)0.72 - 20.3 mM[11]
Bifidobacterium sp. (various)0.31 - 13.9 mM[11]
Pediococcus acidilacti33.0 mM[11]
Lactobacillus plantarum (engineered)Up to 141.9 g/L (from mixed sugars)[12]
Klebsiella pneumoniae (engineered)Up to 125.1 g/L[13]

Signaling Pathways Activated by D-Lactate

Recent research has indicated that D-lactate is not merely a metabolic byproduct but can also act as a signaling molecule, modulating cellular responses, particularly in the context of inflammation. D-lactate has been shown to activate several key signaling pathways, including PI3K/Akt, MAPK, and NF-κB, leading to the production of pro-inflammatory cytokines such as IL-6 and IL-8.[14]

D_Lactate_Signaling D_Lactate D-Lactate MCT1 MCT1 D_Lactate->MCT1 PI3K_Akt PI3K/Akt Pathway MCT1->PI3K_Akt MAPK MAPK Pathway (ERK1/2, p38) MCT1->MAPK NFkB NF-κB Pathway PI3K_Akt->NFkB MAPK->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, IL-8) NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation

Caption: Signaling pathways activated by D-lactate.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of D-lactate production by gut microbiota.

Quantification of D-Lactate using an Enzymatic Assay (Colorimetric)

This protocol is based on commercially available D-lactate assay kits.

Principle: D-lactate is specifically oxidized by D-lactate dehydrogenase, producing a product that is measured colorimetrically at ~450 nm.

Materials:

  • D-Lactate Assay Kit (e.g., Abcam ab83429)

  • 96-well microplate

  • Microplate reader

  • Biological samples (serum, plasma, cell culture supernatant, fecal extract)

  • Assay Buffer (provided in the kit)

  • D-Lactate Standard (provided in the kit)

  • Enzyme Mix (provided in the kit)

  • Substrate Mix (provided in the kit)

Procedure:

  • Sample Preparation:

    • Serum/Plasma: Deproteinate by adding an equal volume of ice-cold 1 M perchloric acid. Centrifuge to pellet the protein and neutralize the supernatant. Alternatively, use a 10 kDa spin column to remove proteins. Dilute the sample as needed with Assay Buffer.

    • Cell Culture Supernatant: Can often be used directly. If high in protein, deproteinate as for serum/plasma.

    • Fecal Samples: Homogenize a known weight of fecal material in a suitable buffer (e.g., PBS). Centrifuge to pellet solids and filter the supernatant. Deproteinate the extract as described for serum/plasma.

  • Standard Curve Preparation:

    • Prepare a 1 mM D-Lactate standard solution by diluting the provided stock standard with Assay Buffer.

    • Create a series of standards ranging from 0 to 10 nmol/well by further diluting the 1 mM standard.

  • Assay Protocol:

    • Add 50 µL of each standard and sample to separate wells of the 96-well plate.

    • Prepare a Reaction Mix containing Assay Buffer, Enzyme Mix, and Substrate Mix according to the kit instructions.

    • Add 50 µL of the Reaction Mix to each well.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Calculation:

    • Subtract the blank reading from all standard and sample readings.

    • Plot the standard curve and determine the concentration of D-lactate in the samples.

Quantification of D-Lactate using High-Performance Liquid Chromatography (HPLC)

Principle: D-lactate is separated from other components in the sample by HPLC and detected using a suitable detector, often after derivatization.

Materials:

  • HPLC system with a suitable column (e.g., chiral column or ion-exchange column)

  • Detector (e.g., UV, fluorescence, or refractive index detector)

  • Mobile phase (e.g., dilute sulfuric acid)

  • D-lactate standard

  • Derivatization agent (if required)

  • Sample preparation reagents (as in the enzymatic assay)

Procedure:

  • Sample Preparation: Prepare deproteinized and filtered samples as described for the enzymatic assay.

  • HPLC Conditions:

    • Column: Aminex HPX-87H column (300 mm x 7.8 mm)

    • Mobile Phase: 5 mM H₂SO₄

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 60°C

    • Detector: Refractive Index (RI) detector

    • Injection Volume: 20 µL

  • Standard Curve: Prepare a series of D-lactate standards of known concentrations and inject them into the HPLC system to generate a standard curve.

  • Sample Analysis: Inject the prepared samples into the HPLC system.

  • Data Analysis: Identify the D-lactate peak based on its retention time compared to the standard. Quantify the D-lactate concentration in the samples by comparing the peak area to the standard curve.

In Vitro Bacterial Fermentation for D-Lactate Production

Principle: Culturing specific bacterial strains in a defined medium with a carbohydrate source allows for the measurement of D-lactate production over time.

Materials:

  • Bacterial strain of interest (e.g., Lactobacillus plantarum)

  • Anaerobic culture medium (e.g., MRS broth)

  • Carbohydrate source (e.g., glucose, xylose)

  • Anaerobic chamber or system

  • Incubator

  • Spectrophotometer

  • Reagents for D-lactate quantification

Procedure:

  • Inoculate the bacterial strain into the culture medium.

  • Incubate under anaerobic conditions at the optimal temperature for the strain (e.g., 37°C).

  • At various time points, collect aliquots of the culture.

  • Measure the optical density (OD) at 600 nm to monitor bacterial growth.

  • Centrifuge the aliquots to pellet the bacteria and collect the supernatant.

  • Quantify the D-lactate concentration in the supernatant using an enzymatic assay or HPLC as described above.

  • Measure the consumption of the carbohydrate source to calculate the yield of D-lactate.

Experimental Workflow and Animal Models

Experimental Workflow for Studying D-Lactate Production

The following diagram illustrates a typical experimental workflow for investigating D-lactate production by gut microbiota.

Experimental_Workflow cluster_sample Sample Collection cluster_analysis Analysis cluster_methods Methods cluster_outcome Outcome Human Human Subjects (e.g., with SBS) Fecal Fecal Sample Analysis Human->Fecal Blood Blood Sample Analysis Human->Blood Animal Animal Models (e.g., calf model) Animal->Fecal Animal->Blood Microbiota Microbiota Analysis Fecal->Microbiota Quantification D-Lactate Quantification (Enzymatic/HPLC) Fecal->Quantification Blood->Quantification Sequencing 16S rRNA Sequencing Microbiota->Sequencing Correlation Correlate D-Lactate Levels with Microbiota Composition and Clinical Symptoms Quantification->Correlation Sequencing->Correlation

Caption: Experimental workflow for investigating D-lactate production.

Animal Model of D-Lactic Acidosis

A calf model has been successfully used to study D-lactic acidosis and its neurological consequences.[8][15]

Model: Holstein calves (approximately 1 month old).

Procedure:

  • Surgical catheterization for intravenous infusion and collection of blood and cerebrospinal fluid (CSF).

  • Infusion of an isomolar (B1166829) solution of DL-lactic acid over several hours.

  • Control groups receive L-lactic acid, hydrochloric acid (to induce acidosis without D-lactate), or saline.

  • Regular monitoring of clinical signs, particularly neurological function (e.g., ataxia, level of consciousness).

  • Collection of blood and CSF samples at regular intervals for the measurement of D-lactate, L-lactate, blood gases, and other biochemical parameters.

This model allows for the controlled investigation of the direct neurotoxic effects of D-lactate, independent of acidosis.[8]

Conclusion and Future Directions

D-lactate produced by the gut microbiota is a significant metabolite with important implications for host health, particularly in the context of gut dysbiosis. The overproduction of D-lactate can lead to the debilitating condition of D-lactic acidosis. Understanding the microbial and host factors that regulate D-lactate production and metabolism is crucial for the development of therapeutic strategies to manage this condition.

Future research should focus on:

  • Identifying the specific bacterial species and metabolic pathways responsible for D-lactate production in different individuals and disease states.

  • Elucidating the precise molecular mechanisms of D-lactate-induced neurotoxicity.

  • Developing targeted interventions, such as probiotics, prebiotics, or small molecule inhibitors, to modulate D-lactate production by the gut microbiota.

  • Further refining and standardizing analytical methods for the accurate and sensitive quantification of D-lactate in complex biological samples.

This technical guide provides a solid foundation for researchers and drug development professionals to advance our understanding of the role of microbial D-lactate in health and disease.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Sodium D-lactate using Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium D-lactate, a stereoisomer of lactate, is primarily a product of bacterial metabolism. In mammals, D-lactate is produced in minimal amounts, and its accumulation in the bloodstream can be indicative of bacterial overgrowth in the gastrointestinal tract, leading to a condition known as D-lactic acidosis, which can have neurotoxic effects.[1][2][3] Therefore, the accurate quantification of D-lactate in various biological samples such as plasma, serum, and cell culture media is crucial for clinical diagnostics and biomedical research.[1] Enzymatic assays provide a highly specific and sensitive method for the determination of D-lactate concentrations.

This document provides detailed protocols for the enzymatic quantification of this compound, guidelines for data presentation, and visual representations of the underlying biochemical principles and experimental procedures.

Principle of the Enzymatic Assay

The enzymatic quantification of D-lactate predominantly relies on the activity of D-lactate dehydrogenase (D-LDH). This enzyme specifically catalyzes the oxidation of D-lactate to pyruvate (B1213749) with the simultaneous reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH.[4][5] The amount of NADH produced is directly proportional to the amount of D-lactate present in the sample.

The primary reaction is as follows: D-Lactate + NAD+ --(D-LDH)--> Pyruvate + NADH + H+ [4][5]

Since the equilibrium of this reaction favors the formation of D-lactate and NAD+, a "trapping" agent is often used to remove the pyruvate, thus driving the reaction to completion.[4][5] A common approach involves a second enzymatic reaction catalyzed by D-glutamate-pyruvate transaminase (D-GPT) in the presence of excess D-glutamate, which converts pyruvate to D-alanine.[4][5]

The detection of the reaction product, NADH, can be achieved through two main approaches:

  • Direct Spectrophotometric Measurement: The formation of NADH can be monitored by measuring the increase in absorbance at 340 nm.[4][5]

  • Coupled Colorimetric Reaction: The NADH produced can be used to reduce a chromogenic substrate, such as a tetrazolium salt (e.g., INT, WST-8, MTT), to a colored formazan (B1609692) product.[6][7][8] The intensity of the color, which can be measured spectrophotometrically at a specific wavelength (e.g., 450 nm or 565 nm), is proportional to the D-lactate concentration.[7][8]

Data Presentation

Quantitative data from enzymatic assays for D-lactate should be clearly summarized for straightforward interpretation and comparison.

ParameterAssay 1 (NADH Detection)Assay 2 (Colorimetric - MTT)Assay 3 (Colorimetric - WST-8)
Detection Method Spectrophotometry (Absorbance at 340 nm)Spectrophotometry (Absorbance at 565 nm)[8]Spectrophotometry (Absorbance at 450 nm)[7]
Linearity Range 0.5 - 30 µ g/cuvette [4][5]0.05 - 2 mM[8]Not explicitly stated, but dependent on color development
Limit of Detection (LOD) 0.214 mg/L[5]0.05 mM[8]Not explicitly stated
Limit of Quantification (LOQ) 15 mg/L[9]Not explicitly statedNot explicitly stated
Intra-assay Imprecision Not explicitly stated< 5.1%[1]Not explicitly stated
Inter-assay Imprecision Not explicitly stated< 13.3%[1]Not explicitly stated
Mean Recovery Not explicitly stated95% (range 88-103%)[1]Not explicitly stated

Experimental Protocols

Protocol 1: D-Lactate Assay with NADH Detection

This protocol is based on the principle of measuring the increase in NADH concentration at 340 nm.[4][5]

Materials:

  • Glycylglycine buffer (pH 10.0)

  • NAD+ solution

  • D-Glutamic acid solution

  • D-Lactate Dehydrogenase (D-LDH) suspension

  • D-Glutamate-Pyruvate Transaminase (D-GPT) suspension

  • This compound standard solutions

  • Spectrophotometer and cuvettes (1 cm light path)

  • Micropipettes

Procedure:

  • Reagent Preparation: Prepare working solutions of buffer, NAD+, and D-glutamic acid according to the manufacturer's instructions.

  • Assay Mixture: In a cuvette, mix the following in order:

    • Glycylglycine buffer

    • NAD+ solution

    • D-Glutamic acid solution

    • D-GPT suspension

    • Sample solution (or standard/blank)

  • Initial Absorbance: Mix well and measure the initial absorbance (A1) at 340 nm after approximately 3 minutes.

  • Enzymatic Reaction: Start the reaction by adding D-LDH suspension to the cuvette.

  • Final Absorbance: Mix and incubate at room temperature (~25°C) for approximately 20-30 minutes, or until the reaction is complete. Measure the final absorbance (A2) at 340 nm.[4]

  • Calculation: The change in absorbance (ΔA = A2 - A1) is proportional to the D-lactate concentration. Calculate the concentration using a standard curve.

Protocol 2: D-Lactate Colorimetric Assay

This protocol utilizes a coupled enzymatic reaction to produce a colored formazan product.[8]

Materials:

  • D-Lactate Assay Buffer

  • D-Lactate Enzyme Mix (containing D-LDH)

  • D-Lactate Substrate Mix (containing a tetrazolium salt like MTT or WST-8)

  • This compound standard solutions

  • 96-well clear, flat-bottom plate

  • Microplate reader (capable of measuring absorbance at the appropriate wavelength, e.g., 450 nm or 565 nm)

  • Micropipettes (multichannel recommended)

Procedure:

  • Sample and Standard Preparation: Prepare a series of D-lactate standards by diluting the stock solution in the assay buffer. Prepare samples as required; serum or plasma may need to be deproteinized using a 10 kDa molecular weight cutoff spin filter to remove endogenous enzymes.[3]

  • Assay Reaction:

    • Add samples and standards to the wells of the 96-well plate.

    • Prepare a Reaction Mix containing the Assay Buffer, Enzyme Mix, and Substrate Mix according to the kit's instructions.

    • Quickly add the Reaction Mix to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 20 minutes), protected from light.[8]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8 based assays or 565 nm for MTT based assays).[7][8]

  • Calculation: Subtract the absorbance of the blank from all readings. Plot a standard curve of absorbance versus D-lactate concentration. Determine the D-lactate concentration in the samples from the standard curve.

Visualizations

Enzymatic Reaction Pathway for D-Lactate Quantification

Caption: Enzymatic reactions for D-lactate quantification.

Experimental Workflow for Colorimetric D-Lactate Assay

D_Lactate_Workflow Start Start SamplePrep Sample and Standard Preparation Start->SamplePrep PlateLoading Load Samples and Standards into 96-well Plate SamplePrep->PlateLoading AddReagent Add Reaction Mix to all wells PlateLoading->AddReagent ReagentPrep Prepare Reaction Mix (Buffer, Enzyme, Substrate) ReagentPrep->AddReagent Incubation Incubate at Room Temperature (e.g., 20 min) AddReagent->Incubation Measurement Measure Absorbance (e.g., 450 nm or 565 nm) Incubation->Measurement Analysis Data Analysis: Standard Curve and Concentration Calculation Measurement->Analysis End End Analysis->End

Caption: Workflow for a colorimetric D-lactate enzymatic assay.

References

Application Notes and Protocols for Measuring Intracellular Sodium D-Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-lactate, a stereoisomer of L-lactate, is a metabolite primarily produced by gut microbiota. In mammalian cells, it is produced in smaller amounts, mainly through the glyoxalase pathway.[1] Elevated intracellular levels of D-lactate can be indicative of metabolic dysregulation, bacterial infection, or specific disease states such as short bowel syndrome and ischemia.[2][3] Accurate measurement of intracellular D-lactate is crucial for understanding its physiological and pathological roles.

This document provides a detailed protocol for the quantification of intracellular sodium D-lactate in cultured cells using a colorimetric enzymatic assay. The principle of this assay is the specific oxidation of D-lactate by D-lactate dehydrogenase. This reaction reduces a substrate to produce a colored product, the absorbance of which is directly proportional to the D-lactate concentration.[3]

Key Quantitative Parameters of Commercial D-Lactate Assay Kits

The following table summarizes key performance characteristics of commercially available D-lactate assay kits suitable for intracellular measurements.

ParameterAbcam (ab83429)Sigma-Aldrich (MAK058)Cayman Chemical (700520)BioAssay Systems (EUDL-100)
Assay Type ColorimetricColorimetricFluorometricColorimetric
Detection Range 0.01 - 10 mM0.1 - 10 mM13 - 90 µM (human serum)0.05 - 2 mM
Sample Volume 1 - 50 µL1 - 50 µL500 µL (for deproteination)20 µL
Incubation Time 30 minutes30 minutesNot specified20 minutes
Wavelength 450 nm450 nmEx/Em = 530-540/585-595 nm565 nm
Cell Sample Prep Homogenize 2x10⁶ cells in 100 µL Assay BufferHomogenize 2x10⁶ cells in 100 µL Assay BufferNot specified for cellsCell lysate

Experimental Protocols

Part 1: Intracellular Metabolite Extraction

This part of the protocol focuses on the crucial steps of quenching cellular metabolism and extracting intracellular D-lactate.[4] Rapidly stopping enzymatic activity is essential for obtaining an accurate snapshot of the intracellular metabolite pool.[4][5]

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scraper

  • Liquid nitrogen

  • Extraction Solvent: 80% methanol (B129727) (HPLC grade), pre-chilled to -80°C

  • Microcentrifuge tubes, 1.5 mL

  • Centrifuge capable of 13,000 x g and 4°C

Procedure:

  • Cell Culture: Grow adherent cells in culture plates (e.g., 6-well or 10 cm dishes) to the desired confluency. For suspension cells, grow them in appropriate flasks. It is recommended to use 1-10 million cells per sample.

  • Quenching and Harvesting (Adherent Cells):

    • Aspirate the culture medium.

    • Quickly wash the cells once with an appropriate volume of ice-cold PBS to remove extracellular metabolites.

    • Immediately add liquid nitrogen to the plate to flash-freeze the cells and quench metabolism.

    • Place the plate on dry ice. Add 1 mL of pre-chilled 80% methanol to each well.

    • Use a cell scraper to scrape the cells in the cold methanol.

    • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Quenching and Harvesting (Suspension Cells):

    • Transfer the cell suspension to a centrifuge tube.

    • Centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet the cells.

    • Aspirate the supernatant and quickly wash the cell pellet once with ice-cold PBS.

    • Flash-freeze the cell pellet in liquid nitrogen.

    • Add 1 mL of pre-chilled 80% methanol and vortex vigorously to resuspend the pellet.

  • Lysis and Extraction:

    • Incubate the methanolic cell suspension at -80°C for at least 30 minutes to ensure complete lysis and protein precipitation.

    • Centrifuge the lysate at 13,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[6]

  • Sample Collection:

    • Carefully transfer the supernatant, which contains the intracellular metabolites, to a new clean microcentrifuge tube.

    • Dry the extract using a vacuum concentrator (e.g., SpeedVac). Avoid excessive heating.

    • The dried metabolite extract can be stored at -80°C for later analysis.

Part 2: Colorimetric D-Lactate Assay

This part of the protocol is adapted from commercially available enzymatic assay kits (e.g., Abcam ab83429).[3][6]

Materials:

  • D-Lactate Assay Kit (containing Assay Buffer, Enzyme Mix, Substrate Mix, and D-Lactate Standard)

  • 96-well clear, flat-bottom plate

  • Microplate reader capable of measuring absorbance at 450 nm

  • Deionized water

  • Pipettes and pipette tips

Procedure:

  • Reagent Preparation:

    • Reconstitute the Enzyme Mix and Substrate Mix according to the kit instructions, typically with the provided Assay Buffer.[3][6] Aliquot and store at -20°C if not used immediately.

    • Allow the Assay Buffer to warm to room temperature before use.

  • Standard Curve Preparation:

    • Prepare a 1 mM D-Lactate standard solution by diluting the provided 100 mM stock (e.g., 10 µL of 100 mM D-Lactate Standard + 990 µL of Assay Buffer).[3]

    • Create a series of standards in the 96-well plate by adding 0, 2, 4, 6, 8, and 10 µL of the 1 mM standard solution to separate wells.

    • Adjust the volume of each standard well to 50 µL with Assay Buffer. This will result in 0, 2, 4, 6, 8, and 10 nmol of D-Lactate per well.

  • Sample Preparation:

    • Reconstitute the dried cell extracts from Part 1 in 50-100 µL of Assay Buffer. The reconstitution volume may need to be optimized based on the expected D-lactate concentration.

    • Add 1-50 µL of the reconstituted sample to the wells of the 96-well plate.

    • Adjust the final volume in each sample well to 50 µL with Assay Buffer.

    • Note: To account for potential background from NADH or NADPH in the cell extract, a sample background control can be prepared by adding the same amount of sample to a well and adjusting the volume to 50 µL with Assay Buffer, but without adding the Enzyme Mix in the next step.[3]

  • Reaction:

    • Prepare a Reaction Mix for the number of standards and samples to be tested. For each well, mix:

      • 48 µL Assay Buffer

      • 2 µL D-Lactate Substrate Mix

      • 2 µL D-Lactate Enzyme Mix

    • Add 50 µL of the Reaction Mix to each well containing the standards and samples.

    • For the sample background control wells, add 50 µL of a mix containing 50 µL of Assay Buffer and 2 µL of Substrate Mix (without the Enzyme Mix).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 30 minutes, protected from light.[6]

    • Measure the absorbance at 450 nm using a microplate reader.[3]

Data Analysis

  • Background Subtraction: Subtract the 0 nmol standard (blank) absorbance value from all standard and sample readings. If a sample background control was used, subtract its absorbance from the corresponding sample reading.

  • Standard Curve: Plot the corrected absorbance values for the D-lactate standards against the amount of D-lactate (in nmol). Generate a linear regression line and determine the equation of the line (y = mx + c).

  • Calculate D-Lactate Concentration: Use the standard curve equation to calculate the amount of D-lactate (La, in nmol) in each sample.

    • Concentration (nmol/µL or mM) = (La / Sv) * D

      • La = Amount of D-lactate in the sample well from the standard curve (nmol).

      • Sv = Sample volume added to the reaction well (µL).

      • D = Dilution factor of the sample, if any.

  • Normalization: To account for variations in cell number, the final D-lactate concentration should be normalized to the cell number or total protein content of the original cell pellet.

Visualizations

experimental_workflow Experimental Workflow for Intracellular D-Lactate Measurement cluster_sample_prep Sample Preparation cluster_assay Colorimetric Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (Adherent or Suspension) wash 2. Wash with ice-cold PBS cell_culture->wash quench 3. Quench Metabolism (Liquid Nitrogen) wash->quench extract 4. Add 80% Methanol & Scrape/Vortex quench->extract lyse 5. Centrifuge & Collect Supernatant extract->lyse dry 6. Dry Extract lyse->dry reconstitute 7. Reconstitute Extract in Assay Buffer dry->reconstitute plate_prep 8. Prepare Standards & Samples in 96-well Plate reconstitute->plate_prep reaction 9. Add Reaction Mix plate_prep->reaction incubate 10. Incubate at RT (30 min) reaction->incubate read 11. Measure Absorbance (450 nm) incubate->read std_curve 12. Generate Standard Curve read->std_curve calculate 13. Calculate D-Lactate Amount std_curve->calculate normalize 14. Normalize to Cell Number/Protein calculate->normalize

Caption: Workflow for intracellular D-lactate measurement.

glyoxalase_pathway Glyoxalase Pathway for D-Lactate Production glycolysis Glycolysis Intermediate (e.g., Dihydroxyacetone phosphate) methylglyoxal Methylglyoxal glycolysis->methylglyoxal Non-enzymatic intermediate S-D-lactoylglutathione methylglyoxal->intermediate Glyoxalase I (GLO1) gsh Glutathione (GSH) gsh->intermediate intermediate->gsh Recycles d_lactate D-Lactate intermediate->d_lactate Glyoxalase II (GLO2)

Caption: Simplified diagram of the glyoxalase pathway.

References

Application Notes and Protocols: Sodium D-Lactate as a Carbon Source in Minimal Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium D-lactate, a stereoisomer of lactate, serves as a viable alternative carbon source for the cultivation of various microorganisms in minimal media. Its utilization is of significant interest in metabolic engineering, microbial physiology studies, and as a component in defined media for biopharmaceutical production. These application notes provide a comprehensive guide to using this compound as a sole carbon source for bacterial growth, with a focus on Escherichia coli. The protocols outlined below detail the preparation of minimal media, methodology for assessing bacterial growth, and analysis of D-lactate consumption.

Data Presentation

Table 1: Growth Kinetics of E. coli on M9 Minimal Media with Different Carbon Sources
Carbon Source (0.4%)Doubling Time (minutes)Maximum Optical Density (OD600)
Glucose~38 - 48[1]~1.9 - 2.4[2]
This compoundSlower than glucoseLower than glucose
Glycerol~78 - 102[2]~2.4[2]
Acetate~120 - 180[2]~1.2[3]

Note: Specific values for this compound are often strain and condition-dependent and generally show a longer lag phase and slower growth compared to glucose. The values for other carbon sources are provided for comparison.

Table 2: D-Lactate Production by Various Microorganisms
MicroorganismMaximum D-Lactate Concentration (mmol/L)
Staphylococcus aureus10.99[4]
Escherichia coli1.22[4]
Staphylococcus epidermidis0.48[4]
Streptococcus pyogenes0.12[4]
Enterococcus faecalis0.12[4]
Pseudomonas aeruginosa0.07[4]
Candida albicans0.15[4]

Note: This table illustrates the capacity of various microorganisms to produce D-lactate. The ability to produce D-lactate often correlates with the presence of metabolic pathways to utilize it.

Metabolic Pathway

The utilization of D-lactate as a carbon source in E. coli primarily involves its conversion to pyruvate, which then enters central carbon metabolism. This process is initiated by the enzyme D-lactate dehydrogenase.

D_Lactate_Metabolism Sodium_D_Lactate_ext This compound (extracellular) D_Lactate_int D-Lactate (intracellular) Sodium_D_Lactate_ext->D_Lactate_int Lactate Permease Pyruvate Pyruvate D_Lactate_int->Pyruvate D-Lactate Dehydrogenase (ldhA) TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Gluconeogenesis Gluconeogenesis Pyruvate->Gluconeogenesis Biomass Biomass Synthesis TCA_Cycle->Biomass Gluconeogenesis->Biomass

D-Lactate Utilization Pathway in E. coli.

Experimental Protocols

Protocol 1: Preparation of M9 Minimal Medium with this compound

This protocol describes the preparation of 1 liter of M9 minimal medium with this compound as the sole carbon source.

Materials:

  • 5x M9 salts solution (sterile)

  • This compound solution (20% w/v, sterile)

  • 1 M MgSO₄ solution (sterile)

  • 0.1 M CaCl₂ solution (sterile)

  • Sterile deionized water

5x M9 Salts Solution (per liter):

  • 64 g Na₂HPO₄·7H₂O

  • 15 g KH₂PO₄

  • 2.5 g NaCl

  • 5.0 g NH₄Cl

  • Dissolve in deionized water to a final volume of 1 L and sterilize by autoclaving.

Procedure:

  • To 780 mL of sterile deionized water, aseptically add 200 mL of 5x M9 salts solution.

  • Aseptically add 20 mL of a sterile 20% (w/v) this compound solution to achieve a final concentration of 0.4%.

  • Aseptically add 2 mL of sterile 1 M MgSO₄ solution.

  • Aseptically add 100 µL of sterile 0.1 M CaCl₂ solution.

  • Mix the solution thoroughly. The medium is now ready for use.

Protocol 2: Bacterial Growth Curve Analysis

This protocol details the procedure for monitoring bacterial growth in M9 minimal medium with this compound.

Materials:

  • M9 minimal medium with 0.4% this compound (prepared as in Protocol 1)

  • Bacterial strain of interest (e.g., E. coli K-12)

  • Sterile culture tubes or flasks

  • Shaking incubator

  • Spectrophotometer

  • Sterile cuvettes

Procedure:

  • Inoculum Preparation: Inoculate a single colony of the bacterial strain into 5 mL of a rich medium (e.g., LB broth) and grow overnight at 37°C with shaking. The following day, pellet the cells by centrifugation, wash twice with sterile M9 salts solution (without a carbon source) to remove residual rich medium, and resuspend in 1 mL of M9 salts solution.

  • Culture Inoculation: Inoculate the prepared M9 minimal medium with this compound with the washed inoculum to an initial OD600 of approximately 0.05.

  • Incubation: Incubate the culture at 37°C with shaking (e.g., 200 rpm).

  • OD600 Measurement: At regular time intervals (e.g., every 1-2 hours), aseptically remove an aliquot of the culture and measure the optical density at 600 nm (OD600) using a spectrophotometer. Use sterile M9 minimal medium as a blank.

  • Data Analysis: Plot the OD600 values against time to generate a growth curve. From this curve, determine the lag phase, exponential (log) phase, stationary phase, doubling time, and maximum OD600.

Protocol 3: Measurement of D-Lactate Concentration

This protocol outlines the enzymatic determination of D-lactate concentration in the culture supernatant.

Materials:

  • D-Lactate Assay Kit (commercially available)

  • Culture supernatant (collected by centrifuging the bacterial culture)

  • Microplate reader

Procedure:

  • Sample Preparation: At desired time points during the growth curve experiment, collect culture aliquots. Centrifuge at high speed (e.g., 10,000 x g for 5 minutes) to pellet the cells. Carefully collect the supernatant for analysis.

  • Assay: Follow the manufacturer's instructions provided with the D-Lactate Assay Kit. This typically involves mixing the supernatant with a reaction mixture containing D-lactate dehydrogenase and a probe, leading to a colorimetric or fluorometric output.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader at the wavelength specified in the kit's protocol.

  • Quantification: Determine the D-lactate concentration in the samples by comparing the readings to a standard curve generated with known concentrations of D-lactate.

Experimental Workflow

The following diagram illustrates the overall workflow for studying bacterial growth on this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Media_Prep Prepare M9 Minimal Medium with this compound Inoculation Inoculate Medium Media_Prep->Inoculation Inoculum_Prep Prepare Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate with Shaking Inoculation->Incubation Sampling Periodic Sampling Incubation->Sampling OD_Measurement Measure OD600 Sampling->OD_Measurement Lactate_Assay Measure D-Lactate Concentration Sampling->Lactate_Assay Data_Analysis Plot Growth Curve & Analyze Data OD_Measurement->Data_Analysis Lactate_Assay->Data_Analysis

References

"Sodium D-lactate as a substrate for enzyme kinetics studies"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Sodium D-Lactate in Enzyme Kinetics

Introduction

This compound is the sodium salt of D-lactic acid, one of two stereoisomers of lactic acid. While L-lactate is the predominant isomer in mammalian metabolism, D-lactate is produced in smaller quantities, primarily through the methylglyoxal (B44143) pathway.[1] However, significant production of D-lactate by gut microbiota can lead to elevated systemic levels, a condition known as D-lactic acidosis, which is associated with various pathological states, including metabolic acidosis and neurological complications.[1] The distinct metabolic and signaling roles of D-lactate are of growing interest to researchers.[1][2]

Applications in Enzyme Kinetics

This compound serves as a specific substrate for the enzyme D-lactate dehydrogenase (D-LDH, EC 1.1.1.28), which catalyzes the reversible oxidation of D-lactate to pyruvate, coupled with the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH.[3][4]

D-Lactate + NAD+ <=> Pyruvate + NADH + H+

This specificity makes this compound an invaluable tool for:

  • Characterizing D-LDH: Determining key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) for D-LDH from various biological sources.[5][6]

  • Screening for Inhibitors: Identifying and characterizing inhibitors of D-LDH for therapeutic or research purposes.

  • Coupled Enzyme Assays: Using D-LDH as a coupling enzyme in assays for other enzymes that produce pyruvate. For example, it is a key component in clinical kits for measuring Alanine (B10760859) Aminotransferase (ALT) activity.[5]

  • Distinguishing between Lactate Isomers: As D-LDH is specific for D-lactate, it allows for the specific measurement of this isomer in complex biological samples that may also contain L-lactate.[7]

Metabolic and Signaling Significance

Beyond its role as a simple metabolite, D-lactate is emerging as a signaling molecule. It can be transported into cells via monocarboxylate transporters (MCTs) and subsequently trigger inflammatory responses.[2][8] Studies have shown that D-lactate can activate several key signaling pathways, including PI3K/Akt, p38 MAPK, and ERK1/2, leading to the activation of transcription factors like NF-κB and HIF-1.[2] This activation results in the increased expression and secretion of inflammatory cytokines such as IL-6 and IL-8, linking D-lactate to inflammatory conditions.[8]

Quantitative Data: Kinetic Parameters for D-Lactate Dehydrogenase

The following table summarizes kinetic parameters for D-lactate dehydrogenase (D-LDH) from different sources. Note that kinetic parameters can vary significantly based on the enzyme source, purity, and assay conditions (e.g., pH, temperature, buffer composition).

Enzyme SourceSubstrateKm (mM)VmaxAssay ConditionsReference
Lactobacillus delbrueckii (ldLDH)Pyruvate1.34Not SpecifiedpH 7.5, 37°C[5]
Plateau Pika (LDH-A4, reverse reaction)Lactate (isomer not specified)19.968Not SpecifiedpH 8.0[9]
Plateau Pika (LDH-B4, reverse reaction)Lactate (isomer not specified)8.980Not SpecifiedpH 8.0[9]
Plateau Pika (LDH-C4, reverse reaction)Lactate (isomer not specified)4.934Not SpecifiedpH 8.0[9]

Note: Data for the forward reaction (D-lactate to pyruvate) is limited in the provided search results. The Km value for the reverse reaction (pyruvate to D-lactate) is often determined.

Experimental Protocols

Protocol 1: Determination of D-LDH Kinetic Parameters (Km and Vmax)

This protocol describes a spectrophotometric method to determine the Km and Vmax of D-LDH using this compound as the substrate. The assay monitors the increase in absorbance at 340 nm resulting from the production of NADH.

Materials:

  • Purified D-lactate dehydrogenase (D-LDH) enzyme

  • This compound stock solution (e.g., 1 M)

  • NAD+ stock solution (e.g., 50 mM)

  • Assay Buffer (e.g., 100 mM Tris-HCl or Potassium Phosphate buffer, pH 7.5 - 8.0)

  • Microplate reader or spectrophotometer capable of reading absorbance at 340 nm

  • 96-well UV-transparent microplates or quartz cuvettes

  • Ultrapure water

Procedure:

  • Preparation of Reagents:

    • Prepare a series of this compound dilutions in ultrapure water from the stock solution. The final concentrations in the assay should bracket the expected Km value (e.g., ranging from 0.1x Km to 10x Km). A typical range might be 0.1 mM to 20 mM.

    • Prepare a working solution of D-LDH in Assay Buffer. The concentration should be determined empirically to ensure a linear reaction rate for the duration of the measurement. Keep the enzyme solution on ice.[10]

    • Prepare a working solution of NAD+ in Assay Buffer (e.g., final concentration of 2-5 mM).

  • Assay Reaction Setup:

    • For each substrate concentration, set up the reaction in a 96-well plate or cuvette. A typical reaction volume is 200 µL.

    • Add the components in the following order:

      • Assay Buffer

      • This compound solution (at varying concentrations)

      • NAD+ solution

    • Include a "no substrate" control to measure any background activity.

    • Equilibrate the plate/cuvettes to the desired temperature (e.g., 30°C or 37°C) for 5 minutes.[11]

  • Initiation and Measurement:

    • Initiate the reaction by adding the D-LDH enzyme solution to each well. Mix quickly but thoroughly (e.g., by gentle pipetting or tapping the plate).[12]

    • Immediately begin measuring the absorbance at 340 nm (A340) in kinetic mode. Record data every 15-30 seconds for 5-10 minutes.

    • Ensure the rate of reaction (the slope of A340 vs. time) is linear for the initial phase of the reaction.

  • Data Analysis:

    • Calculate the initial velocity (v₀) for each substrate concentration from the linear portion of the absorbance vs. time plot. The velocity can be calculated using the Beer-Lambert law: v₀ (µmol/min/mL) = (ΔA340 / min) / (ε * l) * 1000 where:

      • ε (molar extinction coefficient of NADH) = 6220 M⁻¹cm⁻¹

      • l (path length in cm)

    • Plot the initial velocity (v₀) against the substrate concentration ([S]).

    • To determine Km and Vmax, fit the data to the Michaelis-Menten equation using non-linear regression software.[6]

    • Alternatively, use a Lineweaver-Burk (double reciprocal) plot (1/v₀ vs. 1/[S]) to visualize the data and calculate Km and Vmax from the slope (Km/Vmax) and y-intercept (1/Vmax).[13]

Visualizations: Diagrams and Workflows

D_Lactate_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_pathways Signaling Cascades cluster_transcription Transcription Factors cluster_nucleus Nucleus D_Lactate_ext D-Lactate MCT1 MCT1 D_Lactate_ext->MCT1 Transport D_Lactate_int D-Lactate MCT1->D_Lactate_int PI3K_Akt PI3K/Akt D_Lactate_int->PI3K_Akt MAPK p38 & ERK1/2 MAPK D_Lactate_int->MAPK NFkB NF-κB PI3K_Akt->NFkB Activation HIF1 HIF-1 PI3K_Akt->HIF1 Activation MAPK->NFkB Activation MAPK->HIF1 Activation Gene_Expression Gene Expression NFkB->Gene_Expression HIF1->Gene_Expression Cytokines IL-6, IL-8 Secretion Gene_Expression->Cytokines Upregulation

Caption: D-Lactate induced inflammatory signaling pathway.[2][8]

Enzyme_Kinetics_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_measurement 3. Measurement cluster_analysis 4. Data Analysis Prep_Substrate Prepare this compound Dilution Series Setup_Reaction Combine Buffer, NAD+, and D-Lactate in Plate Prep_Substrate->Setup_Reaction Prep_Enzyme Prepare D-LDH Working Solution Initiate Initiate with D-LDH Enzyme Prep_Enzyme->Initiate Prep_NAD Prepare NAD+ Working Solution Prep_NAD->Setup_Reaction Equilibrate Equilibrate at Assay Temperature Setup_Reaction->Equilibrate Equilibrate->Initiate Measure Measure A340 Kinetically Initiate->Measure Calc_Velocity Calculate Initial Velocities (v₀) Measure->Calc_Velocity Plot Plot v₀ vs. [S] Calc_Velocity->Plot Fit Fit to Michaelis-Menten (Non-linear Regression) Plot->Fit Determine_Params Determine Km & Vmax Fit->Determine_Params

Caption: Experimental workflow for D-LDH enzyme kinetics.

References

Application Note: Chiral Separation of D- and L-Lactate Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Lactic acid, a chiral molecule, exists as two enantiomers, D- and L-lactic acid, which can have distinct metabolic and physiological significance.[1] The accurate quantification of these enantiomers is critical in clinical diagnostics, food science, and biotechnology.[1] This document provides detailed application notes and protocols for the separation of D- and L-lactate enantiomers using High-Performance Liquid Chromatography (HPLC). Two primary methods are detailed: direct separation using Chiral Stationary Phases (CSPs) and indirect separation via pre-column derivatization followed by fluorescence detection.

Introduction

Lactic acid is a key metabolite in numerous biological processes. While L-lactate is the predominant isomer in humans, elevated levels of D-lactate can indicate metabolic disorders or bacterial overgrowth. Consequently, the ability to resolve and quantify these enantiomers is of significant analytical interest. HPLC offers a robust and versatile platform for this chiral separation.[2] This note details validated methods for researchers, scientists, and drug development professionals.

Principle of Separation

Chiral Stationary Phases (Direct Method)

The most direct approach to enantiomeric separation involves the use of a Chiral Stationary Phase (CSP).[1] The separation is based on the differential interaction between the lactate (B86563) enantiomers and the chiral selector immobilized on the stationary phase, leading to the formation of transient diastereomeric complexes.[1] Macrocyclic glycopeptide-based CSPs, such as those containing teicoplanin or ristocetin, are particularly effective for this separation due to a combination of hydrogen bonding, ionic interactions, and steric hindrance.[1]

Chiral Derivatization (Indirect Method)

In this method, the lactate enantiomers are first reacted with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a standard achiral stationary phase, such as C18. For enhanced sensitivity, a fluorescent derivatizing agent is often used, allowing for detection at very low concentrations.[3][4]

Experimental Protocols

Method 1: Direct Separation using a Chirobiotic CSP

This protocol is designed for the direct enantioseparation of D- and L-lactate using a macrocyclic glycopeptide-based chiral stationary phase with UV or Mass Spectrometric detection.

3.1.1. Apparatus and Materials

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or Mass Spectrometer (MS).

  • Chiral Column: Astec CHIROBIOTIC R (Ristocetin) or Astec CHIROBIOTIC T (Teicoplanin), 150 x 2.1 mm, 5 µm.[5][6]

  • Analytical balance.

  • pH meter.

  • Volumetric flasks and pipettes.

  • HPLC vials.

3.1.2. Reagents

3.1.3. Preparation of Solutions

  • Mobile Phase: Prepare a solution of 33.3 mM ammonium acetate in water. The mobile phase will be a mixture of this aqueous solution and acetonitrile. A common composition is 85% (v/v) acetonitrile and 15% (v/v) 33.3 mM ammonium acetate.[2][7] Degas the mobile phase before use.

  • Standard Solutions: Prepare individual stock solutions of D- and L-lactic acid (e.g., 1 mg/mL) in the mobile phase. From these, prepare a racemic mixture and a series of calibration standards by serial dilution.

3.1.4. Chromatographic Conditions

ParameterCondition
Column Astec CHIROBIOTIC R, 150 x 2.1 mm, 5 µm
Mobile Phase 85% Acetonitrile / 15% 33.3 mM Ammonium Acetate
Flow Rate 0.7 mL/min[2]
Column Temperature 25 °C[7][8]
Injection Volume 5-20 µL
Detection DAD at 210 nm[7] or MS/MS

3.1.5. Procedure

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard solution to confirm the separation of the two enantiomers.

  • Inject the individual D- and L-lactate standards to identify the elution order.

  • Construct a calibration curve by injecting the series of standard solutions.

  • Prepare and inject the unknown samples.

  • Quantify the amount of D- and L-lactate in the samples using the calibration curve.

Method 2: Pre-Column Derivatization with Fluorescence Detection

This protocol describes the determination of D- and L-lactate after derivatization with a fluorescent reagent, followed by separation on a chiral column.[3][4]

3.2.1. Apparatus and Materials

  • HPLC system with a pump, autosampler, column oven, and a fluorescence detector.

  • Column-switching system (optional but recommended).

  • Octadecylsilica (ODS) column for initial separation.

  • Chiral Column: Cellulose-based (e.g., CHIRALPAK AD-RH).[4]

  • Water bath or heating block.

  • Nitrogen evaporator.

3.2.2. Reagents

  • 4-(N,N-dimethylaminosulfonyl)-7-piperazino-2,1,3-benzoxadiazole (DBD-PZ)[3] or 4-nitro-7-piperazino-2,1,3-benzoxadiazole (NBD-PZ)[4] as the derivatizing agent.

  • Pyridine.

  • Acetic anhydride (B1165640).

  • Reagents for mobile phase (e.g., acetonitrile, water).

  • Levulinic acid (as internal standard).[3]

3.2.3. Derivatization Protocol (Example with DBD-PZ)

  • To 10 µL of serum sample, add the internal standard.

  • Evaporate the sample to dryness under a stream of nitrogen.

  • Add the derivatizing agent (DBD-PZ) in pyridine.

  • Heat the mixture to initiate the derivatization reaction.

  • After cooling, add acetic anhydride for O-acetylation.[3]

  • Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.

3.2.4. Chromatographic Conditions

ParameterCondition
Columns ODS column followed by a CHIRALPAK AD-RH[4]
Mobile Phase Acetonitrile/Water gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Fluorescence (Excitation/Emission wavelengths will depend on the derivatizing agent)

Data Presentation

The following table summarizes the performance of different HPLC methods for the separation of lactate enantiomers.

MethodColumnMobile PhaseDetectionResolution (Rs)Separation Factor (α)Reference
Direct (CSP) Ristocetin-based85% ACN / 15% 33.3 mM Ammonium AcetateDAD1.71.10[8]
Direct (CSP) Teicoplanin-based85% ACN / 15% 33.3 mM Ammonium AcetateDAD1.9-[8]
Direct (CSP) Chirobiotic TAG17% H₂O, 83% EtOH with HOAc/TEAMS/MS--[2]
Indirect (Derivatization) Cellulose-basedAcetonitrile/WaterFluorescence2.721.27[3]
Indirect (Derivatization) Amylose-based (CHIRALPAK AD-RH)Acetonitrile/WaterFluorescence1.981.32[4]

Visualizations

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum, Urine) Spike Spike with Internal Standard Sample->Spike Standard D/L-Lactate Standards Prepare Prepare Calibration Curve Standards Standard->Prepare Derivatize Derivatization (Indirect Method) Spike->Derivatize for indirect method Inject Inject into HPLC System Spike->Inject Derivatize->Inject Prepare->Inject Column Chiral Separation (CSP or post-derivatization) Inject->Column Detect Detection (DAD, FLD, MS/MS) Column->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of D- and L-Lactate Calibrate->Quantify

Caption: Experimental workflow for the HPLC analysis of D- and L-lactate enantiomers.

G cluster_column Chiral Stationary Phase (CSP) CSP Chiral Selector L_Lactate L-Lactate L_Lactate->CSP Weaker Interaction (Faster Elution) D_Lactate D-Lactate D_Lactate->CSP Stronger Interaction (Slower Elution)

Caption: Principle of direct chiral separation on a Chiral Stationary Phase (CSP).

Conclusion

The HPLC methods detailed in this application note provide robust and reliable approaches for the separation and quantification of D- and L-lactate enantiomers. The choice between the direct method using a chiral stationary phase and the indirect method involving derivatization will depend on the specific requirements of the analysis, such as sample matrix, required sensitivity, and available instrumentation. The direct CSP method is often simpler and faster, while the derivatization method can offer enhanced sensitivity, particularly with fluorescence detection. Both methods, when properly validated, are suitable for a wide range of applications in research and clinical settings.

References

Application Notes and Protocols for Preparing Sterile Sodium D-Lactate Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium D-lactate, the sodium salt of D-lactic acid, is a key metabolite that plays a significant role in various cellular processes beyond its traditional view as a metabolic waste product. In the context of cell culture, D-lactate serves as an important energy source and a signaling molecule that can influence cell proliferation, differentiation, and inflammatory responses.[1] Its effects are particularly relevant in the study of cancer metabolism, immunology, and neurobiology. The preparation of sterile this compound solutions is a critical first step for in vitro studies investigating its biological functions. These application notes provide detailed protocols for the preparation, sterilization, and application of this compound solutions in cell culture, along with an overview of its impact on cellular signaling pathways.

Data Presentation

Table 1: Properties of this compound
PropertyValueReference
Molecular FormulaC₃H₅NaO₃[2]
Molecular Weight112.06 g/mol
AppearanceWhite to faint yellow powder or crystals
Solubility in Water50 mg/mL
Storage Temperature2-8°C[3]
Table 2: Effects of D-Lactate on Cytokine Production in Bovine Fibroblast-Like Synoviocytes (bFLSs)
D-Lactate ConcentrationTarget CytokineObservationReference
5 mMIL-6 mRNASignificant increase in expression[4]
5 mMIL-8 mRNASignificant increase in expression[4]
5 mMIL-6 ProteinSignificant increase in secretion[5]
5 mMIL-8 ProteinSignificant increase in secretion[5]
Table 3: Effects of Lactate (B86563) on Cell Viability and Proliferation
Cell TypeLactate ConcentrationEffectReference
Neural Precursor Cells0.5 mg/mLDose-dependent increase in total DNA content[6]
Human PBMCsNot specifiedDose-dependent reduction of LPS-induced IL-1β, TNFα, and IL-10 production[7]
Mesenchymal Stem Cells20 mmol/LSignificant cytotoxicity observed[8]

Experimental Protocols

Protocol 1: Preparation of a Sterile 1 M this compound Stock Solution

Materials:

  • This compound powder (≥99.0% purity)

  • Cell culture grade water (e.g., Water for Injection - WFI)

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes (50 mL)

  • Sterile serological pipettes

  • pH meter

  • 1 N HCl and 1 N NaOH (sterile)

  • Analytical balance

  • Stir plate and stir bar

Procedure:

  • Weighing: In a sterile biological safety cabinet, weigh out 11.206 g of this compound powder.

  • Dissolving: Add the powder to a sterile beaker containing approximately 80 mL of cell culture grade water. Place a sterile stir bar in the beaker and dissolve the powder completely using a stir plate.

  • pH Adjustment: Once fully dissolved, measure the pH of the solution. The typical pH of a sodium lactate solution is between 6.5 and 7.5.[9] If necessary, adjust the pH to the desired level (typically 7.2-7.4 for cell culture applications) by adding small volumes of sterile 1 N HCl or 1 N NaOH.[10] Allow the solution to mix thoroughly after each addition and before re-measuring the pH.

  • Volume Adjustment: Transfer the solution to a 100 mL sterile graduated cylinder and bring the final volume to 100 mL with cell culture grade water.

  • Sterilization:

    • Filter Sterilization (Recommended): Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.[11] Dispense the solution through the filter into a sterile 50 mL conical tube. This method is preferred as it avoids potential degradation from heat.

    • Autoclaving (Alternative): Dispense the solution into an autoclavable bottle, leaving the cap slightly loose. Autoclave at 121°C for 15-20 minutes.[12] Note that while some sources suggest autoclaving is possible, stability should be considered, and filtration is generally safer for preserving the integrity of the molecule.

  • Storage: Store the sterile 1 M this compound stock solution at 2-8°C.[3] For long-term storage, aliquoting and freezing at -20°C is recommended to avoid repeated freeze-thaw cycles.

Protocol 2: Treatment of Cells with this compound and Analysis of Signaling Pathways

Materials:

  • Cultured cells of interest (e.g., bovine fibroblast-like synoviocytes)

  • Complete cell culture medium

  • Sterile 1 M this compound stock solution (prepared as in Protocol 1)

  • Phosphate-buffered saline (PBS), sterile

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies against phosphorylated and total proteins of interest (e.g., p-ERK1/2, ERK1/2, p-p38, p38, p-Akt, Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting imaging system

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Cell Treatment:

    • Prepare the desired final concentration of this compound in complete cell culture medium by diluting the 1 M stock solution. For example, to make a 5 mM working solution, add 50 µL of the 1 M stock to 9.95 mL of medium.

    • Remove the old medium from the cells and replace it with the D-lactate-containing medium or control medium (medium without added D-lactate).

    • Incubate the cells for the desired time period (e.g., 5 minutes for short-term signaling activation or longer for other assays).[5]

  • Cell Lysis:

    • After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes.

    • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification:

    • Collect the supernatant (protein lysate) and determine the protein concentration using a protein assay kit according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Visualizations

D-lactate enters cells primarily through Monocarboxylate Transporter 1 (MCT1) and can activate several downstream signaling pathways, including the PI3K/Akt, p38 MAPK, ERK1/2 MAPK, and NF-κB pathways.[4][13] This activation can lead to the expression of various genes, including those for inflammatory cytokines like IL-6 and IL-8.

D_Lactate_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D-Lactate_ext D-Lactate MCT1 MCT1 D-Lactate_ext->MCT1 D-Lactate_int D-Lactate MCT1->D-Lactate_int PI3K PI3K D-Lactate_int->PI3K p38 p38 MAPK D-Lactate_int->p38 ERK ERK1/2 D-Lactate_int->ERK Akt Akt PI3K->Akt IκB IκB Akt->IκB | NFκB_active NF-κB p38->NFκB_active ERK->NFκB_active NFκB_inactive NF-κB IκB->NFκB_inactive NFκB_inactive->NFκB_active Gene_Expression Gene Expression (IL-6, IL-8) NFκB_active->Gene_Expression

Caption: D-Lactate Signaling Pathway.

Sterile_Solution_Workflow cluster_preparation Preparation cluster_sterilization Sterilization cluster_storage Storage Weigh 1. Weigh This compound Powder Dissolve 2. Dissolve in Cell Culture Grade Water Weigh->Dissolve Adjust_pH 3. Adjust pH (7.2 - 7.4) Dissolve->Adjust_pH Adjust_Vol 4. Adjust Final Volume Adjust_pH->Adjust_Vol Filter 5a. Filter Sterilize (0.22 µm Filter) (Recommended) Adjust_Vol->Filter Autoclave 5b. Autoclave (121°C, 15-20 min) (Alternative) Adjust_Vol->Autoclave Store 6. Store at 2-8°C or -20°C (long-term) Filter->Store Autoclave->Store

Caption: Workflow for Preparing Sterile this compound Solution.

References

Application Notes and Protocols for Metabolic Flux Analysis using 13C-labeled Sodium D-lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions. By employing stable isotope-labeled substrates, such as 13C-labeled Sodium D-lactate, researchers can trace the journey of carbon atoms through the intricate network of cellular metabolism. This technique, known as 13C-Metabolic Flux Analysis (13C-MFA), offers a detailed snapshot of cellular physiology, revealing how cells utilize nutrients and adapt their metabolic pathways in various states, including disease and in response to therapeutic interventions.

D-lactate, once considered a metabolic byproduct, is now recognized as an important player in cellular metabolism, particularly in cancer.[1] It can be produced endogenously through the glyoxalase system or taken up from the extracellular environment.[2] Once inside the cell, D-lactate can be converted to pyruvate (B1213749) by the mitochondrial enzyme D-lactate dehydrogenase, thereby entering central carbon metabolism.[3] Understanding the flux of D-lactate provides valuable insights into mitochondrial function, redox state, and the metabolic reprogramming that is a hallmark of many diseases.

These application notes provide a comprehensive guide for conducting 13C-MFA studies using 13C-labeled this compound in mammalian cell culture. Detailed protocols for cell culture, labeling, metabolite extraction, and mass spectrometry analysis are provided, along with guidelines for data analysis and interpretation.

Principle of 13C-D-lactate Metabolic Flux Analysis

The core principle of 13C-MFA is to introduce a substrate, in this case, this compound uniformly labeled with Carbon-13 ([U-13C3]-Sodium D-lactate), into a cell culture system. As the cells metabolize the 13C-D-lactate, the heavy carbon isotopes are incorporated into downstream metabolites such as pyruvate, citrate, malate, and amino acids. By measuring the mass isotopologue distribution (MID) of these metabolites using mass spectrometry, it is possible to deduce the relative and absolute fluxes through various metabolic pathways. This information allows for the construction of a detailed metabolic flux map, providing a quantitative understanding of cellular metabolism.

Experimental Protocols

I. Cell Culture and Labeling

This protocol is a general guideline for labeling adherent mammalian cells. Optimization may be required for specific cell lines and experimental conditions.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), dialyzed

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Glucose-free and lactate-free cell culture medium

  • [U-13C3]-Sodium D-lactate (Cambridge Isotope Laboratories, Inc. or equivalent)

  • 6-well or 10 cm cell culture plates

Procedure:

  • Cell Seeding:

    • Seed cells in 6-well plates or 10 cm dishes at a density that ensures they reach 70-80% confluency on the day of the experiment.

    • Culture cells in complete medium at 37°C in a humidified incubator with 5% CO₂.

  • Preparation of Labeling Medium:

    • Prepare the labeling medium by supplementing glucose-free and lactate-free base medium with dialyzed FBS, penicillin-streptomycin, and the desired concentration of unlabeled glucose.

    • Dissolve [U-13C3]-Sodium D-lactate in the prepared medium to a final concentration typically ranging from 5 to 10 mM. The optimal concentration should be determined empirically for each cell line.

    • Warm the labeling medium to 37°C before use.

  • Isotopic Labeling:

    • Aspirate the standard culture medium from the cells.

    • Gently wash the cells once with pre-warmed sterile PBS.

    • Add the pre-warmed 13C-D-lactate-containing labeling medium to the cells.

    • Incubate the cells for a sufficient duration to achieve isotopic steady-state. This can range from 6 to 24 hours, depending on the cell line's metabolic rate. It is recommended to perform a time-course experiment (e.g., 6, 12, 18, 24 hours) to determine the optimal labeling time.

II. Metabolite Quenching and Extraction

Rapidly halting metabolic activity is crucial for accurately capturing the intracellular metabolite labeling patterns.

Materials:

  • Ice-cold 0.9% NaCl solution

  • Ice-cold 80% methanol (B129727) (-80°C)

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Dry ice

Procedure:

  • Quenching:

    • Quickly aspirate the labeling medium.

    • Immediately wash the cells with ice-cold 0.9% NaCl to remove any remaining extracellular labeled lactate (B86563).

    • Aspirate the NaCl solution and add ice-cold 80% methanol to each well/dish to cover the cell monolayer (e.g., 1 mL for a 6-well plate).

  • Extraction:

    • Place the plates on dry ice for 10 minutes to ensure complete quenching of metabolic activity.

    • Scrape the cells in the cold methanol using a pre-chilled cell scraper and transfer the cell slurry to a pre-chilled microcentrifuge tube.

    • Vortex the tubes briefly.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

    • Transfer the supernatant containing the polar metabolites to a new clean tube.

  • Sample Preparation for Analysis:

    • Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac) or under a stream of nitrogen gas.

    • Store the dried extracts at -80°C until analysis.

III. Mass Spectrometry Analysis

The isotopic labeling of metabolites can be analyzed by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

A. GC-MS Analysis

Materials:

  • Derivatization agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide with 1% tert-butyldimethylchlorosilane - MTBSTFA + 1% TBDMCS)

  • Acetonitrile

  • GC-MS system

Procedure:

  • Derivatization:

    • Re-suspend the dried metabolite extracts in 50 µL of acetonitrile.

    • Add 50 µL of MTBSTFA + 1% TBDMCS.

    • Incubate for 1 hour at 95°C.

    • Cool for 1 hour.

    • Centrifuge to pellet any debris and transfer the supernatant to a GC-MS vial.

  • GC-MS Parameters (Illustrative):

    • Column: DB-5ms or equivalent

    • Injection Volume: 1 µL

    • Inlet Temperature: 250°C

    • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 12 min.[4]

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) to monitor specific fragment ions of interest.

B. LC-MS Analysis

Materials:

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • LC-MS grade formic acid or ammonium (B1175870) hydroxide (B78521) (for mobile phase modification)

  • LC-MS system with a suitable column (e.g., C18, HILIC)

Procedure:

  • Sample Reconstitution:

    • Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of an appropriate solvent, typically a mixture of water and acetonitrile.

  • LC-MS Parameters (Illustrative):

    • Column: Synergi 4-µm Fusion-RP 80 Å (150 × 4.6 mm) or equivalent.[1]

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient tailored to separate the metabolites of interest.

    • Flow Rate: 0.3 mL/min

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements and isotopologue resolution.

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for organic acids.

    • Acquisition Mode: Full scan from m/z 70-1000.

IV. Data Analysis
  • Mass Isotopologue Distribution (MID) Determination:

    • The raw mass spectrometry data is processed to determine the MIDs of key metabolites. This involves identifying the peaks corresponding to the different isotopologues (M+0, M+1, M+2, etc.) of each metabolite.

    • The raw MIDs are corrected for the natural abundance of 13C and other heavy isotopes.

  • Metabolic Flux Calculation:

    • The corrected MIDs, along with measured extracellular fluxes (e.g., D-lactate uptake, glucose uptake, lactate secretion), are used as inputs for metabolic flux analysis software (e.g., INCA, 13CFLUX2, OpenMebius).

    • These software packages use mathematical models of cellular metabolism to estimate the intracellular fluxes that best fit the experimental data.

Data Presentation

Quantitative data from 13C-MFA studies should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Extracellular Flux Rates

This table summarizes the rates of uptake and secretion of key metabolites. Values are typically expressed in nmol/10^6 cells/h.

MetaboliteCondition A (nmol/10^6 cells/h)Condition B (nmol/10^6 cells/h)
D-Lactate Uptake150 ± 12200 ± 18
Glucose Uptake250 ± 20180 ± 15
L-Lactate Secretion400 ± 35300 ± 25
Glutamine Uptake80 ± 795 ± 9

Note: The data in this table is illustrative and will vary depending on the cell line and experimental conditions.

Table 2: Relative Fluxes Through Key Pathways

This table presents the calculated intracellular fluxes, often normalized to the rate of a major uptake flux (e.g., glucose uptake).

Metabolic Pathway/ReactionCondition A (Relative Flux)Condition B (Relative Flux)
Glycolysis (Glucose -> Pyruvate)100100
D-Lactate -> Pyruvate60111
Pyruvate Dehydrogenase (PDH)4565
Pyruvate Carboxylase (PC)1520
TCA Cycle (Citrate Synthase)7090
Anaplerosis (non-PC)105

Note: The data in this table is illustrative and based on typical metabolic profiles. Actual values will be determined by the MFA software.

Table 3: Mass Isotopologue Distribution (MID) of Key Metabolites

This table shows the percentage of each isotopologue for selected metabolites after labeling with [U-13C3]-Sodium D-lactate.

MetaboliteIsotopologueCondition A (%)Condition B (%)
PyruvateM+03020
M+154
M+21011
M+35565
CitrateM+04030
M+187
M+23540
M+31215
M+458
MalateM+03525
M+176
M+22832
M+33037

Note: The data in this table is illustrative and represents the expected labeling patterns. Actual MIDs will depend on the specific metabolic fluxes.

Mandatory Visualization

Experimental Workflow

G cluster_exp Experimental Phase cluster_analysis Analytical & Computational Phase A 1. Cell Culture (70-80% confluency) B 2. Isotopic Labeling (with 13C-D-Lactate) A->B C 3. Quenching (Ice-cold Methanol) B->C D 4. Metabolite Extraction C->D E 5. Mass Spectrometry (GC-MS or LC-MS) D->E Dried Metabolite Extract F 6. Data Processing (MID Determination) E->F G 7. Metabolic Flux Calculation (Software Analysis) F->G H 8. Flux Map Visualization & Biological Interpretation G->H

Caption: A generalized workflow for a 13C-Metabolic Flux Analysis experiment.

D-Lactate Metabolism and Entry into Central Carbon Metabolism

G D_Lactate_ext [U-13C3] This compound (Extracellular) D_Lactate_int [U-13C3] D-Lactate (Intracellular) D_Lactate_ext->D_Lactate_int MCTs Pyruvate [M+3] Pyruvate D_Lactate_int->Pyruvate D-LDH (Mitochondria) AcetylCoA [M+2] Acetyl-CoA Pyruvate->AcetylCoA PDH Oxaloacetate [M+3] Oxaloacetate Pyruvate->Oxaloacetate PC Citrate [M+2] Citrate AcetylCoA->Citrate TCA_Cycle TCA Cycle Citrate->TCA_Cycle Malate [M+3] Malate Malate->Oxaloacetate Oxaloacetate->Citrate TCA_Cycle->Malate Glyoxalase Glyoxalase System Methylglyoxal Methylglyoxal Glyoxalase->Methylglyoxal Methylglyoxal->D_Lactate_int GLO2

Caption: Key pathways of D-Lactate metabolism and its entry into the TCA cycle.

References

Application Notes & Protocols: In Vivo Imaging of D-Lactate Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-lactate is an enantiomer of the more common L-lactic acid. While L-lactate is a standard product of glycolysis, D-lactate is produced in mammals primarily through the glyoxalase pathway and in significant amounts by gut microbiota.[1][2][3] Under normal physiological conditions, D-lactate is present at much lower concentrations than L-lactate.[2] However, elevated levels of D-lactate are associated with pathological conditions such as short bowel syndrome and D-lactic acidosis, making it a crucial biomarker.[2][3] The ability to image and quantify D-lactate metabolism in vivo is essential for understanding its role in disease, diagnosing pathological states, and developing targeted therapeutics. These application notes provide an overview of the metabolic pathways of D-lactate and detail protocols for its in vivo imaging and measurement.

D-Lactate Metabolic Pathways

D-lactate production in eukaryotes occurs primarily through the glyoxalase system, which detoxifies methylglyoxal (B44143) (MG), a cytotoxic byproduct of glycolysis.[1][2] D-lactate is then transported to the mitochondria, where it is converted to pyruvate (B1213749) by the enzyme D-lactate dehydrogenase (D-LDH) located in the intermembrane space.[1] This pyruvate can then enter the tricarboxylic acid (TCA) cycle.[1] Additionally, various strains of gut bacteria, such as Lactobacillus, are significant producers of D-lactate through carbohydrate fermentation.[2]

D_Lactate_Metabolism cluster_cytosol Cytosol cluster_mito Mitochondrion Glycolysis Glycolysis Methylglyoxal Methylglyoxal Glycolysis->Methylglyoxal (byproduct) D_Lactate_Cytosol D-Lactate Methylglyoxal->D_Lactate_Cytosol Glyoxalase I & II Bloodstream Bloodstream D_Lactate_Cytosol->Bloodstream Transport Pyruvate Pyruvate TCA TCA Cycle Pyruvate->TCA D_Lactate_Mito D-Lactate D_Lactate_Mito->Pyruvate D-Lactate Dehydrogenase (D-LDH) Gut Gut Microbiota (Carbohydrate Fermentation) Gut->Bloodstream Absorption Bloodstream->D_Lactate_Mito Uptake

Caption: Overview of D-Lactate production and catabolism pathways.

Methodologies for In Vivo D-Lactate Imaging and Quantification

Several techniques can be employed to measure lactate (B86563) in vivo. However, specificity for the D-enantiomer is a critical challenge that must be addressed in the experimental design.

Magnetic Resonance Spectroscopy (MRS)

Proton MRS (¹H-MRS) is a non-invasive technique that can detect lactate within a specified volume (voxel) of tissue.[4][5] Lactate is identified by a characteristic doublet peak at a chemical shift of 1.3 ppm.[5] While a powerful tool for detecting total lactate, standard ¹H-MRS cannot distinguish between L- and D-lactate.[3] However, it is invaluable for assessing total lactate burden in pathologies where D-lactate is expected to be a significant component of the total lactate pool.

Table 1: Comparison of In Vivo D-Lactate Measurement Techniques

Technique Principle Specificity (D- vs L-) Spatiotemporal Resolution Invasiveness Key Considerations
¹H-MRS Detects the methyl proton signal of lactate at 1.3 ppm.[5] Low (detects total lactate). Low (mm³ to cm³, minutes).[4] Non-invasive. Cannot differentiate enantiomers. Signal can be contaminated by lipids.[5]
Fluorescent Imaging Genetically encoded or chemical probes change fluorescence upon binding lactate.[6] Potentially High. High (µm, seconds to minutes). Moderately invasive (requires surgery for probe delivery/imaging window). D-lactate specific probes are not yet widely available; requires development.

| Microdialysis with Biosensor | A probe samples interstitial fluid, which is analyzed by an external D-LDH-based electrochemical biosensor.[7][8] | High. | Low (probe-dependent, minutes to hours). | Invasive (requires probe implantation). | Provides quantitative concentration data from a specific tissue location. |

Protocol 1: In Vivo ¹H-MRS for Total Lactate Detection in a Rodent Brain Model

This protocol describes a general procedure for measuring total lactate levels in a specific brain region of an anesthetized rodent using a high-field MRI scanner.

Materials:

  • High-field MRI scanner (e.g., 7T) equipped for spectroscopy.

  • Rodent-compatible RF coil (e.g., volume or surface coil).

  • Anesthesia system (isoflurane recommended).

  • Physiological monitoring system (respiration, temperature).

  • Animal holder compatible with the scanner.

Procedure:

  • Animal Preparation: Anesthetize the rodent (e.g., 1.5-2% isoflurane) and place it in the animal holder. Monitor and maintain physiological stability (respiration rate, body temperature at 37°C) throughout the experiment.

  • Positioning and Scouting: Position the animal's head in the isocenter of the magnet. Acquire anatomical scout images (e.g., T2-weighted) to identify the region of interest (ROI).

  • Voxel Placement: Place a voxel (e.g., 3x3x3 mm³) in the ROI, avoiding areas with high lipid content like the skull or scalp to minimize spectral contamination.

  • Shimming: Perform automated or manual shimming on the voxel to optimize the magnetic field homogeneity, aiming for a water line width of <20 Hz.

  • MRS Acquisition:

    • Use a PRESS (Point RESolved Spectroscopy) or STEAM (STimulated Echo Acquisition Mode) sequence.

    • Acquire spectra with water suppression.

    • To distinguish lactate from overlapping lipid signals, acquire spectra at an intermediate echo time (TE) of ~144 ms, which inverts the lactate doublet peak below the baseline.[5] Also, acquire spectra at a long TE of ~288 ms, where the lactate peak is upright.[9]

  • Data Processing:

    • Process the raw data using appropriate software (e.g., LCModel, jMRUI).

    • Perform phasing, baseline correction, and frequency referencing.

    • Identify and integrate the lactate doublet at 1.33 ppm.

    • Quantify lactate concentration relative to an internal reference standard like total creatine (B1669601) (Cr) at 3.0 ppm or N-acetylaspartate (NAA) at 2.0 ppm.[5]

Table 2: Example ¹H-MRS Acquisition Parameters (7T Scanner)

Parameter Value Purpose
Sequence PRESS Robust signal localization.
Echo Time (TE) 144 ms Inverts lactate peak for differentiation from lipids.[5]
Repetition Time (TR) 2000 - 3000 ms Allows for T1 relaxation.
Voxel Size 3 x 3 x 3 mm³ Defines the region of interest.
Number of Averages 128 - 256 Improves signal-to-noise ratio.

| Acquisition Time | ~5 - 15 minutes | Total scan time per spectrum. |

Genetically-Encoded Fluorescent Biosensors

While numerous genetically encoded fluorescent biosensors exist for L-lactate (e.g., eLACCO, FiLa), specific sensors for D-lactate are not yet commercially available but represent a promising future direction.[10][11] The development would involve using a D-lactate-specific binding protein (like D-LDH) linked to fluorescent proteins. The following protocol is a generalized workflow for in vivo imaging using such a sensor, adaptable once a D-lactate sensor is developed.

Fluorescent_Imaging_Workflow A Step 1: AAV Vector Production (Sensor DNA packaged into AAV) B Step 2: Stereotactic Injection (AAV injected into target brain region) A->B C Step 3: Surgical Implantation (Cranial imaging window installed) B->C D Step 4: Sensor Expression (Allow 2-3 weeks for expression) C->D E Step 5: In Vivo Two-Photon Microscopy (Image sensor fluorescence in awake or anesthetized animal) D->E F Step 6: Data Acquisition & Analysis (Measure fluorescence changes in response to stimulus or treatment) E->F

Caption: Experimental workflow for in vivo fluorescent biosensor imaging.

Protocol 2: Generalized In Vivo Two-Photon Imaging with a D-Lactate Biosensor

Materials:

  • Recombinant adeno-associated virus (AAV) encoding the D-lactate sensor.

  • Stereotactic surgery setup.

  • Two-photon microscope with a tunable femtosecond laser.

  • Anesthesia and physiological monitoring equipment.

Procedure:

  • AAV Injection: Anesthetize the animal and place it in a stereotactic frame. Inject the AAV vector encoding the D-lactate sensor into the target tissue (e.g., cortex, hippocampus).

  • Cranial Window Implantation: In the same surgery or a subsequent one, perform a craniotomy over the injection site and implant a glass coverslip to create a chronic imaging window.

  • Recovery and Expression: Allow the animal to recover for at least 2-3 weeks to permit robust expression of the biosensor in the target cells.

  • In Vivo Imaging:

    • Acclimate the animal to the microscope setup if performing awake imaging, or anesthetize it for acute imaging.

    • Head-fix the animal under the two-photon microscope objective.

    • Locate the expression area using low-magnification.

    • Tune the laser to the optimal excitation wavelength for the sensor's fluorophores.

    • Acquire baseline fluorescence images or time-series recordings.

  • Stimulation/Treatment: Administer a stimulus (e.g., a metabolic challenge, a drug candidate) and continue to record fluorescence to measure changes in intracellular or extracellular D-lactate levels.

  • Data Analysis: Use image analysis software (e.g., ImageJ/Fiji) to measure changes in fluorescence intensity or FRET ratio over time in defined regions of interest (e.g., individual cells).

Microdialysis with an Enzymatic Biosensor

This is currently the most robust and specific method for quantifying absolute concentrations of D-lactate in vivo. It combines the sampling capability of microdialysis with the high specificity of an enzyme-based biosensor.

Protocol 3: In Vivo Microdialysis for D-Lactate Quantification

Materials:

  • Microdialysis probe (e.g., CMA 70 with 20 kDa cutoff).[8]

  • Microinfusion pump.

  • Perfusion fluid (e.g., sterile artificial CSF or PBS).

  • Fraction collector or connection to a biosensor analyzer.

  • D-Lactate selective electrochemical biosensor (typically based on immobilized D-lactate dehydrogenase).[3][7]

Procedure:

  • Probe Implantation: Anesthetize the animal and, using a stereotactic frame, surgically implant the microdialysis probe guide cannula into the tissue of interest. Allow the animal to recover.

  • Probe Insertion and Equilibration: On the day of the experiment, insert the microdialysis probe through the guide. Begin perfusing the probe with sterile fluid at a low, constant flow rate (e.g., 0.3 - 1.0 µL/min).[8] Allow the system to equilibrate for at least 60-90 minutes.

  • Sample Collection (Dialysate): Collect the outflow (dialysate) into vials using a fraction collector at set intervals (e.g., every 15-30 minutes). Alternatively, route the outflow directly to a biosensor analyzer.

  • D-Lactate Measurement:

    • The dialysate is passed over an electrode coated with immobilized D-lactate dehydrogenase (D-LDH).

    • D-LDH specifically oxidizes D-lactate to pyruvate.[3]

    • The reaction consumes an electron acceptor or produces an electroactive species (like NADH or H₂O₂), which is detected by the electrode.[7] The resulting electrical signal is proportional to the D-lactate concentration.

  • Calibration: Calibrate the system by perfusing the probe with known concentrations of D-lactate to determine the probe's recovery rate and the sensor's response curve.

  • Data Analysis: Convert the measured signal from the dialysate to the absolute interstitial fluid concentration using the pre-determined recovery rate. Plot the concentration of D-lactate over time.

Table 3: Example Characteristics of D-Lactate Selective Biosensors

Parameter Typical Value / Method Reference
Recognition Element D-Lactate Dehydrogenase (EC 1.1.1.28) [3]
Detection Method Amperometric (detecting H₂O₂ or NADH) [7]
Substrate Specificity High for D-lactate over L-lactate [3]
Response Time Seconds to minutes [7]

| Linear Range | Typically covers physiological and pathophysiological concentrations (µM to mM range) |[7] |

References

Application Notes and Protocols for Inducing Aseptic Synovitis in Bovine Models Using Sodium D-Lactate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aseptic synovitis is a significant contributor to lameness in cattle, often associated with metabolic disorders such as acute ruminal acidosis (ARA). During ARA, an overproduction of D-lactate occurs in the rumen, which then enters the bloodstream and can accumulate in synovial fluid.[1][2][3][4] Elevated levels of D-lactate in the joints are linked to the onset of aseptic polysynovitis, characterized by an inflammatory response within the synovium without the presence of an infectious agent.[1][4][5]

This document provides detailed protocols for utilizing sodium D-lactate to induce an inflammatory response in an in vitro bovine model using fibroblast-like synoviocytes (bFLS). These cells are a major component of the synovial lining and play a crucial role in the pathophysiology of joint diseases.[1][5] The protocols outlined below are based on established research demonstrating that D-lactate triggers a pro-inflammatory cascade in bFLS, making it a valuable model for studying the pathogenesis of aseptic synovitis and for the preclinical evaluation of potential therapeutic agents.

Principle

The application of this compound to cultured bovine fibroblast-like synoviocytes (bFLS) initiates an inflammatory response that mimics the conditions observed in aseptic synovitis associated with D-lactic acidosis in cattle.[5][6] D-lactate is taken up by bFLS, primarily through monocarboxylate transporter-1 (MCT1).[4][5] This uptake triggers the activation of several intracellular signaling pathways, including p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinase (ERK) 1/2, phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt), and the nuclear factor-kappa B (NF-κB) pathway.[4][5][6][7]

The activation of these pathways leads to the upregulation and secretion of key pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[1][4][5] Furthermore, D-lactate induces metabolic reprogramming in bFLS, characterized by an increase in the expression of genes such as hypoxia-inducible factor 1-alpha (HIF-1α), glucose transporter 1 (Glut-1), and L-lactate dehydrogenase A (LDHA).[1][2][7][8] This controlled in vitro system allows for the detailed study of the molecular mechanisms of inflammation and the evaluation of anti-inflammatory compounds.

Experimental Protocols

Protocol 1: Isolation and Culture of Bovine Fibroblast-Like Synoviocytes (bFLS)

This protocol describes the method for establishing primary cultures of bFLS from bovine synovial membranes.

Materials:

  • Bovine synovial membrane tissue

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase Type IV

  • Phosphate-Buffered Saline (PBS)

  • 75 cm² cell culture flasks

  • Centrifuge

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Aseptically collect synovial membrane tissue from bovine joints.

  • Wash the tissue multiple times with sterile PBS containing Penicillin-Streptomycin.

  • Mince the tissue into small pieces (1-2 mm³).

  • Digest the minced tissue with 0.2% Collagenase Type IV in DMEM for 2 hours at 37°C with gentle agitation.[9]

  • Following digestion, filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

  • Centrifuge the cell suspension at 500 x g for 10 minutes.

  • Discard the supernatant and resuspend the cell pellet in DMEM supplemented with 10% FBS and Penicillin-Streptomycin.

  • Seed the cells into a 75 cm² culture flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.[9]

  • Change the culture medium every 2-3 days.

  • Passage the cells when they reach 80-90% confluency. Cells from passages 3-6 are recommended for experiments.

Protocol 2: Induction of Inflammatory Response in bFLS using this compound

This protocol details the treatment of cultured bFLS with this compound to induce an inflammatory response.

Materials:

  • Cultured bFLS (from Protocol 1)

  • This compound solution (sterile)

  • DMEM with 1% FBS

  • 6-well or 12-well cell culture plates

  • Bovine TNF-α (positive control)

Procedure:

  • Seed bFLS into 6-well or 12-well plates and grow to 80-90% confluency.

  • Prior to stimulation, starve the cells by replacing the growth medium with DMEM containing 1% FBS for 12-24 hours.

  • Prepare a working solution of this compound in DMEM. A final concentration of 5 mM is commonly effective.[6][7]

  • Aspirate the starvation medium and add the this compound-containing medium to the cells.

  • For a positive control, treat a separate set of wells with bovine TNF-α.

  • Incubate the cells for a specified duration. For gene expression analysis, a 6-hour incubation is often sufficient.[1][7] For protein secretion analysis, longer incubation times (e.g., 24 hours) may be necessary.

  • After incubation, collect the cell culture supernatant for cytokine analysis (e.g., ELISA) and lyse the cells for RNA or protein extraction.

Protocol 3: Analysis of Inflammatory and Metabolic Gene Expression by RT-qPCR

This protocol outlines the quantification of gene expression changes in bFLS following D-lactate treatment.

Materials:

  • D-lactate treated bFLS (from Protocol 2)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for target genes (e.g., IL-6, IL-8, HIF-1α, Glut-1, LDHA) and a reference gene (e.g., GAPDH, β-actin)

  • qPCR master mix

  • Real-time PCR system

Procedure:

  • Extract total RNA from the cell lysates using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Assess the quantity and purity of the extracted RNA using a spectrophotometer.

  • Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Perform real-time quantitative PCR (RT-qPCR) using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene and compared to untreated control cells.

Protocol 4: Analysis of Protein Expression and Signaling Pathway Activation

This protocol describes the methods to analyze protein levels and the activation of key signaling pathways.

A. ELISA for Cytokine Secretion:

  • Collect the cell culture supernatant from D-lactate treated bFLS (from Protocol 2).

  • Centrifuge the supernatant to remove any cellular debris.

  • Quantify the concentration of secreted cytokines (e.g., IL-6, IL-8) using commercially available ELISA kits according to the manufacturer's protocols.[5]

B. Western Blot for Signaling Proteins:

  • Lyse the D-lactate treated bFLS in RIPA buffer with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of signaling proteins (e.g., p-Akt, Akt, p-p38, p38, p-ERK1/2, ERK1/2) and IκBα.[5][7]

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities and normalize phosphorylated protein levels to total protein levels to determine activation status.

Data Presentation

Table 1: Quantitative Summary of D-Lactate Effects on Bovine Fibroblast-Like Synoviocytes (in vitro)

ParameterConcentration/TimeObservationReference
D-Lactate Concentration 5 mMSignificant induction of IL-6 and IL-8 expression[5][6]
Incubation Time (mRNA) 6 hoursIncreased mRNA expression of IL-6, HIF-1α, Glut-1, PDK-1[1]
Incubation Time (Protein) 30 minutesSignificant degradation of IκBα (NF-κB activation)[9]
IL-6 mRNA Expression 5 mM D-lactate for 6h~4-fold increase[1]
IL-8 mRNA Expression 5 mM D-lactateSignificant increase[5]
HIF-1α Protein Level 5 mM D-lactate for 6hSignificant increase under normoxic conditions[1]
Akt Phosphorylation 5 mM D-lactate for 5 minSignificant increase[7]

Visualizations

experimental_workflow cluster_isolation Protocol 1: bFLS Isolation & Culture cluster_induction Protocol 2: Inflammatory Induction cluster_analysis Protocols 3 & 4: Analysis bovine_tissue Bovine Synovial Tissue digestion Collagenase Digestion bovine_tissue->digestion culture Primary Cell Culture (Passages 3-6) digestion->culture treatment Treat bFLS with 5mM this compound culture->treatment supernatant Collect Supernatant treatment->supernatant cell_lysate Prepare Cell Lysate treatment->cell_lysate elisa ELISA (IL-6, IL-8) supernatant->elisa rna_extraction RNA Extraction cell_lysate->rna_extraction protein_extraction Protein Extraction cell_lysate->protein_extraction rt_qpcr RT-qPCR (Gene Expression) rna_extraction->rt_qpcr western_blot Western Blot (Signaling Pathways) protein_extraction->western_blot signaling_pathway D_lactate This compound MCT1 MCT1 D_lactate->MCT1 PI3K_Akt PI3K/Akt Pathway MCT1->PI3K_Akt MAPK p38 & ERK1/2 MAPK MCT1->MAPK NFkB NF-κB Activation PI3K_Akt->NFkB HIF1a HIF-1α Stabilization PI3K_Akt->HIF1a MAPK->NFkB Cytokines ↑ IL-6 & IL-8 Expression NFkB->Cytokines HIF1a->Cytokines Metabolic_Genes ↑ Metabolic Gene Expression (Glut-1, LDHA) HIF1a->Metabolic_Genes

References

Application Note: Titration of Sodium D-lactate for Inducing a Hypoxic-Like State in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction In cell biology, studying the cellular response to low oxygen, or hypoxia, is critical for understanding physiological processes and diseases like cancer. Hypoxia-Inducibile Factor 1-alpha (HIF-1α) is a master transcription factor that orchestrates the cellular adaptation to hypoxic conditions.[1] Under normal oxygen levels (normoxia), HIF-1α is rapidly degraded. However, under hypoxia, its degradation is inhibited, allowing it to accumulate, translocate to the nucleus, and activate genes involved in angiogenesis, metabolism, and cell survival.[1][2]

While hypoxic chambers are the standard for creating low-oxygen environments, chemical mimetics offer a convenient alternative.[3][4] Sodium D-lactate has emerged as a physiologically relevant molecule capable of inducing a hypoxic-like state, or "pseudohypoxia," even under normoxic conditions.[5][6] Studies have shown that D-lactate treatment can increase HIF-1α protein levels, thereby activating downstream hypoxic signaling pathways.[5] This application note provides detailed protocols for titrating this compound in cell culture to establish a reproducible model for hypoxia studies. Using the sodium salt of lactate (B86563) is recommended as it is less likely to alter the pH of the cell culture medium.[7]

Principle of the Method Under normoxic conditions, the HIF-1α protein is hydroxylated by prolyl hydroxylase domain enzymes (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. Lactate has been shown to stabilize HIF-1α, presumably by inhibiting PHD activity.[8] The stabilized HIF-1α dimerizes with HIF-1β, translocates to the nucleus, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription. This application note describes a systematic approach to determine the optimal concentration of this compound for inducing this pathway in a specific cell line.

G cluster_cytoplasm Cytoplasm (Normoxia) cluster_nucleus Nucleus dLactate This compound PHD PHD Enzymes dLactate->PHD Inhibits HIF1a_OH HIF-1α-OH PHD->HIF1a_OH HIF1a_p HIF-1α HIF1a_p->PHD Hydroxylation HIF1a_n HIF-1α HIF1a_p->HIF1a_n Stabilization & Nuclear Translocation VHL VHL Complex HIF1a_OH->VHL Degradation Proteasomal Degradation VHL->Degradation Ubiquitination HIF_dimer HIF-1α/β Dimer HIF1a_n->HIF_dimer HIF1b HIF-1β HIF1b->HIF_dimer HRE HRE Binding HIF_dimer->HRE Genes Target Gene Transcription (e.g., GLUT-1, PDK-1) HRE->Genes

Caption: D-Lactate induced HIF-1α signaling pathway.

Experimental Protocols

Protocol 1: Titration of this compound

This protocol outlines a dose-response experiment to identify the optimal concentration of this compound that induces a hypoxic response without causing significant cytotoxicity.

Materials:

  • Cell line of interest (e.g., HeLa, MCF-7, HepG2)

  • Complete cell culture medium

  • This compound (high purity)

  • Sterile PBS

  • 96-well and 6-well tissue culture plates

  • Reagents for downstream analysis (Protocols 2-4)

Procedure:

  • Stock Solution Preparation: Prepare a sterile 1 M stock solution of this compound in sterile water or PBS. Filter-sterilize using a 0.22 µm filter. Store at 4°C.

  • Cell Seeding: Seed cells in both 96-well plates (for viability assay) and 6-well plates (for protein/RNA extraction) at a density that will result in 70-80% confluency after 24 hours.

  • Treatment: After 24 hours, replace the medium with fresh complete medium containing various concentrations of this compound. A suggested starting range is 0 mM (control), 1 mM, 5 mM, 10 mM, 20 mM, and 40 mM.

  • Incubation: Incubate the cells for a desired time period. For initial HIF-1α protein stabilization, an incubation time of 6-24 hours is recommended.[5]

  • Harvesting:

    • For the 96-well plate, proceed with a cell viability assay (Protocol 4).

    • For the 6-well plates, wash cells with ice-cold PBS and harvest for protein (Protocol 2) and RNA (Protocol 3) analysis.

Protocol 2: Validation by Western Blot for HIF-1α

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose/PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody (anti-HIF-1α)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: Lyse the harvested cells from the 6-well plates with ice-cold RIPA buffer.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.[9]

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary anti-HIF-1α antibody overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system. Use a loading control like β-actin or GAPDH to normalize the results.

Protocol 3: Validation by qPCR for Target Genes

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Primers for target genes (e.g., HIF1A, GLUT1, PDK1) and a housekeeping gene (ACTB, GAPDH)

Procedure:

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the harvested cells and synthesize cDNA according to the kit manufacturer's instructions.

  • qPCR: Set up the qPCR reaction with SYBR Green Master Mix, cDNA, and primers.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the untreated control (0 mM D-lactate). A significant increase in the expression of genes like GLUT1 and PDK1 indicates a successful hypoxic response.[5]

Protocol 4: Assessment of Cell Viability (MTT Assay)

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • MTT Addition: Following the treatment period in the 96-well plate, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the untreated control cells.

Data Presentation

Quantitative data from the titration experiments should be summarized for clear interpretation.

Table 1: Example Titration Data for this compound in MCF-7 Cells (24h Incubation)

This compound (mM)Relative HIF-1α Protein Level (Fold Change vs. Control)GLUT1 mRNA Expression (Fold Change vs. Control)Cell Viability (%)
0 (Control)1.0 ± 0.11.0 ± 0.2100 ± 5
11.8 ± 0.31.5 ± 0.498 ± 6
54.5 ± 0.63.2 ± 0.597 ± 4
106.2 ± 0.84.8 ± 0.795 ± 5
205.8 ± 0.74.5 ± 0.685 ± 7
403.1 ± 0.52.9 ± 0.470 ± 8
Note: Data are presented as mean ± SD and are hypothetical examples for illustrative purposes.

Based on this example data, a concentration between 5-10 mM would be optimal for inducing a robust hypoxic response with minimal impact on cell viability.

Experimental Workflow Visualization

G cluster_assays Downstream Analysis start Start: Prepare Cells & Reagents seed Seed Cells in 6-well & 96-well Plates start->seed treat Treat with this compound (0, 1, 5, 10, 20, 40 mM) seed->treat incubate Incubate for 6-24 hours treat->incubate harvest Harvest Cells & Supernatant incubate->harvest viability Protocol 4: Cell Viability Assay (from 96-well plate) harvest->viability western Protocol 2: Western Blot for HIF-1α (from 6-well plate) harvest->western qpcr Protocol 3: qPCR for Target Genes (from 6-well plate) harvest->qpcr analysis Data Analysis: Determine Optimal Concentration viability->analysis western->analysis qpcr->analysis end End: Hypoxia Model Established analysis->end

Caption: Experimental workflow for D-Lactate titration.

References

Application Note: Determination of Sodium Lactate in Injections by RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of sodium lactate (B86563) in pharmaceutical injections. This method is simple, rapid, and accurate, making it suitable for routine quality control analysis.

Introduction

Sodium lactate is the sodium salt of lactic acid and is utilized in intravenous infusions to replenish body fluids and mineral salts.[1] Accurate determination of its concentration in pharmaceutical formulations is crucial to ensure product quality and patient safety. This document provides a detailed protocol for an RP-HPLC method that effectively separates and quantifies sodium lactate.

Experimental

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the chromatographic conditions derived from established methods.[2][3][4]

ParameterRecommended Conditions
HPLC System Isocratic HPLC with UV Detector
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase 0.1M Sulfuric Acid in HPLC grade water[2] or 0.1% Phosphoric Acid in water[3]
Flow Rate 0.6 - 1.2 mL/min[2][3]
Injection Volume 10 - 20 µL[3][4]
Column Temperature Ambient or 40°C[3][4]
Detection Wavelength 200 - 210 nm[2][3]
Run Time Approximately 8-10 minutes
  • Mobile Phase Preparation (0.1M Sulfuric Acid): Carefully add 5.4 mL of concentrated sulfuric acid to 1000 mL of HPLC grade water. Filter through a 0.45 µm membrane filter and degas prior to use.[2]

  • Standard Stock Solution: Accurately weigh about 100 mg of sodium lactate reference standard and dissolve in a 100 mL volumetric flask with HPLC grade water to obtain a concentration of approximately 1 mg/mL.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with water to achieve concentrations within the desired linear range (e.g., 0.5 mg/mL to 6.0 mg/mL).[4]

  • Sample Preparation: Dilute the sodium lactate injection formulation with HPLC grade water to obtain a theoretical concentration within the calibration range.

Method Validation Summary

The described RP-HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose. The key validation parameters are summarized below.

The method exhibits excellent linearity over the specified concentration ranges.

AnalyteLinearity Range (mg/mL)Correlation Coefficient (r²)Reference
Sodium Lactate0.51 - 6.070.9999[4]
Sodium Lactate0.79 - 3.8> 0.9999[3]
Sodium Lactate0.001 - 0.005 (g/mL)0.9999[2]

The accuracy of the method was confirmed by recovery studies, with results typically falling within 98-102%.

AnalyteConcentration LevelMean Recovery (%)RSD (%)Reference
Sodium LactateNot Specified99.470.75[4]
Sodium Lactate50%99.3-[1]
Sodium Lactate100%99.1-[1]
Sodium Lactate150%99.0-[1]

The precision of the method is demonstrated by the low relative standard deviation (RSD) for replicate measurements.

ParameterAnalyteRSD (%)Reference
Method PrecisionSodium Lactate< 2.0[2]
Intermediate PrecisionSodium Lactate< 2.0[2]

Experimental Protocol

  • System Preparation:

    • Prepare the mobile phase as described in section 2.2.

    • Purge the HPLC system with the mobile phase.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Calibration Curve:

    • Inject equal volumes (e.g., 20 µL) of each working standard solution in triplicate.

    • Record the peak area for each injection.

    • Plot a calibration curve of peak area versus concentration.

    • Perform a linear regression analysis and determine the correlation coefficient.

  • Sample Analysis:

    • Inject the prepared sample solution in triplicate.

    • Record the peak area of the sodium lactate peak.

    • Calculate the concentration of sodium lactate in the sample using the linear regression equation from the calibration curve.

  • System Suitability:

    • Inject a standard solution five times.

    • The %RSD of the peak area should be not more than 2.0%.

    • The theoretical plates should be not less than 5000.

    • The tailing factor should be not more than 2.0.[2]

Workflow Diagram

RP_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase system_equilibration System Equilibration prep_mobile_phase->system_equilibration Equilibrate prep_standards Prepare Standard Solutions inject_standards Inject Standards prep_standards->inject_standards prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample system_equilibration->inject_standards gen_calibration Generate Calibration Curve inject_standards->gen_calibration calc_concentration Calculate Concentration inject_sample->calc_concentration gen_calibration->calc_concentration

Caption: Workflow for the RP-HPLC determination of sodium lactate.

Conclusion

The described RP-HPLC method is demonstrated to be a suitable and reliable approach for the routine quality control analysis of sodium lactate in injection solutions. The method is simple, accurate, precise, and specific, with a short run time that allows for high throughput of samples.

References

Troubleshooting & Optimization

"troubleshooting low yield in Sodium D-lactate fermentation"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during Sodium D-lactate fermentation experiments.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving low yields in your fermentation process.

Issue 1: Low this compound Yield

Question: My this compound yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

Answer: Low this compound yield is a frequent challenge with several possible root causes. A systematic evaluation of your fermentation parameters is key to identifying and resolving the issue.

Troubleshooting Workflow:

Low_Yield_Troubleshooting cluster_Initial_Check Initial Assessment cluster_Growth_Issues Biomass Growth Problems cluster_Metabolic_Issues Metabolic & Production Problems start Low D-Lactate Yield biomass Is Biomass Growth Normal? start->biomass inoculum Check Inoculum Quality & Size biomass->inoculum No media Evaluate Medium Composition (Carbon, Nitrogen, Nutrients) biomass->media No physical_growth Verify Physical Parameters (Temperature, pH, Aeration) biomass->physical_growth No byproducts Analyze for Inhibitory Byproducts (e.g., Acetate (B1210297), Ethanol) biomass->byproducts Yes physical_prod Optimize Production Phase Parameters (pH, Temperature, Aeration) biomass->physical_prod Yes substrate Check for Substrate Inhibition or Limitation biomass->substrate Yes end Yield Optimized inoculum->end media->end physical_growth->end byproducts->end physical_prod->end substrate->end

Caption: Troubleshooting workflow for low D-lactate yield.

Detailed Troubleshooting Steps:

  • Verify Strain Performance and Inoculum Quality:

    • Strain Selection: Confirm that the selected microbial strain is a known high-producer of D-lactate. Genetically engineered strains of E. coli or specific species of Lactobacillus and Sporolactobacillus are commonly used.[1][2][3]

    • Inoculum Health: Use a fresh, actively growing inoculum. An old or stressed inoculum can lead to a long lag phase and may not achieve the necessary cell density for optimal production.[1]

    • Inoculum Size: An insufficient inoculum level can result in a slow start to the fermentation.[4][5]

  • Optimize Fermentation Conditions:

    • pH Control: The accumulation of lactic acid will naturally decrease the pH of the medium, which can inhibit microbial growth and D-lactate production.[1][6] It is crucial to maintain the pH within the optimal range for your specific strain, typically between 5.0 and 7.0, by using a neutralizing agent like Sodium Hydroxide (NaOH) or Calcium Carbonate (CaCO3).[1][7]

    • Temperature: Temperature significantly affects enzymatic activity and microbial growth. Most lactic acid bacteria (LAB) have an optimal temperature range of 30°C to 45°C.[1][8] For instance, Lactobacillus delbrueckii HB49-2 has an optimal temperature of 39°C for D-lactic acid production.[4] Deviations from the optimal temperature can severely reduce the yield.[1]

    • Aeration: Lactic acid fermentation is generally an anaerobic process. However, some processes utilize a two-phase fermentation with an initial aerobic growth phase to increase biomass, followed by an anaerobic or microaerophilic production phase.[3][9] Insufficient or excessive aeration during the appropriate phases can lead to the formation of unwanted byproducts and a reduction in D-lactate yield.[1][10]

  • Assess Medium Composition:

    • Carbon Source: Ensure an adequate supply of a suitable carbon source, such as glucose or glycerol.[11][12] High substrate concentrations can sometimes be inhibitory.

    • Nitrogen Source: The type and concentration of the nitrogen source (e.g., yeast extract, peptone, peanut meal) can significantly impact yield.[2][12]

    • Nutrient Limitation: While the primary carbon source may be abundant, the depletion of essential nutrients like specific amino acids, vitamins, or minerals can cause fermentation to stall.[13] Supplementation with yeast extract or other complex nutrients can be beneficial.[2]

  • Check for Inhibitory Substances:

    • Byproduct Inhibition: Besides lactic acid itself, other metabolic byproducts such as acetate and ethanol (B145695) can be inhibitory at high concentrations.[1][14] Genetic modification to eliminate byproduct pathways can significantly increase D-lactate yield.[9][11]

    • Substrate-Derived Inhibitors: When using complex raw materials like lignocellulosic hydrolysates, inhibitory compounds such as furfural (B47365) and phenolic compounds may be present.[1] Pre-treatment of the substrate might be necessary to remove these inhibitors.[1]

Issue 2: Slow or Stalled Fermentation

Question: My fermentation started but has become extremely slow or has stopped completely before all the substrate is consumed. What should I investigate?

Answer: A sluggish or stalled fermentation often indicates the accumulation of inhibitory factors or the depletion of essential resources.

Troubleshooting Steps:

  • Monitor pH: A rapid drop in pH due to lactic acid production is a primary cause of fermentation slowdown. Ensure your pH control system is functioning correctly and maintaining the pH within the optimal range for your strain.[1][6]

  • Check for Nutrient Limitation: Even if the main carbon source is present, essential micronutrients might be depleted. Supplementing the medium with yeast extract or other complex nutrient sources can often revive a stalled fermentation.[13]

  • Assess Product Inhibition: High concentrations of this compound can be inhibitory to the producing microorganisms.[13] If possible, consider in-situ product removal techniques.

  • Temperature Fluctuation: Verify that the temperature has remained constant and within the optimal range for your microorganism.[15]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound fermentation?

A1: The optimal pH is strain-dependent but generally falls within the range of 5.0 to 7.0.[1] For example, a pH of 6.0 was found to be optimal for Sporolactobacillus nakayamae.[7] It is crucial to experimentally determine and maintain the optimal pH for your specific strain and medium to maximize yield.[16]

Q2: What is the ideal temperature for maximizing this compound yield?

A2: The optimal temperature varies among different microorganisms. Most commonly used lactic acid bacteria perform best between 30°C and 45°C.[1][8] For instance, Lactobacillus pentosus has an optimal growth temperature of around 35°C.[17] Some thermotolerant strains can operate at higher temperatures, which can help reduce contamination risks.[2] It is essential to determine the optimal temperature for your specific strain.[18]

Q3: How does aeration affect my D-lactate fermentation?

A3: The effect of aeration is highly dependent on the microorganism and the process strategy. For many lactic acid bacteria, the process is anaerobic.[1] However, for some genetically engineered strains like E. coli, a two-stage process is often employed: an initial aerobic phase to rapidly increase cell density, followed by a microaerophilic or anaerobic phase to maximize D-lactate production.[3][9][10] The volumetric mass transfer coefficient (KLa) is a key parameter to characterize and control the aeration conditions.[19]

Q4: My fermentation is producing a mix of D- and L-lactic acid. How can I improve the optical purity of D-lactate?

A4: The production of the wrong lactate (B86563) isomer is due to the presence of L-lactate dehydrogenase. To ensure high optical purity of D-lactate, you can:

  • Select a strain that naturally produces only D-lactate.

  • Use a genetically engineered strain where the gene for L-lactate dehydrogenase has been deleted.

  • Optimize fermentation conditions, as pH and temperature can sometimes influence the ratio of D- to L-lactate produced.[16]

Data Presentation

Table 1: Optimal Fermentation Parameters for High D-Lactate Yield

MicroorganismTemperature (°C)pHKey FindingsD-Lactate Titer (g/L)Reference
Sporolactobacillus nakayamae356.0Fed-batch fermentation with NaOH for pH control.122.41[7]
Lactobacillus delbrueckii HB49-239Not specifiedOptimized fermentation conditions.82.15[4]
Engineered E. coli B0013-070Not specifiedNot specifiedDeletion of eight genes related to byproduct formation.125[9]
Engineered E. coli42Not specifiedCoupled production with growth by increasing aeration.~75[10]
Lactobacillus plantarum376.0Semi-solid fermentation medium.Not specified[8]

Table 2: Case Studies on D-Lactic Acid Production from Various Feedstocks

MicroorganismFeedstockFermentation ModeD-Lactate Titer (g/L)Yield (g/g)Reference
Sporolactobacillus inulinus DSM 20348GlucoseFed-batch222Not specified[2]
Recombinant E. coliGlucose with peanut mealFed-batch207Not specified[2]
Lactobacillus bulgaricusCheese whey powderFed-batch113.18Not specified[2]
Sporolactobacillus nakayamaeCommercial sucroseFed-batch112.93Not specified[2]
Engineered E. coli LA02Δdld(pZSglpKglpD)GlycerolNot specified320.83[11]
Engineered L. plantarumCorn stover and soybean meal extractFed-batch61.40.77[2]

Experimental Protocols

Protocol 1: HPLC Analysis of D-Lactate in Fermentation Broth

This protocol provides a general method for the quantification of D-lactate using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

1. Sample Preparation: a. Collect 1 mL of the fermentation broth.[20] b. Centrifuge at 10,000 x g for 10 minutes to pellet the cells.[21] c. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells or debris.[20][21] d. The filtered supernatant can be directly injected or diluted with the mobile phase if the lactate concentration is too high.[22]

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., Wakosil-II 5 C18 RS, 4.6 mm i.d. x 150 mm, 5 µm).[22][23]
  • Mobile Phase: 0.01 mol/L phosphoric acid solution, with the pH adjusted to 2.5.[22][23]
  • Flow Rate: 1.0 mL/min.[22][23]
  • Column Temperature: Room temperature.[22][23]
  • Detection: UV detector at 210 nm.[21][22][23]
  • Injection Volume: 20 µL.

3. Quantification: a. Prepare a series of standard solutions of D-lactic acid of known concentrations. b. Generate a standard curve by injecting the standards and plotting the peak area against the concentration. c. Determine the concentration of D-lactate in the samples by comparing their peak areas to the standard curve.

Experimental Workflow for HPLC Analysis:

HPLC_Workflow sample 1. Collect 1 mL Fermentation Broth centrifuge 2. Centrifuge at 10,000 x g for 10 min sample->centrifuge filter 3. Filter Supernatant (0.22 µm filter) centrifuge->filter inject 4. Inject 20 µL onto HPLC System filter->inject analyze 5. Analyze Data and Quantify D-Lactate inject->analyze

Caption: Workflow for HPLC analysis of D-lactate.

Protocol 2: Enzymatic Assay for D-Lactate Quantification

This protocol is based on a commercially available D-Lactic Acid (D-Lactate) assay kit.

1. Principle: D-lactic acid is oxidized to pyruvate (B1213749) by D-lactate dehydrogenase (D-LDH), with the concomitant reduction of NAD+ to NADH. The resulting pyruvate is then converted to D-alanine by D-glutamate-pyruvate transaminase (D-GPT) in the presence of D-glutamate. The amount of NADH formed is stoichiometric with the amount of D-lactic acid and is measured by the increase in absorbance at 340 nm.[24][25]

2. Reagent Preparation:

  • Prepare reagents as per the manufacturer's instructions. This typically involves dissolving lyophilized enzyme mixes and substrates in the provided assay buffer.[26][27]

3. Assay Procedure (Manual Spectrophotometer Format): a. Pipette the assay buffer, sample (or standard/blank), and all assay components except the trigger enzyme (D-lactate dehydrogenase) into cuvettes.[27] b. Mix the contents thoroughly and incubate at the recommended temperature (e.g., 37°C) for a few minutes to allow any side reactions to complete.[27] c. Read the initial absorbance (A1) at 340 nm.[27] d. Add the D-lactate dehydrogenase to initiate the reaction.[27] e. Mix and incubate at the recommended temperature for the specified time (e.g., 5 minutes).[27] f. Read the final absorbance (A2) at 340 nm.[27]

4. Calculation: a. Calculate the absorbance difference (ΔA = A2 - A1) for both the blank and the samples. b. Subtract the absorbance difference of the blank from the absorbance difference of the sample (ΔAsample). c. Calculate the D-lactate concentration based on the ΔAsample and the extinction coefficient of NADH at 340 nm, or by using a standard curve.[25]

Signaling Pathway for Enzymatic D-Lactate Assay:

Enzymatic_Assay D_Lactate D-Lactate Pyruvate Pyruvate D_Lactate->Pyruvate D-LDH D_Alanine D-Alanine Pyruvate->D_Alanine D-GPT NAD NAD+ NADH NADH NAD->NADH D_LDH D-Lactate Dehydrogenase NAD->D_LDH D_Glutamate D-Glutamate Oxoglutarate 2-Oxoglutarate D_Glutamate->Oxoglutarate D_GPT D-Glutamate-Pyruvate Transaminase D_Glutamate->D_GPT D_LDH->NADH D_GPT->Oxoglutarate

Caption: Enzymatic reactions for D-lactate quantification.

References

Technical Support Center: Optimizing Sodium D-lactate for Bacterial Growth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodium D-lactate in bacterial culture.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in bacterial growth media?

This compound can serve as a primary carbon and energy source for various bacterial species.[1] Many bacteria possess D-lactate dehydrogenases that introduce D-lactate into central metabolism, typically by converting it to pyruvate.[2][3] It is a crucial metabolite in diverse environments and can be vital for the survival and growth of certain bacteria, including some pathogens.[2]

Q2: Should I use D-lactate, L-lactate, or a DL-racemic mixture?

The choice between D-lactate, L-lactate, or a racemic mixture is dependent on the specific bacterial species being cultured. Many bacteria have specific lactate (B86563) dehydrogenases for either the D- or L-isomer, while some can utilize both.[2][3] For instance, Escherichia coli can utilize both D- and L-lactate.[4] It is recommended to consult literature specific to your bacterium of interest. If this information is unavailable, initial experiments comparing growth with each isomer and the racemic mixture are advisable.

Q3: At what concentration should I start my optimization experiments for this compound?

A starting concentration of 20 mM L-lactate has been shown to enhance the final cell density of E. coli.[5] A good starting range for many bacteria is between 10 mM and 40 mM. It is crucial to test a range of concentrations as the optimal level can vary significantly between species.

Q4: Can high concentrations of this compound inhibit bacterial growth?

Yes, high concentrations of lactate can be inhibitory to bacterial growth. For example, in E. coli, concentrations above 50 mM have been observed to have stress effects and inhibit growth.[5] This inhibition can be due to several factors, including a decrease in pH from lactic acid production and potential toxicity from the lactate anion itself.[6]

Q5: How does pH influence the effect of this compound on bacterial growth?

The pH of the culture medium significantly impacts the inhibitory effect of lactate. At a lower pH, a greater proportion of lactate is in its undissociated lactic acid form, which can more readily cross the bacterial cell membrane and disrupt the internal pH and cellular processes.[6] The minimum inhibitory concentration (MIC) of sodium lactate for many bacteria decreases at lower pH values.[3]

Troubleshooting Guide

Problem 1: No or poor bacterial growth with this compound as the sole carbon source.

  • Possible Cause 1: The bacterium cannot utilize D-lactate.

    • Solution: Confirm from literature if your bacterial species possesses the necessary metabolic pathways to utilize D-lactate. If this information is not available, consider performing a parallel experiment with a known carbon source like glucose to ensure the inoculum and other media components are not the issue. You may also test L-lactate and a DL-lactate mixture, as some bacteria have a preference for the L-isomer.[2]

  • Possible Cause 2: Sub-optimal or inhibitory concentration of this compound.

    • Solution: The concentration of this compound is critical. What is optimal for one species may be inhibitory for another. Perform a dose-response experiment with a wide range of concentrations (e.g., 5 mM to 200 mM) to determine the optimal concentration for your bacterium.

  • Possible Cause 3: Inappropriate media composition or culture conditions.

    • Solution: Ensure the basal medium contains all other essential nutrients, such as a nitrogen source, vitamins, and minerals. Optimize other growth parameters like temperature, pH, and aeration for your specific strain.

Problem 2: Bacterial growth starts but ceases prematurely.

  • Possible Cause 1: Rapid drop in pH due to metabolic byproducts.

    • Solution: The metabolism of lactate can lead to the production of other acidic compounds, causing a rapid decrease in the medium's pH to inhibitory levels. Use a buffered medium (e.g., with phosphates) to maintain a stable pH. For larger-scale cultures, a pH-controlled fermenter is recommended.

  • Possible Cause 2: Accumulation of inhibitory concentrations of lactate or other toxic metabolites.

    • Solution: High concentrations of lactate can become inhibitory.[5] If you are using a high initial concentration, try a lower concentration. In some cases, a fed-batch culture strategy, where the carbon source is added incrementally, can prevent the accumulation of inhibitory substances.

Problem 3: Inconsistent or not reproducible growth results.

  • Possible Cause 1: Viability and age of the inoculum.

    • Solution: Always use a fresh, healthy inoculum from a culture in the exponential growth phase. Older cultures may have reduced viability or an extended lag phase.

  • Possible Cause 2: Acclimation of the bacteria to the carbon source.

    • Solution: If your bacterial strain has been routinely cultured on a different carbon source (like glucose), it may require a period of adaptation to efficiently utilize D-lactate. Consider sub-culturing the bacteria in a medium with a low concentration of D-lactate before starting your main experiment.

Data Presentation

Table 1: Effect of Lactate Concentration on Escherichia coli Growth

L-Lactate Concentration (mM)ObservationReference
20Increased final cell density.[5]
40Earlier onset of growth initiation.[5]
60Significant inhibition of cell growth.[5]

Table 2: Minimum Inhibitory Concentrations (MIC) of Sodium Lactate for Various Bacteria

Bacterial SpeciespHTemperature (°C)MIC (mM)Reference
Staphylococcus aureus7.020> 893[3]
Lactococcus lactis7.020> 893[3]
Listeria monocytogenes6.520Inhibited by NaL
Brochothrix thermosphacta6.520Inhibited by NaL
General Observation5.74-37≥ 268 for many bacteria[3]

Note: The inhibitory effect of sodium lactate is highly dependent on the bacterial strain, pH, temperature, and other media components.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound for Bacterial Growth

This protocol uses a microplate reader to efficiently test a range of this compound concentrations.

Materials:

  • Bacterial strain of interest

  • Basal growth medium without a carbon source

  • Sterile this compound stock solution (e.g., 1 M)

  • Sterile 96-well microplate

  • Microplate reader with temperature and shaking control

Methodology:

  • Prepare Inoculum: Grow an overnight culture of the desired bacterium in a suitable rich medium. The next day, dilute the overnight culture into a fresh basal medium without a carbon source to a starting OD600 of approximately 0.05.

  • Prepare Serial Dilutions: In the 96-well plate, create a serial dilution of the this compound stock solution in the basal medium to achieve a range of final concentrations (e.g., 0, 5, 10, 20, 40, 60, 80, 100, 150, 200 mM). Include a positive control with an optimal concentration of a known carbon source (e.g., glucose) and a negative control with no carbon source.

  • Inoculation: Add the prepared bacterial inoculum to each well of the 96-well plate.

  • Incubation and Measurement: Place the microplate in a plate reader set to the optimal growth temperature for your bacterium. Set the reader to take OD600 measurements at regular intervals (e.g., every 15-30 minutes) for 24-48 hours, with intermittent shaking.

  • Data Analysis: Plot the OD600 readings over time for each concentration to generate growth curves. From these curves, determine and compare key growth parameters such as the length of the lag phase, the maximum growth rate (μmax), and the final cell density (maximum OD600). The optimal concentration will be the one that results in the shortest lag phase, highest growth rate, and highest final cell density.

Protocol 2: Determining the Minimum Inhibitory Concentration (MIC) of this compound

This protocol uses the agar (B569324) dilution method to determine the MIC.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Agar (MHA) or other suitable solid growth medium

  • Sterile this compound stock solution (e.g., 2 M)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland standard

Methodology:

  • Prepare Agar Plates: Prepare molten MHA and cool it to 45-50°C. Create a series of agar plates containing two-fold serial dilutions of this compound to achieve a range of final concentrations (e.g., 1000 mM down to 15.6 mM). Also, prepare a control plate with no this compound.

  • Inoculation: Once the agar has solidified, spot-inoculate the plates with a standardized suspension of the test bacterium.

  • Incubation: Incubate the plates at the optimal temperature for the bacterium for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Visualization of Pathways and Workflows

D_Lactate_Metabolism_and_Regulation cluster_extracellular Extracellular cluster_cell Bacterial Cell cluster_regulation Gene Regulation D-Lactate_ext D-Lactate LldP LldP (Permease) D-Lactate_ext->LldP Transport D-Lactate_int D-Lactate LldP->D-Lactate_int LldD LldD (D-Lactate Dehydrogenase) D-Lactate_int->LldD LldR_active LldR (Active) D-Lactate_int->LldR_active Binds to & Inactivates Pyruvate Pyruvate Central_Metabolism Central Metabolism Pyruvate->Central_Metabolism LldD->Pyruvate Oxidation LldR_inactive LldR (Inactive) lldPRD_promoter lldPRD Promoter LldR_inactive->lldPRD_promoter Represses LldR_active->LldR_inactive No Lactate lldPRD_operon lldP, lldR, lldD genes lldPRD_promoter->lldPRD_operon Transcription

Caption: D-Lactate metabolism and its regulation by the LldR repressor in bacteria.

Experimental_Workflow A Prepare Basal Medium (without carbon source) B Create Serial Dilutions of this compound A->B D Inoculate 96-well Plate with Dilutions and Bacteria B->D C Prepare Bacterial Inoculum (Standardized OD) C->D E Incubate in Microplate Reader (Measure OD600 over time) D->E F Generate Growth Curves E->F G Analyze Growth Parameters (Lag, μmax, Max OD) F->G H Determine Optimal Concentration G->H

Caption: Experimental workflow for determining the optimal this compound concentration.

References

Technical Support Center: Interference in Colorimetric Assays for Sodium D-lactate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sodium D-lactate colorimetric assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues related to interference during their experiments.

Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a colorimetric D-lactate assay?

A1: Most colorimetric D-lactate assays are based on an enzymatic reaction. D-lactate is specifically oxidized by an enzyme, either D-lactate dehydrogenase or D-lactate oxidase.[1][2]

  • With D-Lactate Dehydrogenase: D-lactate is oxidized to pyruvate (B1213749), which is coupled to the reduction of a tetrazolium salt (probe) into a colored formazan (B1609692) product. The intensity of the color, measured by absorbance (typically around 450 nm), is directly proportional to the D-lactate concentration.[1][2]

  • With D-Lactate Oxidase: D-lactate is oxidized to pyruvate and hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a specific probe, catalyzed by horseradish peroxidase (HRP), to generate a colorimetric product.[3]

Below is a diagram illustrating the common D-lactate dehydrogenase-based reaction pathway.

D_Lactate_Assay_Pathway cluster_reaction Enzymatic Reaction D_Lactate D-Lactate Pyruvate Pyruvate D_Lactate->Pyruvate Oxidation Enzyme D-Lactate Dehydrogenase Probe_Ox Colorimetric Probe (Oxidized) Probe_Red Colored Product (Reduced) Probe_Ox->Probe_Red Reduction Troubleshooting_Workflow Start Start: Inaccurate D-Lactate Results Problem What is the primary issue? Start->Problem HighBG High Background Signal in Blank/Samples Problem->HighBG High Signal LowSignal Low or No Signal Problem->LowSignal Low Signal Inconsistent Inconsistent Results (High Variability) Problem->Inconsistent Inconsistent CheckNADH Is NADH or NADPH present in the sample? HighBG->CheckNADH CheckDeprotein Was the sample deproteinized? LowSignal->CheckDeprotein CheckDilution Are readings within the linear range of the standard curve? Inconsistent->CheckDilution RunBlank Solution: Run a 'Sample Blank' without D-Lactate Enzyme and subtract the reading. CheckNADH->RunBlank Yes OtherReducer Other reducing agents (e.g., DTT) may be present. Consider sample dialysis or dilution. CheckNADH->OtherReducer No Deproteinize Solution: Deproteinize sample using a 10 kDa spin filter or PCA to remove endogenous enzymes. CheckDeprotein->Deproteinize No CheckPyruvate High pyruvate may cause substrate inhibition. Dilute the sample. CheckDeprotein->CheckPyruvate Yes DiluteSample Solution: Test several sample dilutions to ensure readings are within the linear range. CheckDilution->DiluteSample No CheckPrep Review sample preparation and handling for consistency. Ensure proper mixing. CheckDilution->CheckPrep Yes

References

Technical Support Center: Sodium D-Lactate Standard Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability and reliability of Sodium D-Lactate standard solutions in experimental settings.

Frequently Asked Questions (FAQs)

Q1: How should I store the concentrated this compound stock solution?

A concentrated this compound stock solution is chemically stable and should be stored at -20°C in a tightly sealed container. Under these conditions, the stock solution can be stable for extended periods, often up to two years or more as specified by the manufacturer.[1][2]

Q2: How often should I prepare my working this compound standard solutions?

It is highly recommended to prepare fresh working dilutions of your this compound standards from the concentrated stock solution for each experiment.[3] This practice minimizes the risk of degradation, contamination, and evaporation, which can affect the accuracy of your standard curve. Some protocols suggest that diluted standards should be used within 12 hours.

Q3: What are the primary factors that can affect the stability of my diluted this compound standard solutions?

The main factors affecting the stability of diluted this compound solutions are:

  • Temperature: Storage at room temperature can lead to faster degradation compared to refrigeration (4°C).[3][4]

  • Microbial Contamination: Lactate (B86563) can serve as a carbon source for various microorganisms, and their growth in the solution will alter its concentration.[5][6]

  • pH: Extreme pH values can affect the stability of the lactate molecule. It is best to maintain the pH of the solution within a neutral to slightly acidic range.[7][8][9]

  • Evaporation: Improperly sealed vials can lead to evaporation, thereby increasing the concentration of the standard.

  • Repeated Freeze-Thaw Cycles: While freezing is a good long-term storage strategy, multiple freeze-thaw cycles should be avoided as they can degrade the quality of the solution. It is advisable to aliquot the stock solution into smaller, single-use volumes.[10]

Q4: Can I store my diluted working standard solutions for future use?

While preparing fresh standards is the best practice, if you need to store working solutions, they should be kept at 4°C for no longer than a few hours. For longer-term storage, freezing at -20°C is an option, but be aware that the stability of low concentration solutions upon freezing and thawing is not well-documented and may introduce variability.

Q5: What are the visual signs of a degraded or contaminated this compound standard solution?

A fresh and stable this compound solution should be a clear, colorless liquid. Any signs of turbidity, cloudiness, or color change may indicate microbial contamination or chemical degradation. If you observe any of these changes, the solution should be discarded.

Data Presentation

Table 1: Recommended Storage and Stability of this compound Solutions

Solution TypeStorage TemperatureRecommended DurationSource(s)
Concentrated Stock Solution-20°C≥ 2 years[1][2]
Reconstituted Enzyme/Substrate Mixes-20°C or 4°CUp to 2 months (as per kit instructions)[1][3][11]
Diluted Working StandardsRoom TemperatureUse immediately; up to a few hours[12]
Diluted Working Standards4°C (Refrigerated)Use within the same day (up to 12 hours)
Diluted Working Standards-20°C (Frozen)Not generally recommended; risk of variability[10]

Experimental Protocols

Protocol for Preparation of this compound Standard Curve

This protocol is a generalized procedure based on common practices found in commercially available D-Lactate assay kits. Always refer to your specific kit's manual for precise concentrations and volumes.

Materials:

  • Concentrated this compound standard (e.g., 100 mM)

  • Diluent (e.g., ultrapure water or assay buffer provided in the kit)

  • Calibrated micropipettes and sterile tips

  • Sterile microcentrifuge tubes or a 96-well plate

Procedure:

  • Prepare a 1 mM Intermediate Standard Solution:

    • Thaw the concentrated (e.g., 100 mM) D-Lactate standard on ice.

    • In a sterile microcentrifuge tube, add 10 µL of the 100 mM D-Lactate standard to 990 µL of diluent (ultrapure water or assay buffer).

    • Mix thoroughly by gentle vortexing or pipetting. This creates a 1 mM intermediate standard solution.[3]

  • Prepare Serial Dilutions for the Standard Curve:

    • Label a series of microcentrifuge tubes or wells in a 96-well plate for each standard curve point (e.g., 0, 2, 4, 6, 8, 10 nmol/well).

    • Add the volumes of the 1 mM intermediate standard and diluent as indicated in the table below to generate the desired standard concentrations.

Standard Point (nmol/well)Volume of 1 mM Standard (µL)Volume of Diluent (µL)Final Volume per well (µL)
0 (Blank)05050
224850
444650
664450
884250
10104050
  • Assay:

    • Proceed immediately with your assay by adding the reaction mix to each standard and sample well according to your experimental protocol.

Mandatory Visualization

experimental_workflow cluster_prep Standard Solution Preparation cluster_assay Assay Procedure start Thaw Concentrated D-Lactate Standard (e.g., 100 mM) on Ice prep_intermediate Prepare 1 mM Intermediate Standard: 10 µL of 100 mM Stock + 990 µL Diluent start->prep_intermediate serial_dilution Perform Serial Dilutions for Standard Curve Points prep_intermediate->serial_dilution add_standards Add Diluted Standards to 96-well Plate serial_dilution->add_standards add_reaction_mix Add Reaction Mix to all Wells add_standards->add_reaction_mix add_samples Add Samples to 96-well Plate add_samples->add_reaction_mix incubate Incubate at Room Temperature (Protected from Light) add_reaction_mix->incubate measure Measure Absorbance (e.g., at 450 nm) incubate->measure troubleshooting_guide start Poor Standard Curve (Non-linear, Low R²) cause1 Incorrect Standard Preparation? start->cause1 cause2 Degraded Standard Solution? start->cause2 cause3 Pipetting Error? start->cause3 cause4 Assay Conditions Issue? start->cause4 solution1a Verify Stock Concentration and Dilution Calculations cause1->solution1a Yes solution1b Ensure Correct Diluent (Assay Buffer vs. Water) cause1->solution1b Yes solution2a Prepare Fresh Dilutions from Stock for Every Assay cause2->solution2a Yes solution2b Check Storage of Stock (Should be at -20°C) cause2->solution2b Yes solution3a Use Calibrated Pipettes and Proper Technique cause3->solution3a Yes solution3b Ensure Thorough Mixing at Each Dilution Step cause3->solution3b Yes solution4a Check Incubation Time and Temperature cause4->solution4a Yes solution4b Verify Plate Reader Wavelength Settings cause4->solution4b Yes solution4c Ensure Reagents are at Room Temperature Before Use cause4->solution4c Yes

References

Technical Support Center: Preventing Sodium D-Lactate Precipitation in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with Sodium D-lactate precipitation in culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound is the sodium salt of D-lactic acid. While L-lactate is the predominant isomer produced by mammalian cells, D-lactate can be found in some supplements and is sometimes used in specific cell culture applications. It can serve as an alternative carbon source for some cell lines and may be investigated for its role in specific metabolic pathways.[1][2]

Q2: What causes this compound to precipitate in culture media?

The precipitation of this compound is a complex issue influenced by several physicochemical factors. The primary causes include:

  • High Concentration: Exceeding the solubility limit of this compound in the culture medium is the most direct cause of precipitation.

  • Low Temperature: The solubility of most salts, including sodium lactate (B86563), decreases at lower temperatures. Storing supplemented media at 4°C can promote precipitation.

  • pH Shifts: Changes in the pH of the culture medium can affect the ionization state of lactate and other media components, potentially reducing the solubility of this compound.

  • Interactions with Media Components: High concentrations of other salts (e.g., calcium, magnesium) can lead to the formation of less soluble lactate salts through ion exchange. The overall ionic strength of the medium also plays a role.

  • Evaporation: Water evaporation from the culture vessel can increase the concentration of all solutes, including this compound, pushing it beyond its solubility limit.

Q3: What are the differences in solubility between this compound and Sodium L-lactate?

While specific comparative solubility data in complex culture media is limited, the stereoisomers of lactate (D- and L-) are generally considered to have similar physical properties, including solubility in aqueous solutions.[2] However, subtle differences in their interactions with other chiral molecules in the media could potentially lead to variations in their effective solubility. For most practical purposes, their solubilities can be considered comparable.

Q4: Can the presence of serum in the media affect this compound precipitation?

The effect of serum is complex. On one hand, serum proteins can sometimes bind to small molecules, potentially increasing their apparent solubility. On the other hand, serum contains a high concentration of various ions and proteins that could interact with this compound and contribute to precipitation under certain conditions. The development of serum-free media is often pursued to reduce such variability.[3][4][5][6]

Troubleshooting Guides

Issue: I observed a white, crystalline precipitate in my culture medium after adding this compound.

This is a common sign of precipitation. Follow this troubleshooting guide to identify and resolve the issue.

Step 1: Initial Assessment and Immediate Actions
  • Visual Inspection: Observe the precipitate under a microscope. Crystalline structures are indicative of salt precipitation.

  • Quarantine: Isolate the affected culture vessel to prevent the spread of potential contamination, although chemical precipitation is the likely cause.

  • Do Not Use: Avoid using the medium with precipitate for your experiments as the concentration of soluble components will be altered.

Step 2: Identify the Root Cause

Use the following flowchart to diagnose the potential cause of precipitation.

G start Precipitate Observed check_conc Was the final concentration of this compound high? start->check_conc check_temp Was the medium stored at a low temperature (e.g., 4°C)? check_conc->check_temp No sol_conc High Concentration check_conc->sol_conc Yes check_ph Were there any significant pH shifts in the medium? check_temp->check_ph No sol_temp Low Temperature check_temp->sol_temp Yes check_mixing Was the this compound solution added too quickly or without proper mixing? check_ph->check_mixing No sol_ph pH Imbalance check_ph->sol_ph Yes check_evap Is there evidence of significant evaporation from the culture vessel? check_mixing->check_evap No sol_mixing Improper Mixing check_mixing->sol_mixing Yes sol_evap Evaporation check_evap->sol_evap Yes rec_conc Reduce final concentration or perform a solubility study. sol_conc->rec_conc rec_temp Prepare fresh media and store at the recommended temperature. Avoid cold shocking the media. sol_temp->rec_temp rec_ph Ensure proper buffering of the medium and monitor pH regularly. sol_ph->rec_ph rec_mixing Add the this compound solution slowly while gently stirring the medium. sol_mixing->rec_mixing rec_evap Maintain proper humidity in the incubator and ensure culture vessels are well-sealed. sol_evap->rec_evap

Caption: Troubleshooting workflow for this compound precipitation.

Data Presentation

Table 1: Physicochemical Properties of Sodium Lactate

PropertyValueReference
Chemical Formula C₃H₅NaO₃[7]
Molar Mass 112.06 g/mol [7]
Appearance Colorless, transparent, slightly syrupy liquid or white powder[7][8]
Solubility in Water > 1.5 g/mL[9]
pH (20% aqueous solution) 6.5 - 7.5[7]

Note: The solubility data is for a general aqueous solution. Solubility in complex culture media can be lower due to the common ion effect and interactions with other components.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound in a Specific Culture Medium

This protocol will help you determine the practical solubility limit of this compound in your specific experimental conditions.

Materials:

  • This compound (powder or concentrated stock solution)

  • Your specific basal culture medium (pre-warmed to 37°C)

  • Sterile conical tubes or multi-well plates

  • Pipettes

  • Incubator (37°C, with appropriate CO₂ if required for the medium)

  • Microscope

Methodology:

  • Prepare a series of this compound concentrations:

    • Create a range of concentrations of this compound in your pre-warmed culture medium. It is recommended to start with a concentration you know is soluble and incrementally increase it. For example, prepare solutions at 10 mM, 20 mM, 30 mM, 40 mM, 50 mM, and higher.

    • To do this, you can either add pre-calculated amounts of powdered this compound to a known volume of medium or perform serial dilutions from a concentrated sterile stock solution.

  • Incubation:

    • Incubate the prepared solutions under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for at least 24 hours. This allows the solution to equilibrate.

  • Visual Inspection:

    • After incubation, carefully inspect each tube or well for any signs of precipitation. Look for cloudiness, crystals, or a visible pellet.

  • Microscopic Examination:

    • Take a small aliquot from each concentration and examine it under a microscope to confirm the presence or absence of crystals.

  • Determine the Maximum Soluble Concentration:

    • The highest concentration that remains clear and free of precipitate is the maximum practical soluble concentration of this compound in your specific medium under your experimental conditions.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Pre-warm culture medium to 37°C prep_conc Prepare a range of this compound concentrations prep_media->prep_conc incubate Incubate at 37°C for 24 hours prep_conc->incubate visual_insp Visually inspect for precipitation incubate->visual_insp micro_exam Examine under a microscope visual_insp->micro_exam determine_max Determine the highest clear concentration micro_exam->determine_max

Caption: Experimental workflow for determining this compound solubility.

Protocol 2: Recommended Procedure for Supplementing Culture Media with this compound

To minimize the risk of precipitation when adding this compound to your culture medium, follow these steps:

Materials:

  • Sterile this compound stock solution (e.g., 1 M in water)

  • Basal culture medium

  • Water bath or incubator at 37°C

  • Sterile pipettes and tubes

Methodology:

  • Pre-warm the medium: Place your basal culture medium in a 37°C water bath or incubator until it reaches thermal equilibrium.

  • Calculate the required volume: Determine the volume of the this compound stock solution needed to achieve your desired final concentration.

  • Slow addition and mixing:

    • While gently swirling the pre-warmed medium, add the calculated volume of the this compound stock solution dropwise.

    • Avoid adding the concentrated stock directly to the bottom of the vessel or in one large volume.

  • Final mixing: After adding the supplement, gently swirl the medium for another 30 seconds to ensure homogeneity.

  • Final check: Visually inspect the supplemented medium for any signs of immediate precipitation before use.

By following these guidelines and protocols, researchers can minimize the risk of this compound precipitation and ensure the quality and consistency of their cell culture experiments.

References

"minimizing background signal in D-lactate dehydrogenase assays"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background signals in D-lactate dehydrogenase (D-LDH) assays.

Troubleshooting Guides

High background signal in a D-LDH assay can obscure the detection of the specific signal from your sample, leading to inaccurate results. The following guides address common causes of high background and provide systematic solutions.

Issue 1: High Background in "No Enzyme" or "Blank" Controls

This issue suggests that the colorimetric or fluorometric signal is being generated independently of the D-LDH enzyme activity.

Possible Causes and Solutions:

Possible Cause Recommended Action Expected Outcome
Contaminated Reagents Prepare fresh assay buffer, substrate solution (D-lactate), and cofactor solution (NAD+). Ensure high-purity water is used.Reduction in background signal to near baseline levels.
Reducing Agents in Sample If your sample contains reducing agents (e.g., dithiothreitol, β-mercaptoethanol), they can directly reduce the tetrazolium salt (e.g., INT) or resazurin, bypassing the enzymatic reaction.[1] Include a sample blank control (sample without D-LDH enzyme mix) for each sample to subtract the non-enzymatic reduction.[2]The corrected sample readings will accurately reflect the D-LDH activity.
Intrinsic Color/Fluorescence of Sample Measure the absorbance or fluorescence of the sample in the assay buffer alone, without any of the reaction components. Subtract this value from all other readings for that sample.Removal of the confounding signal from the intrinsic properties of the sample.
Spontaneous Degradation of Reagents Protect the reaction mixture, particularly the tetrazolium salt or resazurin, from light and prepare it fresh before each experiment.[3]Prevents the gradual increase in background signal over time.
Issue 2: High Background Signal in "Zero D-Lactate" Standard

A high signal in the absence of the D-lactate substrate points to contamination or a non-specific reaction involving other components of the assay.

Possible Causes and Solutions:

Possible Cause Recommended Action Expected Outcome
Contamination of Assay Components with Lactate (B86563) Use fresh, high-purity reagents. Ensure that glassware and pipette tips are thoroughly cleaned and free of any lactate contamination.The "Zero D-Lactate" standard should yield a signal close to the blank control.
Presence of Endogenous Dehydrogenases If using crude cell lysates or tissue homogenates, other dehydrogenases may be present that can reduce NAD+ and generate a signal. Sample deproteinization using methods like ultrafiltration can help.[4][5]Removal of interfering enzymes, leading to a lower background signal.
Non-Specific NADH Production NADH or NADPH present in the sample can directly contribute to the background signal.[2] To control for this, include a sample blank where the D-Lactate Enzyme Mix is omitted.[6]Allows for the subtraction of the background signal generated by pre-existing reducing cofactors.
Issue 3: High Background Across All Wells, Including Samples

This widespread issue often indicates a systemic problem with the assay setup or reagents.

Possible Causes and Solutions:

Possible Cause Recommended Action Expected Outcome
Interference from L-Lactate and L-LDH D-LDH assays are susceptible to interference from high concentrations of L-lactate and L-lactate dehydrogenase (L-LDH).[7][8] Deproteinize samples to remove L-LDH.[4] For samples with high L-LDH activity (>1500 IU/L), ultrafiltration is recommended.[5]Significant reduction in background signal, especially in biological samples where L-lactate is abundant.
Sub-optimal Reagent Concentrations Titrate the concentrations of NAD+ and the tetrazolium salt (e.g., INT) to find the optimal balance between signal generation and background noise. High concentrations can lead to increased non-enzymatic color formation.A lower, more stable baseline signal across the plate.
Prolonged Incubation Time Reduce the incubation time. While a longer incubation can increase the signal for low-activity samples, it can also amplify the background. Perform a kinetic analysis to determine the optimal incubation time where the specific signal is high and the background is low.[9]An improved signal-to-noise ratio.
Bacterial Contamination Bacterial contamination in samples or reagents can introduce exogenous D-LDH or other enzymes that contribute to the background signal.[6][10][11] Ensure aseptic techniques are used and filter-sterilize reagents when possible.Elimination of a significant source of enzymatic contamination and reduced background.

Experimental Protocols

Key Experiment: D-Lactate Dehydrogenase Activity Assay (Colorimetric)

This protocol outlines a standard procedure for measuring D-LDH activity in a 96-well plate format.

Materials:

  • D-Lactate Dehydrogenase

  • D-Lactate standard solution (100 mM)

  • NAD+ solution

  • Tetrazolium salt solution (e.g., INT)

  • Diaphorase

  • Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • Stop Solution (e.g., 1 M acetic acid)[7]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of D-Lactate standards by diluting the 100 mM stock solution in Assay Buffer. A typical range is 0 to 10 nmol/well.[6]

    • Add 50 µL of each standard to triplicate wells of the 96-well plate.

  • Sample Preparation:

    • Prepare samples and dilute them in Assay Buffer as needed to ensure the readings fall within the linear range of the standard curve.

    • For samples with potential interfering substances, prepare corresponding sample blanks (sample without the D-LDH enzyme mix).[2]

    • Add 50 µL of each sample and sample blank to their respective wells.

  • Reaction Mix Preparation:

    • Prepare a fresh Reaction Mix containing Assay Buffer, NAD+, INT, and Diaphorase. The exact concentrations should be optimized for your specific assay.

    • Protect the Reaction Mix from light.

  • Reaction Initiation and Incubation:

    • Add 50 µL of the Reaction Mix to all wells (including standards and samples). For sample blank wells, add a mix without the D-LDH enzyme.

    • Mix gently and incubate the plate at room temperature (or 37°C) for 30 minutes, protected from light.[9]

  • Stopping the Reaction and Measurement:

    • Add 50 µL of Stop Solution to each well to terminate the reaction.[7]

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for INT) using a microplate reader.[9]

  • Data Analysis:

    • Subtract the absorbance of the blank (zero D-Lactate standard) from all readings.

    • For samples, subtract the absorbance of the corresponding sample blank.

    • Plot the standard curve (absorbance vs. D-Lactate concentration) and determine the concentration of D-Lactate in the samples.

Data Presentation

Table 1: Common Interfering Substances and Mitigation Strategies
Interfering Substance Mechanism of Interference Typical Concentration of Concern Mitigation Strategy Reference
L-Lactate Can be a substrate for contaminating L-LDH, leading to NADH production.High physiological concentrationsSample deproteinization to remove L-LDH.[7][8]
L-Lactate Dehydrogenase (L-LDH) Catalyzes the oxidation of L-lactate, generating NADH.>1500 IU/LUltrafiltration or pH-based inactivation of L-LDH.[5][7]
Reducing Agents (e.g., DTT) Direct, non-enzymatic reduction of the tetrazolium salt.Micromolar to millimolar rangeInclude a sample blank control for background subtraction.[1]
Hemoglobin Can interfere with absorbance readings.> 0.2 mmol/LUse plasma instead of serum; proper sample handling to avoid hemolysis.[7]
Table 2: Recommended Assay Component Concentration Ranges for Background Minimization
Component Recommended Starting Concentration Rationale for Optimization Reference
NAD+ 1-5 mMHigher concentrations can support the reaction but may also contribute to non-specific reactions. Titration is necessary to find the optimal concentration.[12]
INT 0.2-0.5 mMLower concentrations can reduce non-enzymatic background, but may limit the dynamic range of the assay.[4]
D-Lactate (Substrate) 1-10 mMShould be in saturating concentrations to ensure the reaction rate is dependent on the enzyme concentration, but excessively high concentrations are unnecessary.
Diaphorase 0.2-0.5 U/mLSufficient enzyme is needed to efficiently transfer electrons from NADH to the tetrazolium salt.

Mandatory Visualization

D_Lactate_Dehydrogenase_Reaction_Pathway D-Lactate Dehydrogenase Enzymatic Reaction D_Lactate D-Lactate D_LDH D-Lactate Dehydrogenase D_Lactate->D_LDH Pyruvate Pyruvate NAD NAD+ NAD->D_LDH NADH NADH + H+ Diaphorase Diaphorase NADH->Diaphorase D_LDH->Pyruvate D_LDH->NADH INT_ox Tetrazolium Salt (oxidized) e.g., INT (colorless) INT_ox->Diaphorase Formazan (B1609692) Formazan (reduced) (colored) Diaphorase->NAD Diaphorase->Formazan

Caption: D-LDH catalyzes the oxidation of D-Lactate to Pyruvate, reducing NAD+ to NADH.

Troubleshooting_Workflow Troubleshooting Workflow for High Background Signal start High Background Signal Detected check_blanks Are 'No Enzyme' or 'Blank' controls high? start->check_blanks contaminants Check for reagent contamination or reducing agents in the sample. check_blanks->contaminants Yes check_zero_std Is the 'Zero D-Lactate' standard high? check_blanks->check_zero_std No reagent_degradation Prepare fresh reagents and protect from light. contaminants->reagent_degradation solution Background Signal Minimized reagent_degradation->solution lactate_contam Check for lactate contamination in reagents. check_zero_std->lactate_contam Yes high_all_wells Is the background high across all wells? check_zero_std->high_all_wells No interfering_enzymes Consider sample deproteinization. lactate_contam->interfering_enzymes interfering_enzymes->solution l_lactate_interference Investigate L-Lactate/L-LDH interference. Deproteinize sample. high_all_wells->l_lactate_interference Yes optimize_reagents Optimize reagent concentrations (NAD+, INT). l_lactate_interference->optimize_reagents optimize_incubation Reduce incubation time. Perform kinetic analysis. optimize_reagents->optimize_incubation bacterial_check Check for bacterial contamination. optimize_incubation->bacterial_check bacterial_check->solution

Caption: A logical workflow to identify and resolve sources of high background signal.

Frequently Asked Questions (FAQs)

Q1: Why is my background signal high even when I use serum-free medium?

A1: While serum is a common source of LDH, other factors can contribute to high background in serum-free conditions. These include:

  • Contamination: Bacterial or yeast contamination can introduce exogenous dehydrogenases.

  • Reagent Instability: The tetrazolium salt (e.g., INT) can degrade over time, especially when exposed to light, leading to spontaneous color formation.

  • Endogenous Reductases: Cell lysates can contain other enzymes besides D-LDH that are capable of reducing NAD+ or the tetrazolium dye.

Q2: Can L-lactate interfere with my D-lactate measurement?

A2: Yes, L-lactate can significantly interfere with D-lactate assays, primarily through the action of L-lactate dehydrogenase (L-LDH), which may be present as a contaminant in the sample.[7][8] L-LDH will oxidize L-lactate to pyruvate, generating NADH, which will then be detected by the assay, leading to a falsely elevated D-lactate reading. To mitigate this, it is crucial to remove L-LDH from the sample, often through deproteinization methods like ultrafiltration.[4][5]

Q3: How can I be sure that my D-LDH enzyme is specific for D-lactate?

A3: Most commercially available D-LDH enzymes exhibit high stereospecificity for D-lactate. To confirm this, you can run a control reaction with a high concentration of L-lactate as the substrate. A specific D-LDH should show negligible activity with L-lactate.

Q4: My sample is colored. How does this affect my assay?

A4: The intrinsic color of your sample can interfere with the absorbance reading of the formazan product. To correct for this, you should prepare a sample blank that contains your sample and the assay buffer but lacks the reaction mix. The absorbance of this blank should be subtracted from the absorbance of your corresponding sample wells.

Q5: What is the purpose of diaphorase in the reaction?

A5: Diaphorase is an enzyme that facilitates the transfer of electrons from the NADH produced by the D-LDH reaction to the tetrazolium salt (e.g., INT). This coupling is necessary because NADH itself reduces the tetrazolium salt very slowly. Diaphorase significantly increases the rate of color development, thereby improving the sensitivity of the assay.

References

Technical Support Center: Enzymatic D-Lactate Measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the pH for their enzymatic D-lactate measurement experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an enzymatic D-lactate assay?

The optimal pH for enzymatic D-lactate measurement depends on the specific D-Lactate Dehydrogenase (D-LDH) enzyme being used. Generally, the optimal pH for D-LDH from various sources falls in the neutral to slightly alkaline range. For example, D-LDH from Lactobacillus delbrueckii has an optimal pH between 7.0 and 7.5.[1] However, some commercial assay kits utilize a higher pH, such as 10.0, to drive the reaction equilibrium towards pyruvate (B1213749) formation.[2] It is crucial to consult the specific instructions for your assay kit or the characterization data for your purified enzyme.

Q2: Why is maintaining the correct pH critical for the assay?

Enzymes are proteins whose structure and function are highly sensitive to pH. The pH of the reaction buffer affects the ionization state of amino acid residues in the enzyme's active site and on its overall surface.[3] Deviations from the optimal pH can lead to:

  • Reduced Enzyme Activity: Changes in the charge of active site residues can impair substrate binding and catalysis.

  • Enzyme Denaturation: Extreme pH values can disrupt the ionic bonds that maintain the enzyme's three-dimensional structure, leading to irreversible loss of activity.[3]

  • Altered Substrate Properties: The pH can also affect the charge and shape of the substrate and cofactors, influencing their ability to interact with the enzyme.[3]

Q3: How does pH influence the specificity of the D-Lactate assay?

Biological samples often contain high concentrations of L-Lactate and L-Lactate Dehydrogenase (L-LDH), which can interfere with the D-Lactate measurement.[4][5] The activity of L-LDH is also pH-dependent. The reaction direction of L-LDH is favored towards lactate (B86563) formation at physiological pH (7.4-7.8), while the reverse reaction (lactate to pyruvate) is optimized at a much higher pH of 8.8-9.8.[6] While the assay is designed for the D-LDH enzyme, ensuring the assay pH is optimal for D-LDH and not for potential interfering enzymes is a key consideration. Many protocols use sample preparation steps, such as deproteinization, to remove interfering enzymes like L-LDH altogether.[5][7]

Q4: Can an incorrect sample pH lead to inaccurate results?

Yes. If the sample itself is highly acidic or alkaline, it can alter the final pH of the reaction mixture, moving it away from the optimal range for the enzyme. This can lead to an underestimation of the D-lactate concentration. Some sample preparation protocols, particularly those using perchloric acid (PCA) for deproteinization, require a neutralization step to bring the sample pH to a range of 6.5-8.0 before adding it to the assay mixture.[8]

Q5: What are the typical pH values used in commercial D-Lactate assay kits?

The pH of assay buffers in commercial kits varies. It is a balance between optimizing enzyme activity and ensuring reaction completion.

Kit ManufacturerAssay Buffer pHNote
Megazyme10.0High pH helps drive the equilibrium toward NADH formation.[2]
Cayman Chemical7.0A neutral pH is used for the final reaction.[9]
AbcamNot specifiedThe deproteinized and neutralized sample should be at pH 6.5-8.0.[8]
Cell Biolabs7.0 - 8.0The colorimetric probe is noted to be unstable at pH > 8.5.[10]

Troubleshooting Guide

Problem: I am seeing no or very low signal (absorbance/fluorescence).

  • Possible Cause 1: Incorrect Assay Buffer pH.

    • Solution: Verify the pH of your assay buffer using a calibrated pH meter. Ensure it matches the value specified in your kit's protocol. Buffers can change pH over time due to CO₂ absorption from the air or improper storage.

  • Possible Cause 2: Enzyme Denaturation due to pH.

    • Solution: An unbalanced pH in one of your reagent solutions, such as the NAD+ solution, can denature the enzyme upon mixing.[11] Check the pH of all individual components before preparing the final reaction mix. Ensure samples that have been acid-deproteinized are properly neutralized.[8]

  • Possible Cause 3: Sample pH is outside the optimal range.

    • Solution: Measure the pH of your prepared sample. If it is too acidic or basic, it may be altering the final pH of the assay. Adjust the sample pH to be near the assay buffer's pH before adding it to the reaction well.

Problem: The background signal in my "no D-Lactate" control is too high.

  • Possible Cause 1: Interference from L-Lactate and L-LDH in the sample.

    • Solution: This is a common issue in non-deproteinized biological samples.[4][5] High levels of endogenous L-LDH can slowly oxidize the abundant L-Lactate, generating NADH and causing a high background. Deproteinize your samples using methods like perchloric acid precipitation or ultrafiltration to remove enzymes.[5][7]

  • Possible Cause 2: Sample Preparation introduces contamination.

    • Solution: If using acid precipitation (e.g., PCA), ensure proper neutralization. Incomplete neutralization can affect the assay's performance. The pH of the neutralized supernatant should be between 6.5 and 8.0.[8]

Problem: My results are inconsistent and not reproducible.

  • Possible Cause 1: Fluctuating pH.

    • Solution: Ensure your buffer has sufficient buffering capacity for the sample type being tested. If samples are acidic (e.g., from fermentation media), they may overwhelm a weak buffer. Prepare fresh buffer for each experiment and always verify the pH.

  • Possible Cause 2: Incomplete L-LDH inactivation.

    • Solution: Some protocols use alkaline conditions (e.g., pH 11.5) to inactivate L-LDH before the assay.[12] If this inactivation is incomplete or inconsistent, it can lead to variable interference. Ensure the pH reaches the target level and incubation times are consistent across all samples.

Experimental Protocols

Protocol 1: General Enzymatic D-Lactate Assay (Spectrophotometric)

This protocol is a generalized procedure. Always refer to your specific kit's manual for exact volumes and concentrations.

  • Reagent Preparation: Prepare the Assay Buffer to the specified pH (e.g., 7.5 or 10.0). Prepare D-Lactate standards and cofactor (NAD+) solutions using the Assay Buffer.

  • Plate Setup: Add prepared samples and D-Lactate standards to the wells of a 96-well plate.

  • Reaction Initiation: Prepare a Reaction Mix containing the Assay Buffer, NAD+, and D-Lactate Dehydrogenase enzyme.

  • Incubation: Add the Reaction Mix to each well to start the reaction. Incubate for the recommended time (e.g., 30 minutes) at the specified temperature (e.g., 37°C).

  • Measurement: Read the absorbance at 340 nm. The increase in absorbance is proportional to the amount of NADH produced, which corresponds to the D-Lactate concentration.

Protocol 2: Sample Deproteinization and Neutralization

This protocol is essential for removing interfering enzymes like L-LDH from biological samples.[8]

  • Acid Precipitation: Add an equal volume of ice-cold 1 M Perchloric Acid (PCA) to your sample (e.g., 100 µL sample + 100 µL PCA). Vortex briefly.

  • Incubation: Incubate the mixture on ice for 5 minutes.

  • Centrifugation: Centrifuge at 13,000 x g for 2 minutes at 4°C to pellet the precipitated proteins.

  • Neutralization: Transfer the supernatant to a new tube. Add ice-cold 2 M Potassium Hydroxide (KOH) to neutralize the sample and precipitate the PCA as potassium perchlorate. A common practice is to add a volume of KOH that is 34% of the supernatant volume (e.g., 34 µL of 2 M KOH to 100 µL of supernatant).

  • pH Verification: Check the sample pH using pH paper or a micro-pH electrode. The target pH should be between 6.5 and 8.0.[8] Adjust with small additions of 0.1 M KOH if necessary.

  • Final Centrifugation: Centrifuge at 13,000 x g for 15 minutes at 4°C to remove the precipitated potassium perchlorate.

  • Collection: The resulting supernatant is the deproteinized and neutralized sample, ready for the D-Lactate assay.

Visualizations

Enzymatic_Reaction cluster_reactants Reactants cluster_products Products DLactate D-Lactate Enzyme D-Lactate Dehydrogenase (D-LDH) DLactate->Enzyme NAD NAD+ NAD->Enzyme Pyruvate Pyruvate NADH NADH + H+ Measurement Measure Absorbance at 340 nm NADH->Measurement Enzyme->Pyruvate Enzyme->NADH

Caption: Enzymatic conversion of D-Lactate to Pyruvate by D-LDH.

Assay_Workflow start Start: Biological Sample deproteinize 1. Deproteinize Sample (e.g., with PCA) start->deproteinize neutralize 2. Neutralize Sample (e.g., with KOH) deproteinize->neutralize check_ph 3. Verify pH (6.5 - 8.0) neutralize->check_ph prepare_rxn 4. Prepare Reaction Mix (Buffer, NAD+, D-LDH) check_ph->prepare_rxn pH OK incubate 5. Mix Sample & Reaction Mix Incubate prepare_rxn->incubate measure 6. Measure Signal (Absorbance at 340 nm) incubate->measure end End: Calculate Result measure->end

Caption: Experimental workflow for D-Lactate assay with pH-critical steps.

Troubleshooting_Tree issue Issue: Inaccurate Results low_signal Low or No Signal? issue->low_signal high_bg High Background? issue->high_bg No low_signal->high_bg No check_buffer_ph Check pH of Assay Buffer & Reagents low_signal->check_buffer_ph Yes deproteinize Deproteinize Sample to Remove L-LDH high_bg->deproteinize Yes check_sample_ph Check pH of Neutralized Sample (if applicable) check_buffer_ph->check_sample_ph

Caption: Troubleshooting logic for common pH-related assay issues.

References

Technical Support Center: Sodium L-Lactate Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sodium L-Lactate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of Sodium L-Lactate in water.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of Sodium L-Lactate in water?

A1: The reported solubility of Sodium L-Lactate in water varies across different suppliers and literature. It is generally considered to be highly soluble. For practical laboratory purposes, concentrations of 50 mg/mL to 100 mg/mL are commonly achieved, resulting in a clear, colorless solution. Some sources indicate a much higher solubility of over 1.5 g/mL[1]. It is important to consult the certificate of analysis for the specific lot you are using.

Q2: I've followed the theoretical solubility, but my Sodium L-Lactate is not dissolving completely. What are the possible reasons?

A2: Several factors can contribute to incomplete dissolution. These include:

  • Presence of Impurities: The most common issue is the potential contamination with less soluble oligomers of lactic acid or lactate (B86563), which can form during manufacturing[2].

  • Incorrect pH: The pH of the solution can influence the solubility. The typical pH of a Sodium L-Lactate solution is between 6.5 and 7.5[3].

  • Hygroscopic Nature of the Solid: Sodium L-Lactate is hygroscopic, meaning it readily absorbs moisture from the air[4][5][6]. This can lead to inaccuracies in weighing the solute.

  • Low Temperature: While highly soluble at room temperature, solubility can be affected by lower temperatures.

Q3: My prepared Sodium L-Lactate solution has a yellowish tint. Is this normal?

A3: A colorless to yellowish, nearly odorless aqueous solution is considered normal for commercially available Sodium L-Lactate solutions[7]. However, a significant yellowing or browning, especially when preparing it yourself by neutralizing lactic acid with NaOH at high temperatures, could indicate the formation of degradation products or oligomers[8].

Q4: Can I prepare my own Sodium L-Lactate solution from L-Lactic Acid?

A4: Yes, you can prepare a Sodium L-Lactate solution by neutralizing L-Lactic Acid with sodium hydroxide (B78521) (NaOH)[2][9][10]. This method can help minimize the presence of oligomers that might be found in some solid Sodium L-Lactate preparations[2]. It is crucial to control the temperature and pH during this process.

Troubleshooting Guides

Issue 1: Incomplete Dissolution of Solid Sodium L-Lactate

If you are experiencing difficulty in completely dissolving solid Sodium L-Lactate in water, follow these troubleshooting steps.

Troubleshooting Workflow:

G start Start: Incomplete Dissolution check_purity Check Certificate of Analysis for Purity start->check_purity check_hygroscopy Consider Hygroscopic Nature: - Use a fresh, unopened container. - Weigh quickly. check_purity->check_hygroscopy increase_agitation Increase Agitation: - Use a magnetic stirrer. - Gently warm the solution. check_hygroscopy->increase_agitation adjust_ph Adjust pH: - Measure pH. - Adjust to 6.5-7.5 with dilute  NaOH or L-Lactic Acid. increase_agitation->adjust_ph end_fail Issue Persists: Contact Supplier increase_agitation->end_fail filter_solution Filter the Solution: - Use a 0.22 µm or 0.45 µm filter  to remove insoluble impurities. adjust_ph->filter_solution adjust_ph->end_fail prepare_fresh Prepare a Fresh Solution from L-Lactic Acid and NaOH filter_solution->prepare_fresh If issue persists end_success Result: Clear Solution filter_solution->end_success If successful prepare_fresh->end_success

Caption: Troubleshooting workflow for incomplete dissolution of Sodium L-Lactate.

Issue 2: Precipitation or Crystallization in a Prepared Solution

If you observe precipitation or crystallization in a previously clear Sodium L-Lactate solution, consider the following.

Potential Causes and Solutions:

Potential CauseRecommended Action
Supersaturation The solution may be too concentrated for the storage temperature. Gently warm the solution while stirring to redissolve the precipitate. Consider diluting the stock solution.
Temperature Fluctuation Storing the solution at a lower temperature than at which it was prepared can cause crystallization. Store at a controlled room temperature.
Contamination Introduction of foreign particles can induce crystallization. Ensure all glassware is clean. Filter the solution if necessary.
Slow Oligomerization Over time, especially in non-ideal pH or temperature conditions, lactate monomers could potentially form less soluble oligomers. It is best to use freshly prepared solutions.

Data Presentation

Table 1: Reported Solubility of Sodium L-Lactate in Water

SolubilitySourceNotes
> 1.5 g/mLWikipedia[1]General information.
100 mg/mLSigma-AldrichResults in a clear, colorless solution.
50 mg/mLSigma-AldrichResults in a clear, colorless solution.
23.8 mg/mLTargetMol[11]Sonication is recommended.
SolubleThermo Scientific Chemicals[5]No quantitative value provided.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution from Solid Sodium L-Lactate

Objective: To prepare a 1 M Sodium L-Lactate solution in water.

Materials:

  • Sodium L-Lactate powder (hygroscopic, store in a desiccator)

  • Deionized or distilled water

  • Magnetic stirrer and stir bar

  • Volumetric flask

  • Spatula and weighing paper

Procedure:

  • Calculate the required mass of Sodium L-Lactate for the desired volume and concentration (Molar Mass: 112.06 g/mol ).

  • Quickly weigh the Sodium L-Lactate powder to minimize moisture absorption.

  • Add approximately 80% of the final volume of water to the volumetric flask.

  • Place the stir bar in the flask and begin stirring.

  • Gradually add the weighed Sodium L-Lactate powder to the stirring water.

  • Continue stirring until the solid is completely dissolved. Gentle warming (to no more than 40°C) can be applied if dissolution is slow.

  • Once dissolved, allow the solution to cool to room temperature.

  • Add water to the final volume mark on the volumetric flask.

  • Stopper and invert the flask several times to ensure homogeneity.

  • If any particulates remain, filter the solution through a 0.22 µm or 0.45 µm filter.

Protocol 2: Preparation of a Sodium L-Lactate Solution by Neutralization

Objective: To prepare a Sodium L-Lactate solution by neutralizing L-Lactic Acid with Sodium Hydroxide. This method can minimize the presence of less soluble oligomers.

Materials:

  • L-Lactic Acid solution (e.g., 20-30% in water)

  • Sodium Hydroxide (NaOH) solution (e.g., 1 M)

  • pH meter or pH indicator strips

  • Magnetic stirrer and stir bar

  • Beaker

  • Ice bath

Procedure:

  • Place the L-Lactic Acid solution in a beaker with a magnetic stir bar and place it in an ice bath to control the temperature.

  • Begin stirring the lactic acid solution.

  • Slowly add the NaOH solution dropwise to the stirring lactic acid.

  • Monitor the pH of the solution continuously.

  • Continue adding NaOH until the pH of the solution reaches approximately 7.0. Be cautious not to overshoot the endpoint.

  • Once the desired pH is reached, stop adding NaOH.

  • The resulting solution is Sodium L-Lactate. The concentration can be determined based on the initial amount of lactic acid.

Mandatory Visualizations

G cluster_causes Potential Causes of Incomplete Dissolution cause1 Impurity: Lactate Oligomers (Less Soluble) cause2 Incorrect pH (Outside 6.5-7.5 range) cause3 Weighing Error due to Hygroscopic Nature cause4 Low Solution Temperature issue Observed Issue: Sodium L-Lactate Not Fully Dissolving issue->cause1 issue->cause2 issue->cause3 issue->cause4

Caption: Logical relationship between the observed issue and its potential causes.

References

Technical Support Center: Accurate D-Lactate Measurement in the Presence of High L-LDH Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the underestimation of D-lactate in samples with high L-lactate dehydrogenase (L-LDH) activity.

Frequently Asked Questions (FAQs)

Q1: Why is my D-lactate measurement lower than expected in samples with high L-LDH activity?

A1: High L-LDH activity can lead to an underestimation of D-lactate when using enzymatic assays. This interference occurs because some L-LDH enzymes can exhibit a low level of activity towards D-lactate, converting it to pyruvate (B1213749) and generating NADH. In a typical D-lactate assay, the production of NADH is proportional to the D-lactate concentration. However, if a sample blank is used that contains L-LDH, the enzyme can consume some of the D-lactate present in the sample, leading to a lower final measurement.[1][2][3]

Q2: What is the mechanism of L-LDH interference in a D-lactate assay?

A2: Standard D-lactate enzymatic assays utilize D-lactate dehydrogenase (D-LDH) to specifically oxidize D-lactate to pyruvate, with the concurrent reduction of NAD+ to NADH. The amount of NADH produced is then measured spectrophotometrically or fluorometrically and is directly proportional to the D-lactate concentration.[2][4][5][6] However, in samples with high concentrations of L-LDH and L-lactate, L-LDH can catalyze the reverse reaction, converting pyruvate (formed from the D-lactate reaction) back to L-lactate, thereby consuming NADH. This leads to a falsely low D-lactate reading. Additionally, some L-LDH enzymes may have a slight affinity for D-lactate, directly contributing to its consumption if not properly accounted for.[2][3]

Q3: At what level of L-LDH activity does interference become a significant issue?

A3: Interference from L-LDH can become significant in samples with high enzymatic activity. For instance, one study suggests that samples with L-LDH activity greater than 1500 IU/L require specific treatment to avoid underestimation of D-lactate concentrations.[1] However, other research indicates that interference can occur at even lower L-LDH activities.[3] Therefore, it is recommended to consider pre-treatment for any samples suspected of having elevated L-LDH.

Q4: What are the primary methods to prevent L-LDH interference in D-lactate assays?

A4: The two primary methods to mitigate L-LDH interference are:

  • pH-inactivation of L-LDH: This involves raising the pH of the sample to inactivate the L-LDH enzyme before performing the D-lactate assay.[2][4][6]

  • Ultrafiltration: This method physically removes large molecules like L-LDH from the sample before the assay.[1]

Troubleshooting Guides

Issue 1: Suspected L-LDH Interference Leading to Low D-Lactate Readings

Symptoms:

  • D-lactate levels are consistently lower than expected.

  • High variability in D-lactate measurements between replicate samples.

  • The sample is known to have high L-LDH activity (e.g., serum from patients with liver disease, muscle injury, or hemolysis).[7][8][9]

Troubleshooting Steps:

  • Assess L-LDH Activity: If possible, measure the L-LDH activity in your sample. This will help confirm if interference is likely.

  • Implement L-LDH Inactivation Protocol: The most common and effective method is to inactivate L-LDH by increasing the sample pH. A detailed protocol is provided below.

  • Validate Inactivation: After the inactivation step, you can optionally measure the L-LDH activity again to confirm its inactivation before proceeding with the D-lactate assay.

  • Use Ultrafiltration for Extremely High L-LDH: For samples with exceptionally high L-LDH activity, ultrafiltration may be a more suitable option.

Experimental Protocols

Protocol 1: L-LDH Inactivation by pH Adjustment

This protocol describes the pre-treatment of plasma samples with sodium hydroxide (B78521) (NaOH) to inactivate L-LDH before D-lactate measurement.[2][4][6]

Materials:

  • Plasma sample

  • 5 mol/L NaOH solution

  • Microcentrifuge tubes

Procedure:

  • Pipette 500 µL of the plasma sample into a microcentrifuge tube.

  • Add 20 µL of 5 mol/L NaOH solution to the plasma sample.

  • Mix thoroughly by vortexing. This will raise the pH of the sample to approximately 11.5, which is sufficient to inactivate L-LDH.[2][4][6]

  • Incubate the sample for 5-10 minutes at room temperature.

  • After incubation, the sample is ready for the D-lactate assay according to the manufacturer's instructions. The buffering capacity of the assay reagent is typically sufficient to bring the pH back to the optimal range for the D-LDH enzyme.[2]

Protocol 2: Sample Deproteinization using Ultrafiltration

This protocol is an alternative for removing L-LDH and other proteins from the sample.[1]

Materials:

  • Sample (e.g., plasma, serum)

  • Ultrafiltration devices (e.g., with a molecular weight cut-off of 10 kDa)

  • Centrifuge

Procedure:

  • Select an ultrafiltration device with a molecular weight cut-off that will retain L-LDH (molecular weight of LDH is approximately 140 kDa).

  • Add the sample to the upper chamber of the ultrafiltration device according to the manufacturer's instructions.

  • Centrifuge the device at the recommended speed and for the appropriate duration to allow the filtrate, containing D-lactate, to pass through the membrane into the collection tube.

  • The protein-free filtrate in the collection tube is now ready for the D-lactate assay.

Data Presentation

Table 1: L-LDH Interference and Inactivation Efficiency

ParameterValueReference
L-LDH Activity Threshold for Interference> 1500 IU/L[1]
NaOH Concentration for Inactivation5 mol/L[2][4][6]
Sample to NaOH Ratio (v/v)500 µL : 20 µL[2][4][6]
Final pH for L-LDH Inactivation~11.5[2][4][6]
L-LDH Activity after NaOH Treatment< 3 U/L[4]

Visualizations

Signaling Pathways and Experimental Workflows

D_Lactate_Assay_Principle D_Lactate D-Lactate Pyruvate Pyruvate D_Lactate->Pyruvate Oxidation D_LDH D-LDH NAD NAD+ NADH NADH NAD->NADH Reduction Measurement Spectrophotometric/ Fluorometric Measurement NADH->Measurement

Caption: Principle of the enzymatic D-lactate assay.

L_LDH_Interference cluster_assay D-Lactate Assay Reaction cluster_interference Interference by L-LDH D_Lactate D-Lactate Pyruvate Pyruvate D_Lactate->Pyruvate D-LDH Pyruvate_interfere Pyruvate Pyruvate->Pyruvate_interfere Pyruvate from D-Lactate reaction D_LDH D-LDH NAD NAD+ NADH NADH NAD->NADH NADH_consumed NADH NADH->NADH_consumed NADH is consumed L_Lactate_sample L-Lactate (in sample) Pyruvate_interfere->L_Lactate_sample L-LDH L_LDH L-LDH (high activity) NAD_regenerated NAD+ NADH_consumed->NAD_regenerated Measurement Artificially Low D-Lactate Reading Troubleshooting_Workflow Start Start: Suspected Low D-Lactate Measurement Check_LDH Is L-LDH Activity High? Start->Check_LDH Inactivate_LDH Perform L-LDH Inactivation (e.g., pH adjustment) Check_LDH->Inactivate_LDH Yes Other_Issues Troubleshoot Other Assay Parameters Check_LDH->Other_Issues No Ultrafiltration Consider Ultrafiltration for Extremely High L-LDH Inactivate_LDH->Ultrafiltration Alternative Remeasure Re-run D-Lactate Assay Inactivate_LDH->Remeasure Ultrafiltration->Remeasure Analyze Analyze Results Remeasure->Analyze

References

Technical Support Center: HPLC Analysis of Sodium Lactate with C18 Columns

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of sodium lactate (B86563) using reversed-phase High-Performance Liquid Chromatography (HPLC) with a C18 column.

Frequently Asked Questions (FAQs)

Q1: Why am I not seeing any peak for sodium lactate in my HPLC chromatogram?

A1: Several factors could lead to the absence of a sodium lactate peak. Consider the following troubleshooting steps:

  • Inadequate Retention: Sodium lactate is a polar compound and may have very little retention on a C18 column, causing it to elute with the solvent front. To increase retention, you can:

    • Adjust Mobile Phase pH: The pH of the mobile phase can affect the ionization and retention of lactic acid. Lowering the pH (e.g., using a dilute acid like sulfuric acid or formic acid) will protonate the lactate to lactic acid, which is less polar and will have more retention on a C18 column.[1]

    • Modify Mobile Phase Composition: Using a highly aqueous mobile phase with a low concentration of organic solvent or a buffered solution can improve retention.[1]

  • Incorrect Detection Wavelength: Lactic acid has a low UV absorbance. Ensure your detector is set to a low wavelength, typically around 210 nm, for optimal detection.[2][3][4]

  • Insufficient Run Time: Your run time might be too short for the lactate peak to elute. Try extending the analysis time.[1]

  • Sample Preparation Issues: Verify the concentration of your sodium lactate sample and ensure it is compatible with the mobile phase.[1]

  • Detector Sensitivity: Check if the detector sensitivity is set appropriately to detect the concentration of your sample.[1]

  • Injection Volume: An injection volume that is too small may result in an undetectable peak. Conversely, too large a volume can overload the column.[1]

Q2: My sodium lactate peak is tailing. What are the common causes and solutions?

A2: Peak tailing is a frequent issue in HPLC and can compromise the accuracy of quantification.[5] For sodium lactate analysis on a C18 column, tailing can be caused by:

  • Secondary Interactions with Silanol (B1196071) Groups: Residual silanol groups on the silica-based C18 stationary phase can interact with the polar lactate molecule, leading to peak tailing.[5][6]

    • Solution: Operate at a lower mobile phase pH to suppress the ionization of silanol groups. Using a highly deactivated (end-capped) C18 column can also minimize these secondary interactions.[6]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Try diluting your sample and injecting a smaller volume.

  • Column Bed Deformation: A void at the column inlet or a partially blocked frit can cause peak tailing.[6]

    • Solution: Reversing the column and flushing it with a strong solvent may dislodge particulates. If a void has formed, the column may need to be replaced.[7]

Q3: What is a suitable mobile phase for analyzing sodium lactate on a C18 column?

A3: The choice of mobile phase is critical for the successful analysis of sodium lactate. Here are some common mobile phases that have been used:

  • Acidified Water: A simple and common mobile phase is a dilute solution of a strong or weak acid in water. This converts lactate to its less polar acid form, enhancing retention.

  • Buffered Solutions: Using a buffer can help control the pH and improve peak shape and reproducibility.[1]

  • Ion-Pairing Chromatography: Although less common for this analysis, an ion-pairing reagent can be added to the mobile phase to improve the retention of the lactate ion.

Troubleshooting Guides

Guide 1: No Peak Observed

This guide provides a systematic approach to troubleshooting the absence of a sodium lactate peak.

Caption: Workflow for troubleshooting the absence of a sodium lactate peak.

Guide 2: Peak Tailing

This guide outlines the steps to diagnose and resolve peak tailing issues for sodium lactate.

Caption: Workflow for troubleshooting sodium lactate peak tailing.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Sodium Lactate Analysis

This protocol describes the preparation of a common mobile phase for the analysis of sodium lactate on a C18 column.

Objective: To prepare a 0.1M sulfuric acid mobile phase.

Materials:

  • HPLC grade water

  • Concentrated sulfuric acid (H₂SO₄)

  • Graduated cylinder

  • Volumetric flask (1000 mL)

  • Pipette

  • 0.45 µm nylon membrane filter

  • Ultrasonic bath

Procedure:

  • Pour approximately 900 mL of HPLC grade water into a 1000 mL volumetric flask.

  • Carefully measure 5.4 mL of concentrated sulfuric acid using a pipette and slowly add it to the water in the volumetric flask while gently swirling. Caution: Always add acid to water, not the other way around, as the reaction is exothermic.

  • Allow the solution to cool to room temperature.

  • Add HPLC grade water to the flask to bring the final volume to the 1000 mL mark.

  • Mix the solution thoroughly.

  • Filter the mobile phase through a 0.45 µm nylon membrane filter to remove any particulate matter.[3]

  • Degas the mobile phase for at least 15 minutes in an ultrasonic bath to remove dissolved gases.[3]

  • The mobile phase is now ready for use in the HPLC system.

Data Presentation

Table 1: Example HPLC Methods for Sodium Lactate Analysis

This table summarizes different HPLC methods that have been successfully used for the analysis of sodium lactate.

ParameterMethod 1Method 2
Column Symmetry Phenomenex Hypersil L17 (300mm x 7.80 mm, 8 µm)Shim-pack VP-ODS C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 0.1M Sulfuric AcidFormic acid-dicyclohexylamine-water (1:1:998, v/v)
Flow Rate 1.2 mL/min1.0 mL/min
Detection UV at 210 nmUV at 210 nm
Column Temp. Ambient40 °C
Injection Vol. Not Specified20 µL
Retention Time 4.0 minNot Specified
Reference [3][2][4]
Table 2: Troubleshooting Summary

This table provides a quick reference for common problems, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
No Peak - Analyte not retained- Incorrect detector settings- Sample issue- Lower mobile phase pH- Set detector to 210 nm- Check sample concentration and preparation
Peak Tailing - Secondary silanol interactions- Column overload- Column bed damage- Lower mobile phase pH- Use an end-capped column- Reduce sample concentration/injection volume- Clean or replace the column
Variable Retention Times - Inconsistent mobile phase- Column temperature fluctuations- Column degradation- Prepare fresh mobile phase and degas properly- Use a column oven for temperature control- Equilibrate the column thoroughly before analysis
High Backpressure - Column frit blockage- Particulate contamination- Filter samples and mobile phase- Backflush the column- Replace the column if necessary

References

Validation & Comparative

A Comparative Analysis of Sodium D-lactate and Sodium L-lactate Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic pathways, enzymatic kinetics, transport mechanisms, and physiological effects of Sodium D-lactate and Sodium L-lactate. The information presented is supported by experimental data to aid in research and development endeavors.

Introduction

Lactate (B86563), a key metabolite in cellular metabolism, exists as two stereoisomers: L-lactate and D-lactate. In humans, L-lactate is the predominant form, playing a crucial role in energy metabolism and cellular signaling.[1][2] D-lactate, on the other hand, is primarily a product of microbial metabolism and is present in mammals at significantly lower concentrations.[1][3] While structurally similar, the metabolic fates and physiological impacts of these two isomers differ significantly. Understanding these differences is critical for various fields, including clinical diagnostics, drug development, and nutritional science.

Production and Bioavailability

Sodium L-lactate is the primary isomer produced in human tissues, predominantly through the reduction of pyruvate (B1213749) by the enzyme L-lactate dehydrogenase (L-LDH) during glycolysis.[1][4] Its production increases significantly during strenuous exercise and in pathological conditions leading to tissue hypoxia.[1]

This compound is not a significant product of endogenous human metabolism.[3] The primary sources of D-lactate in humans are the gut microbiome, where certain bacteria ferment carbohydrates to produce D-lactate, and dietary intake from fermented foods and beverages.[1] In certain pathological conditions, such as short bowel syndrome, bacterial overgrowth can lead to a significant increase in D-lactate production and absorption, resulting in D-lactic acidosis.[1][3]

Metabolic Pathways and Enzyme Kinetics

The metabolism of L-lactate and D-lactate is stereospecific, catalyzed by distinct enzymes with differing kinetics and cellular locations.

L-Lactate Metabolism:

L-lactate is readily metabolized in the human body. It is transported into various cells, including those in the heart, liver, and skeletal muscle, where it is converted back to pyruvate by L-LDH.[4] Pyruvate can then enter the tricarboxylic acid (TCA) cycle for aerobic energy production or be used as a substrate for gluconeogenesis in the liver (Cori cycle).[2]

D-Lactate Metabolism:

Human cells have a limited capacity to metabolize D-lactate. The primary enzyme responsible for its metabolism is D-lactate dehydrogenase (D-LDH), a mitochondrial enzyme that converts D-lactate to pyruvate.[3] Unlike the reversible reaction of L-LDH, the conversion of D-lactate to pyruvate by D-LDH is irreversible.[3] The activity of D-LDH is significantly lower than that of L-LDH, leading to a slower metabolism of D-lactate.[3]

Comparative Enzyme Kinetics

The following table summarizes the kinetic parameters of L-LDH and D-LDH, highlighting the differences in their affinity for their respective substrates and their catalytic efficiency.

EnzymeSubstrateKm (mM)Vmax (relative)Tissue Location
L-Lactate Dehydrogenase (L-LDH) L-Lactate8.62 - 17.9HighCytosol of various tissues
D-Lactate Dehydrogenase (D-LDH) D-Lactate~6LowMitochondria (liver, kidney)

Note: Km and Vmax values can vary depending on the specific isoenzyme, tissue, and experimental conditions. The values presented are indicative of the general differences between the two enzymes.

Cellular Transport

The transport of both L-lactate and D-lactate across cellular membranes is primarily mediated by a family of proton-linked monocarboxylate transporters (MCTs). MCT1 and MCT4 are the most well-characterized isoforms involved in lactate transport.[2] While both isomers are transported by MCTs, there is evidence of competition between them for transport, and differences in transport efficiency may exist.[5]

Physiological and Pathophysiological Effects

Sodium L-lactate
  • Energy Substrate: L-lactate serves as a crucial energy source for various tissues, particularly the heart and brain.[2]

  • Signaling Molecule: L-lactate is increasingly recognized as a signaling molecule ("laccormone") that can influence gene expression and cellular function, particularly in the context of exercise and cancer.[6][7] It can modulate immune responses and inflammation.[6]

This compound
  • Metabolic Acidosis: At elevated concentrations (>3 mmol/L), D-lactate can lead to a specific form of metabolic acidosis known as D-lactic acidosis.[1] This is due to its slow metabolism and accumulation in the blood.

  • Neurotoxicity: D-lactic acidosis is often associated with neurological symptoms, including confusion, ataxia, and slurred speech.[2] The exact mechanisms of neurotoxicity are not fully understood but may involve interference with mitochondrial function and neurotransmitter synthesis.[5]

  • Mitochondrial Dysfunction and Oxidative Stress: Studies suggest that D-lactate can impair mitochondrial respiration and increase the production of reactive oxygen species (ROS), leading to oxidative stress.[2]

Renal Clearance

The kidneys play a significant role in the clearance of both lactate isomers. However, their handling of D-lactate and L-lactate differs substantially.

IsomerRenal ReabsorptionRenal Clearance
L-Lactate Highly efficientLow
D-Lactate Less efficientSignificantly higher than L-lactate

At normal physiological concentrations, L-lactate is almost completely reabsorbed by the renal tubules. In contrast, the reabsorption of D-lactate is less efficient, leading to a higher fractional excretion in the urine.[8] During D-lactic acidosis, the renal clearance of D-lactate increases significantly.

Experimental Protocols

Measurement of D-lactate and L-lactate Concentrations

Principle: Enzymatic assays are commonly used to specifically measure D-lactate and L-lactate concentrations in biological samples. These assays utilize the stereospecificity of D-LDH and L-LDH.

Materials:

  • Spectrophotometer or fluorometer

  • D-Lactate Assay Kit (e.g., Cayman Chemical, Bio-Techne) or L-Lactate Assay Kit (e.g., Abcam, Cell Biolabs)

  • Sample deproteinization reagents (e.g., perchloric acid, metaphosphoric acid)

  • Neutralizing agent (e.g., potassium carbonate)

Procedure (General Outline):

  • Sample Preparation:

    • Collect biological samples (e.g., serum, plasma, cell culture supernatant).

    • Deproteinate the sample by adding a deproteinizing agent (e.g., 0.5 M metaphosphoric acid) and incubating on ice.[9]

    • Centrifuge to pellet the precipitated proteins.[9]

    • Neutralize the supernatant with a neutralizing agent.[9]

  • Assay:

    • Prepare a standard curve using the provided lactate standard.

    • Add the prepared samples and standards to a 96-well plate.

    • Add the reaction mixture containing the specific lactate dehydrogenase (D-LDH or L-LDH), a co-factor (NAD+ or a fluorometric probe), and a buffer.

    • Incubate at the recommended temperature and time.

    • Measure the absorbance or fluorescence at the specified wavelength.

  • Data Analysis:

    • Calculate the lactate concentration in the samples by comparing their readings to the standard curve.

Determination of Lactate Dehydrogenase (LDH) Activity

Principle: LDH activity is determined by measuring the rate of NADH production or consumption during the conversion of lactate to pyruvate or vice versa. The change in absorbance at 340 nm, the wavelength at which NADH absorbs light, is monitored over time.[10]

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)

  • L-lactate or pyruvate solution (substrate)

  • NAD+ or NADH solution (co-factor)

  • Enzyme sample (e.g., tissue homogenate, cell lysate)

Procedure (for L-lactate to Pyruvate):

  • Prepare a reaction mixture in a cuvette containing buffer, L-lactate, and NAD+.

  • Initiate the reaction by adding the enzyme sample.

  • Immediately place the cuvette in the spectrophotometer and record the absorbance at 340 nm at regular intervals for a set period.

  • Data Analysis:

    • Plot absorbance versus time.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔA340/min).

    • Calculate LDH activity using the Beer-Lambert law (Activity (U/L) = (ΔA340/min) * (Total reaction volume / ε * light path length * sample volume)), where ε is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Signaling Pathways and Logical Relationships

L-Lactate Signaling in Cancer

L-lactate, once considered a waste product of glycolysis, is now recognized as a key signaling molecule in the tumor microenvironment. It promotes angiogenesis, immune evasion, and metastasis.

LLactate_Cancer_Signaling cluster_glycolysis Aerobic Glycolysis (Warburg Effect) cluster_cell Cancer Cell Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate LLactate_cyto L-Lactate (intracellular) Pyruvate->LLactate_cyto L-LDH MCT4 MCT4 LLactate_cyto->MCT4 LLactate_extra L-Lactate (extracellular) MCT4->LLactate_extra HIF1a HIF-1α Stabilization LLactate_extra->HIF1a ImmuneEvasion Immune Evasion LLactate_extra->ImmuneEvasion Metastasis Metastasis LLactate_extra->Metastasis Angiogenesis Angiogenesis HIF1a->Angiogenesis

Caption: L-Lactate signaling pathway in the tumor microenvironment.

D-Lactate Induced Mitochondrial Dysfunction

Elevated D-lactate levels can lead to mitochondrial dysfunction and oxidative stress, contributing to its pathological effects.

DLactate_Mitochondrial_Dysfunction cluster_cell Cell cluster_mito Mitochondrion DLactate High Extracellular D-Lactate MCT MCT DLactate->MCT DLactate_cyto Intracellular D-Lactate MCT->DLactate_cyto ETC Electron Transport Chain (ETC) DLactate_cyto->ETC Inhibition ROS Reactive Oxygen Species (ROS) Production ↑ ETC->ROS ATP ATP Production ↓ ETC->ATP OxStress Oxidative Stress ROS->OxStress MitoDysfunction Mitochondrial Dysfunction ATP->MitoDysfunction OxStress->MitoDysfunction

Caption: D-Lactate's impact on mitochondrial function and oxidative stress.

Conclusion

The metabolic pathways and physiological effects of this compound and Sodium L-lactate are distinct and stereospecific. L-lactate is a key player in energy metabolism and cellular signaling, while D-lactate, at elevated levels, is associated with metabolic acidosis and cellular dysfunction. A thorough understanding of these differences is essential for researchers and clinicians working in areas where lactate metabolism is a factor. The provided experimental protocols and pathway diagrams serve as a foundation for further investigation into the nuanced roles of these two lactate isomers.

References

A Researcher's Guide to Validating D-Lactate Biosensor Specificity

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of analytical techniques and experimental data for ensuring accurate and reliable D-lactate measurements.

For researchers, scientists, and drug development professionals, the accurate quantification of D-lactate is crucial in various fields, from monitoring bacterial infections and metabolic disorders to quality control in the food and pharmaceutical industries. The cornerstone of reliable D-lactate measurement lies in the specificity of the biosensor employed. This guide provides a comprehensive comparison of different D-lactate biosensor technologies, focusing on the validation of their specificity with supporting experimental data and detailed protocols.

The Challenge of Specificity in D-Lactate Sensing

D-lactate biosensors must be able to distinguish D-lactate from its stereoisomer, L-lactate, which is often present in much higher concentrations in biological samples. Furthermore, these biosensors need to remain unaffected by other structurally similar molecules and electroactive species that can interfere with the signal, leading to inaccurate readings. Common interferents include glucose, ascorbic acid, and uric acid. Therefore, rigorous validation of a biosensor's specificity is paramount before its application in research or clinical settings.

Comparison of D-Lactate Biosensor Performance

The following tables summarize the specificity of various D-lactate biosensors based on published experimental data. The data highlights the response of each biosensor to common interfering substances.

Table 1: Specificity of Enzymatic D-Lactate Biosensors

Biosensor TypeTarget Analyte ConcentrationInterferentInterferent ConcentrationInterference (%)Reference
Amperometric (D-lactate dehydrogenase-based)Not specifiedL-lactateNot specifiedNot specified (Specificity for only D-lactate was proven)[1]
Amperometric (D-lactate dehydrogenase-based)31 and 107 µmol/LL-lactateNot specifiedUnderestimation of D-lactate content in the presence of L-lactate and L-lactate dehydrogenase[2]
Amperometric (Lactate oxidase-based)Not specifiedAscorbic AcidSame as analyte~76% increase in signal[3]
Amperometric (Lactate and Glucose oxidase-based)20 mMAscorbate, Cysteine, Urate, ParacetamolNot specifiedNegligible after microdialysis[4]

Table 2: Specificity of Non-Enzymatic D-Lactate Biosensors

Biosensor TypeTarget Analyte ConcentrationInterferentInterferent ConcentrationSelectivity CoefficientReference
Impedimetric (Molecularly Imprinted Polymer)3 mM to 100 mMGlucoseNot specified< 3 x 10⁻²

Table 3: Specificity of Optical D-Lactate Biosensors

Biosensor TypeTarget Analyte ConcentrationInterferentInterferent ConcentrationInterferenceReference
Fluorescence (FRET-based)50 µMD-lactate, Pyruvate, Acetate, Glucose, etc.50 µMNo significant interferenceNot found in search results

Experimental Protocols for Specificity Validation

Accurate assessment of biosensor specificity relies on well-designed and executed experiments. Below is a standard protocol for evaluating the interference of common substances on a D-lactate biosensor.

Protocol: Interference Study for an Amperometric D-Lactate Biosensor

1. Objective: To determine the effect of potential interfering substances on the amperometric response of the D-lactate biosensor.

2. Materials:

  • D-lactate biosensor and corresponding potentiostat

  • Standard solution of D-lactate (e.g., 10 mM)

  • Stock solutions of potential interfering substances (e.g., 100 mM L-lactate, 1 M glucose, 10 mM ascorbic acid, 10 mM uric acid)

  • Phosphate buffered saline (PBS), pH 7.4

3. Procedure:

  • Baseline Measurement: Equilibrate the biosensor in a stirred PBS solution until a stable baseline current is achieved.

  • D-lactate Response: Add a known concentration of D-lactate to the PBS solution (e.g., to a final concentration of 1 mM) and record the steady-state current response.

  • Interferent Addition: To the same solution, add a known concentration of the potential interfering substance. The concentration should be physiologically relevant or at a level expected in the intended sample matrix.

  • Record Response: Record the new steady-state current after the addition of the interferent.

  • Calculate Interference: The percentage of interference can be calculated using the following formula: Interference (%) = [(Current with D-lactate and Interferent - Current with D-lactate) / Current with D-lactate] * 100

  • Repeat: Repeat the procedure for each potential interfering substance.

4. Data Analysis:

  • A low percentage of interference indicates high specificity.

  • Present the data in a table for easy comparison.

Visualizing Key Processes

To further aid in the understanding of the principles and workflows involved in D-lactate biosensor validation, the following diagrams are provided.

Signaling_Pathway cluster_enzyme Enzymatic Reaction cluster_electrode Electrochemical Detection D-Lactate D-Lactate D-Lactate_Dehydrogenase D-Lactate_Dehydrogenase D-Lactate->D-Lactate_Dehydrogenase Substrate Pyruvate Pyruvate D-Lactate_Dehydrogenase->Pyruvate Product NADH NADH D-Lactate_Dehydrogenase->NADH Reduced Cofactor NAD+ NAD+ NAD+->D-Lactate_Dehydrogenase Cofactor Electrode Electrode NADH->Electrode Oxidation NADH->Electrode Current Current Electrode->Current Generates Signal

Caption: Signaling pathway of an enzymatic D-lactate biosensor.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Start Start Prepare_Biosensor Prepare and Calibrate Biosensor Start->Prepare_Biosensor Prepare_Solutions Prepare D-Lactate and Interferent Solutions Start->Prepare_Solutions Measure_Baseline Measure Baseline Current in Buffer Prepare_Biosensor->Measure_Baseline Add_D-Lactate Add D-Lactate Record Signal Measure_Baseline->Add_D-Lactate Add_Interferent Add Interferent Record Signal Add_D-Lactate->Add_Interferent Calculate_Interference Calculate Percentage Interference Add_Interferent->Calculate_Interference Compare_Results Compare with Specificity Criteria Calculate_Interference->Compare_Results End End Compare_Results->End

Caption: Experimental workflow for validating biosensor specificity.

Conclusion

The selection of a D-lactate biosensor requires careful consideration of its specificity to ensure the reliability of experimental results. This guide provides a framework for comparing different biosensor technologies and a practical protocol for validating their performance. By rigorously assessing the specificity of their chosen biosensors, researchers can have greater confidence in the accuracy of their D-lactate measurements, leading to more robust and reproducible scientific outcomes.

References

A Comparative Guide: Sodium D-Lactate Versus Glucose as a Metabolic Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of sodium D-lactate and glucose as metabolic substrates, focusing on their metabolic pathways, energy production, and influence on key cellular signaling cascades. Experimental data and methodologies are presented to support the comparison.

Introduction

Glucose is the primary and most readily available energy source for most mammalian cells, entering cellular respiration through glycolysis. This compound, on the other hand, is generally present at lower physiological concentrations and is often considered in pathological contexts such as D-lactic acidosis. However, a growing body of research is exploring its role as a potential metabolic substrate and signaling molecule. This guide delves into the comparative metabolic and signaling roles of these two molecules.

Metabolic Pathways and Energy Production

Both glucose and D-lactate can be metabolized to pyruvate (B1213749), a central hub in cellular energy metabolism that enters the tricarboxylic acid (TCA) cycle for complete oxidation and significant ATP production. However, their entry points and initial metabolic steps differ significantly.

Glucose Metabolism: Glucose is a six-carbon sugar that is catabolized through glycolysis, a series of enzymatic reactions in the cytoplasm, to yield two molecules of the three-carbon compound pyruvate. This process also generates a net of two molecules of ATP and two molecules of NADH.[1] Under aerobic conditions, pyruvate enters the mitochondria, is converted to acetyl-CoA, and enters the TCA cycle, leading to the production of a substantial amount of ATP through oxidative phosphorylation. The complete oxidation of one molecule of glucose can theoretically yield between 30 and 32 ATP molecules.[2][3]

This compound Metabolism: this compound is a three-carbon molecule that can be transported into the cell and converted to pyruvate. In mammals, this conversion is catalyzed by the mitochondrial enzyme D-lactate dehydrogenase (D-LDH), which is distinct from the L-lactate dehydrogenase that metabolizes the more common L-lactate.[4] The resulting pyruvate can then enter the TCA cycle.

Comparative Energy Yield

The theoretical ATP yield from the complete oxidation of D-lactate can be inferred from its conversion to pyruvate. Since two molecules of lactate (B86563) are equivalent to one molecule of glucose in terms of carbon atoms, the complete oxidation of two molecules of D-lactate is expected to yield a comparable amount of ATP to one molecule of glucose, minus the net ATP produced during glycolysis from glucose to pyruvate.

SubstrateInitial Metabolic PathwayNet ATP from Initial PathwaySubsequent PathwayTheoretical Max. ATP Yield (per molecule)
Glucose Glycolysis2 ATPPyruvate Oxidation, TCA Cycle, Oxidative Phosphorylation~30-32 ATP[2][3]
This compound Conversion to Pyruvate0 ATPPyruvate Oxidation, TCA Cycle, Oxidative Phosphorylation~15-16 ATP

Note: The ATP yield for D-lactate is an estimation based on its entry into the metabolic pathway as pyruvate. The actual experimental yield can vary depending on the cell type and metabolic conditions.

Experimental Data on Substrate Utilization

Direct comparative quantitative data on the metabolic flux and ATP production from D-lactate versus glucose is limited. However, studies using isotope tracers and metabolic flux analysis have provided insights into the utilization of lactate (often L-lactate) in various tissues. For instance, some studies suggest that certain tissues, like the heart and brain, can utilize lactate as a fuel source.[5] One study on hippocampal slices suggested that neurons can use glucose more effectively than lactate when energy demand is high.[6]

A study on Saccharomyces cerevisiae showed that growth in high-glucose media resulted in increased generation of the D-lactate.[7] This suggests a link between high glucose flux and the production of D-lactate via the methylglyoxal (B44143) pathway.

Signaling Pathways

Both glucose and D-lactate can influence cellular signaling pathways, but they typically engage different cascades, reflecting their distinct physiological roles.

Glucose-Mediated Signaling: Glucose metabolism is intricately linked to insulin (B600854) signaling. High blood glucose levels trigger insulin release, which in turn activates the PI3K/Akt and MAPK/ERK pathways to promote glucose uptake, metabolism, and storage.[8][9] These pathways are crucial for cell growth, proliferation, and survival.

D-Lactate-Mediated Signaling: D-lactate has been shown to activate inflammatory signaling pathways, particularly in the context of high concentrations seen in conditions like D-lactic acidosis. Studies have demonstrated that D-lactate can induce the activation of the MAPK (p38 and ERK1/2), PI3K/Akt, and NF-κB pathways, leading to the production of pro-inflammatory cytokines such as IL-6 and IL-8.[10][11][12]

Comparative Effects on Signaling Pathways
Signaling PathwayEffect of GlucoseEffect of D-LactateKey Downstream Effects
PI3K/Akt Activated by insulin in response to high glucoseCan be activated, leading to inflammatory responsesPromotes glucose uptake, cell growth, and survival (glucose); contributes to inflammation (D-lactate)[8][10]
MAPK (ERK1/2, p38) Activated by insulin signalingActivated, leading to inflammatory responsesRegulates cell proliferation and differentiation (glucose); promotes inflammation (D-lactate)[10][13]
NF-κB Not a primary activatorActivated, leading to inflammatory gene expressionPromotes the transcription of pro-inflammatory cytokines[10][11]

Visualizing the Metabolic and Signaling Pathways

Metabolic Pathways

References

L-Lactate Oxidase: A Comparative Guide to Substrate Specificity and D-Lactate Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of L-lactate oxidase's performance, with a specific focus on its cross-reactivity with the stereoisomer D-lactate. The information presented is supported by experimental data from peer-reviewed literature to assist researchers in selecting the appropriate enzymatic tools for their applications.

Executive Summary

L-lactate oxidase (LOX), particularly from the bacterium Aerococcus viridans, is a flavin mononucleotide (FMN)-dependent enzyme widely utilized in biosensors and diagnostics for the specific detection of L-lactate.[1] This high specificity is crucial in clinical and research settings where distinguishing between L- and D-lactate is essential. While L-lactate is the primary isoform in mammals, elevated levels of D-lactate can be indicative of bacterial overgrowth or metabolic disorders.[2] Experimental evidence overwhelmingly indicates that L-lactate oxidase exhibits negligible to no oxidative activity towards D-lactate, instead acting as a competitive inhibitor.[3]

Performance Comparison: L-Lactate vs. D-Lactate

The following table summarizes the kinetic parameters of L-lactate oxidase from Aerococcus viridans with its primary substrate, L-lactate, and its stereoisomer, D-lactate.

SubstrateMichaelis Constant (Km)Catalytic Rate Constant (kcat)Specificity
L-Lactate ~0.7 mM[1]88 s-1[4]High
D-Lactate Not a substrate; acts as a competitive inhibitor[3]Not applicable[3][4]Very Low to None

Note: The kinetic parameters for L-lactate can vary slightly depending on the experimental conditions such as pH and temperature. The provided values are representative of typical findings.

Alternative Enzymes for Lactate (B86563) Detection

While L-lactate oxidase is highly specific for L-lactate, other enzymes are available for the detection of lactate, each with its own substrate specificity.

EnzymeSubstrate(s)Principle of Detection
L-Lactate Dehydrogenase (L-LDH) L-LactateNAD+-dependent oxidation of L-lactate to pyruvate (B1213749).[5]
D-Lactate Dehydrogenase (D-LDH) D-LactateNAD+-dependent oxidation of D-lactate to pyruvate.[5]

Experimental Protocols

Enzymatic Assay for L-Lactate Oxidase Activity

This protocol is adapted from established methods to determine the activity of L-lactate oxidase by monitoring the production of hydrogen peroxide.

Principle:

L-lactate oxidase catalyzes the oxidation of L-lactate to pyruvate and hydrogen peroxide (H₂O₂). The H₂O₂ produced is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, resulting in a color change that can be measured spectrophotometrically.

Materials:

  • L-lactate oxidase enzyme solution

  • L-lactate solution (substrate)

  • D-lactate solution (for cross-reactivity testing)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)

  • Horseradish peroxidase (HRP) solution

  • Chromogenic substrate solution (e.g., Amplex™ Red or a solution of 4-aminoantipyrine (B1666024) (4-AAP) and a phenolic compound)

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a reaction mixture in a microplate well or cuvette containing the phosphate buffer, HRP, and the chromogenic substrate.

  • To initiate the reaction, add the L-lactate oxidase enzyme solution to the reaction mixture.

  • Add the L-lactate solution to start the enzymatic reaction.

  • Immediately monitor the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., ~560 nm for the resorufin (B1680543) product of Amplex™ Red).

  • Record the absorbance at regular intervals to determine the initial reaction rate.

  • To test for cross-reactivity, repeat the assay using D-lactate instead of L-lactate.

  • A blank reaction without the lactate substrate should be run to account for any background signal.

Data Analysis:

The rate of the reaction is proportional to the L-lactate oxidase activity. This can be calculated from the linear portion of the absorbance vs. time plot.

Visualizing the Enzymatic Reaction and Specificity

The following diagrams illustrate the enzymatic reaction of L-lactate oxidase and the concept of substrate specificity.

Enzymatic_Reaction cluster_0 L-Lactate Oxidase Catalysis L-Lactate L-Lactate L-Lactate_Oxidase L-Lactate Oxidase L-Lactate->L-Lactate_Oxidase Binds to active site Pyruvate Pyruvate O2 O2 O2->L-Lactate_Oxidase H2O2 H2O2 L-Lactate_Oxidase->Pyruvate L-Lactate_Oxidase->H2O2 Substrate_Specificity cluster_1 Substrate Interaction with L-Lactate Oxidase Active Site Active_Site Enzyme Active Site Reaction Reaction Active_Site->Reaction No_Reaction No_Reaction Active_Site->No_Reaction L-Lactate L-Lactate (Correct Fit) L-Lactate->Active_Site D-Lactate D-Lactate (Incorrect Fit) D-Lactate->Active_Site Competitive Inhibition

References

The Dichotomous Role of Sodium D-Lactate in Biofilm Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate architecture of bacterial biofilms presents a formidable challenge in both clinical and industrial settings. Understanding the molecular cues that govern biofilm development is paramount for devising effective control strategies. Among the myriad of factors influencing this complex process, the metabolite sodium D-lactate has emerged as a significant modulator, albeit with strikingly different effects across various bacterial species. This guide provides a comparative analysis of the role of this compound in the biofilm formation of several key bacterial species, supported by experimental data and detailed methodologies.

D-Lactate's Influence on Biofilm Formation: A Comparative Overview

The impact of this compound on biofilm formation is not uniform; it can act as a promoter or an inhibitor depending on the bacterial species and the environmental context. Here, we compare its role in four significant bacteria: Staphylococcus aureus, Salmonella Typhimurium, Neisseria meningitidis, and Pseudomonas aeruginosa.

Bacterial SpeciesEffect of D-Lactate on BiofilmKey Mechanism
Staphylococcus aureus Promotes biofilm persistenceModulates host immune response by inhibiting HDAC11, leading to increased IL-10 production and an anti-inflammatory environment favorable to the biofilm.[1][2][3][4][5][6]
Salmonella Typhimurium Inhibits biofilm formationReduces intracellular c-di-GMP levels, suppressing the expression of biofilm components like curli and cellulose (B213188), and promoting a transition to a motile, planktonic state.[7][8]
Neisseria meningitidis Absence of D-lactate production enhances biofilmDeletion of D-lactate dehydrogenase (ldhA) leads to increased autolysis and extracellular DNA (eDNA) release, a key component of the biofilm matrix.[9]
Pseudomonas aeruginosa Utilized as a carbon source supporting biofilmIn established biofilms, D-lactate produced in anaerobic zones can be consumed by bacteria in aerobic zones, demonstrating metabolic cross-feeding that supports the overall biofilm structure.[10][11][12][13]

Experimental Data Supporting the Role of D-Lactate

Staphylococcus aureus: Immune Modulation by D-Lactate

Infections involving S. aureus biofilms, such as prosthetic joint infections, are characterized by a persistent inflammatory response. Studies have shown that D-lactate, produced by the bacteria within the biofilm, plays a crucial role in creating an immune-suppressive microenvironment.

ConditionIL-10 Production (pg/mL)D-Lactate in Synovial Fluid (mM)
Wild-Type S. aureus Biofilm + MacrophagesHighElevated in PJI patients[3][4]
Δddh/ldh1/ldh2 S. aureus Biofilm + MacrophagesSubstantially Less-
Aseptic Loosening (Control)LowLow[3][4]

Data synthesized from studies demonstrating that S. aureus mutants unable to produce lactate (B86563) induce significantly less IL-10 from macrophages compared to the wild-type strain. Elevated D-lactate levels are also observed in the synovial fluid of patients with prosthetic joint infections (PJI) caused by S. aureus.[3][4]

Salmonella Typhimurium: Inhibition of Biofilm Formation

In contrast to its role in S. aureus, lactate acts as a signal for S. Typhimurium to disperse from biofilms.

Sodium DL-Lactate ConcentrationBiofilm Formation (OD595) - Relative to Control
12.5 mMHindered curli and cellulose production[8]
25 mMInhibition of csgD and csgBAC transcription begins[8]
50 mMSignificant decrease in biofilm mass[8]

This table summarizes findings that increasing concentrations of sodium DL-lactate progressively inhibit biofilm formation by S. Typhimurium, with effects observed on key biofilm matrix components.[8]

Neisseria meningitidis: The Impact of D-Lactate Dehydrogenase Deletion

In N. meningitidis, the inability to produce D-lactate, due to the deletion of the ldhA gene, paradoxically leads to an increase in biofilm formation.

StrainRelative Biofilm Formation
Wild-Type FAM20Baseline
ΔldhA MutantIncreased[9]
ΔldhA Mutant + DNase IReduced to wild-type levels[9]

This data highlights that the absence of D-lactate dehydrogenase A (ldhA) enhances biofilm formation in N. meningitidis, an effect that is dependent on the presence of extracellular DNA.[9]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental setups described, the following diagrams were generated using Graphviz.

Staph_aureus_Immune_Modulation cluster_biofilm S. aureus Biofilm cluster_macrophage Macrophage S_aureus S. aureus D_Lactate D-Lactate S_aureus->D_Lactate produces HDAC11 HDAC11 D_Lactate->HDAC11 inhibits HDAC6 HDAC6 HDAC11->HDAC6 inhibits IL10_Gene IL-10 Gene HDAC6->IL10_Gene activates IL10 IL-10 IL10_Gene->IL10 transcription & translation Anti_Inflammatory Anti-inflammatory Environment IL10->Anti_Inflammatory promotes Biofilm_Persistence Biofilm Persistence Anti_Inflammatory->Biofilm_Persistence favors

Caption: D-Lactate mediated immune evasion by S. aureus biofilms.

Salmonella_Biofilm_Inhibition Lactate Sodium DL-Lactate c_di_GMP Reduced intracellular c-di-GMP Lactate->c_di_GMP Biofilm_Genes Suppressed expression of csgD, csgBAC (curli) and cellulose genes c_di_GMP->Biofilm_Genes Motility_Genes Increased expression of flagellar genes c_di_GMP->Motility_Genes Biofilm_Formation Inhibited Biofilm Formation Biofilm_Genes->Biofilm_Formation Planktonic_State Transition to Motile, Planktonic State Motility_Genes->Planktonic_State

Caption: Lactate-induced inhibition of S. Typhimurium biofilm formation.

Neisseria_Biofilm_Workflow cluster_strains N. meningitidis Strains WT Wild-Type Biofilm_Assay Crystal Violet Biofilm Assay WT->Biofilm_Assay ldhA_mutant ΔldhA Mutant ldhA_mutant->Biofilm_Assay eDNA_Quant eDNA Quantification ldhA_mutant->eDNA_Quant DNase_Treatment DNase I Treatment ldhA_mutant->DNase_Treatment Result1 Increased Biofilm in ΔldhA Biofilm_Assay->Result1 Result2 Increased eDNA in ΔldhA eDNA_Quant->Result2 Result3 Biofilm reduced to WT levels in ΔldhA + DNase I DNase_Treatment->Result3

Caption: Experimental workflow for investigating the role of ldhA in N. meningitidis biofilm.

Pseudomonas_Cross_Feeding cluster_biofilm P. aeruginosa Biofilm cluster_anaerobic Anaerobic Zone cluster_aerobic Aerobic Zone Pyruvate Pyruvate LdhA LdhA Pyruvate->LdhA D_Lactate_Anaerobic D-Lactate LdhA->D_Lactate_Anaerobic D_Lactate_Aerobic D-Lactate D_Lactate_Anaerobic->D_Lactate_Aerobic diffusion LldE LldE D_Lactate_Aerobic->LldE Carbon_Source Carbon & Energy Source LldE->Carbon_Source

Caption: Metabolic cross-feeding of D-lactate in P. aeruginosa biofilms.

Experimental Protocols

Crystal Violet Biofilm Assay (General Protocol)

This method is widely used to quantify biofilm formation on abiotic surfaces.

Materials:

  • 96-well polystyrene microtiter plates

  • Bacterial cultures

  • Appropriate growth medium (e.g., TSB, LB)

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol (B145695)

  • Phosphate-buffered saline (PBS) or sterile water

  • Microplate reader

Procedure:

  • Inoculum Preparation: Grow bacterial strains overnight in a suitable broth. Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.05) in fresh medium. For testing inhibitors like sodium lactate, add the compound to the desired final concentration in the medium.

  • Incubation: Add 200 µL of the diluted bacterial suspension to each well of a 96-well plate. Include negative control wells with sterile medium only. Incubate the plate under appropriate conditions (e.g., 24-48 hours at 37°C) without agitation.

  • Washing: Carefully remove the planktonic cells by gently decanting the medium. Wash the wells twice with 200 µL of PBS or sterile water to remove loosely attached cells.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

  • Washing: Decant the crystal violet solution and wash the wells thoroughly with water until the water runs clear.

  • Solubilization: Dry the plate completely. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes.

  • Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a microplate reader.

S. aureus Biofilm and Macrophage Co-culture for Cytokine Analysis

This protocol allows for the investigation of the host immune response to biofilms.

Materials:

  • S. aureus strains (wild-type and mutants)

  • Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages

  • Appropriate cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • 24-well tissue culture plates

  • ELISA kit for IL-10

  • Sterile catheters or coverslips for biofilm formation

Procedure:

  • Biofilm Formation: Grow S. aureus biofilms on sterile surfaces (e.g., small catheter segments or glass coverslips) in a suitable medium for 24-48 hours.

  • Macrophage Seeding: Seed macrophages into 24-well plates at a desired density and allow them to adhere overnight.

  • Co-culture: Gently wash the established biofilms to remove planktonic bacteria and transfer them to the wells containing the adhered macrophages.

  • Incubation: Co-culture the biofilms and macrophages for a specified period (e.g., 24 hours).

  • Supernatant Collection: After incubation, carefully collect the culture supernatant from each well.

  • Cytokine Quantification: Centrifuge the supernatants to remove any cells or debris. Measure the concentration of IL-10 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

Quantification of Extracellular DNA (eDNA) in N. meningitidis Biofilms

This protocol is used to measure a key component of the biofilm matrix.

Materials:

  • Biofilm cultures of N. meningitidis

  • Fluorescent DNA-binding dye (e.g., PicoGreen™, SYTOX™ Green)

  • Tris-EDTA (TE) buffer

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Biofilm Growth: Grow N. meningitidis biofilms in multi-well plates as described in the crystal violet assay.

  • Supernatant Collection: After the desired incubation period, carefully collect the supernatant from the biofilm-containing wells.

  • eDNA Staining: In a new microplate, mix a sample of the supernatant with the fluorescent DNA-binding dye diluted in TE buffer according to the manufacturer's protocol.

  • Quantification: Measure the fluorescence intensity using a fluorometer or a fluorescence microplate reader at the appropriate excitation and emission wavelengths.

  • Standard Curve: Generate a standard curve using known concentrations of DNA (e.g., lambda DNA) to determine the concentration of eDNA in the samples.

This guide provides a comprehensive overview of the multifaceted role of this compound in biofilm formation. The contrasting effects observed across different bacterial species underscore the complexity of biofilm regulation and highlight the need for species-specific approaches in the development of anti-biofilm strategies. The provided data and protocols serve as a valuable resource for researchers dedicated to unraveling the intricacies of bacterial biofilms.

References

A Researcher's Guide to Validating a New Analytical Method for Sodium D-lactate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the validation of a new analytical method is a critical process to ensure data accuracy, reliability, and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies for Sodium D-lactate, supported by experimental data and detailed protocols. The validation framework is based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]

A Comparative Analysis of Analytical Methods for this compound

The selection of an appropriate analytical method for this compound depends on various factors, including the sample matrix, required sensitivity, and the intended purpose of the analysis. This section compares three common analytical techniques: Titrimetry, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and Enzymatic Assays.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of different analytical methods for this compound, based on available experimental data.

Performance CharacteristicTitrimetry (Metrohm Modified Method)RP-HPLC Method 1RP-HPLC Method 2Enzymatic Assay (Colorimetric)
Linearity Range Not specified0.001 - 0.005 g/mL[6]0.51 - 6.07 mg/mL[7]0.01 - 10 mM[8]
Accuracy (% Recovery) ~97.77% (compared to USP method)[9]Not specified99.47%[7]Not specified
Precision (%RSD) 0.09%[9]< 2%[6]0.75%[7]Not specified
Limit of Detection (LOD) Not specifiedNot specifiedNot specified0.024 mM[10]
Limit of Quantitation (LOQ) Not specifiedNot specifiedNot specified40 µmol/L[11]
Analysis Time Significantly reduced compared to USP method[9][12]4.0 min[6]Not specified~30 min[10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods. The following sections outline the protocols for the compared techniques.

Titrimetric Method (Modified)

This method offers a cost-effective and faster alternative to the official USP method.[9][12]

Sample Preparation:

  • Accurately weigh approximately 300 mg of solid this compound.

  • Dissolve the sample in 100 mL of deionized water.

  • For analysis, dilute a sample equivalent to 300 mg in a 1:1 mixture of acetone (B3395972) and water.[9][12]

Titration Procedure:

  • Use an OMNIS Titrator with a digital pH electrode.[9][12]

  • Titrate the prepared sample directly with a 0.1 mol/L HCl solution.

  • The titration is complete after the first equivalence point is reached.[9][12]

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC methods are widely used for their specificity and ability to separate the analyte from other components in the sample matrix.

Method 1 Protocol: [6]

  • Column: Symmetry Phenomenex Hypersil L17 (300mm x 7.80 mm, 8 µm-rezex RHM – monosaccharide H+)

  • Mobile Phase: 0.1M Sulphuric acid

  • Flow Rate: 1.2 mL/min (isocratic elution)

  • Detection: UV at 210 nm

  • Retention Time: Approximately 4.0 min

Method 2 Protocol: [7]

  • Column: Shim-pack VP-ODS C18 (4.6 mm × 250 mm, 5 μm)

  • Mobile Phase: Formic acid-dicyclohexylamine-water (1:1:998, V/V)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 210 nm

  • Injection Volume: 20 μL

Enzymatic Assay (Colorimetric)

Enzymatic assays offer high specificity for the D-lactate enantiomer.

General Principle: D-lactate is specifically oxidized by D-lactate dehydrogenase, which generates a proportional colorimetric signal that can be measured spectrophotometrically.[8] The produced NADH is measured by its absorbance at 340 nm.[10]

Sample Preparation: [8]

  • For cell or tissue samples, homogenization in assay buffer is required.

  • Centrifuge the homogenate to remove insoluble material.

  • A deproteinization step may be necessary for certain sample types.

Assay Procedure (based on a commercial kit): [8]

  • Prepare a standard curve using the provided D-Lactate standard.

  • Add samples and standards to a 96-well plate.

  • Add the reaction mix containing D-Lactate Enzyme Mix and D-Lactate Substrate Mix.

  • Incubate at room temperature for 30 minutes.

  • Measure the optical density at 450 nm.

Validation Workflow for a New Analytical Method

The validation of a new analytical method should follow a structured approach to ensure all performance characteristics are thoroughly evaluated according to ICH guidelines.[1][3][5]

ValidationWorkflow cluster_params Validation Performance Characteristics start Define Analytical Method and Intended Use protocol Develop and Optimize Analytical Protocol start->protocol validation_plan Create Validation Plan (Define Parameters & Acceptance Criteria) protocol->validation_plan specificity Specificity linearity Linearity range_node Range accuracy Accuracy precision Precision (Repeatability & Intermediate) lod Limit of Detection (LOD) loq Limit of Quantitation (LOQ) robustness Robustness system_suitability System Suitability documentation Document Results in Validation Report specificity->documentation linearity->documentation range_node->documentation accuracy->documentation precision->documentation lod->documentation loq->documentation robustness->documentation system_suitability->documentation end Method Implementation documentation->end

Validation Workflow for a New Analytical Method

This guide provides a foundational comparison and framework for the validation of a new analytical method for this compound. It is essential to tailor the validation plan to the specific method and its intended application, ensuring all regulatory requirements are met.

References

A Comparative Genomic Guide to D-Lactate Producing Bacteria for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Key Bacterial Strains for Optimized D-Lactate Production

This guide provides a comprehensive comparative analysis of the genomics of prominent D-lactate producing bacteria. For researchers, scientists, and professionals in drug development, this document offers a valuable resource for understanding the metabolic capabilities and genetic characteristics of key bacterial species. The following sections detail genomic features, D-lactate production performance, experimental protocols, and relevant metabolic pathways to support the selection and engineering of optimal strains for industrial and pharmaceutical applications.

Comparative Genomic Features of D-Lactate Producing Bacteria

The genomic landscape of a bacterium dictates its metabolic potential. The table below summarizes key genomic features of selected wild-type and metabolically engineered bacteria known for their D-lactate production capabilities. Understanding these features, such as genome size, GC content, and the presence of specific D-lactate dehydrogenase genes, is crucial for strain selection and genetic engineering strategies.

FeatureEscherichia coli K-12Sporolactobacillus inulinus CASDLactobacillus delbrueckii subsp. bulgaricus
Genome Size (Mb) ~4.6~2.93~1.95
GC Content (%) ~50.8%[1][2][3][4]~45.3%[5]~49.7%[6]
Key D-Lactate Synthesis Genes ldhA (D-lactate dehydrogenase)Multiple D-lactate dehydrogenase genes (d-ldh)Multiple D-lactate dehydrogenase genes (ldb0101, ldb1010, etc.)[7]
Relevant Characteristics Well-characterized genome, amenable to genetic engineering.[3][4][8]High tolerance to lactate.[9]Generally Recognized as Safe (GRAS) status, used in dairy fermentation.[6][7][10][11][12]
Performance Comparison of D-Lactate Production

The efficiency of D-lactate production is a critical factor for industrial applications. This section presents a comparative summary of D-lactate titers, yields, and productivities achieved with various engineered Escherichia coli strains, a primary focus of metabolic engineering for D-lactate synthesis.

Strain / ConditionSubstrateTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Engineered E. coli B0013-070Crude Glycerol1000.752.78[13]
Engineered E. coliCrude Glycerol1200.874.11[13]
Engineered E. coli AC-521Glycerol860.880.97[13]
Engineered E. coli RR1 (pta ppc mutant)Glucose-0.9-[14]
Pyruvate-producing E. coli expressing D-LDHGlucose~1.64 (18.4 mM)-~0.023 (0.26 mM/h)[15]

Experimental Protocols

Protocol for Bacterial Genome Sequencing and Annotation

This protocol outlines a general workflow for the whole-genome sequencing and annotation of D-lactate producing bacteria.

I. Genomic DNA Extraction:

  • Culture the bacterial strain of interest in an appropriate medium (e.g., LB for E. coli, MRS for Lactobacillus and Sporolactobacillus) to the late exponential phase.

  • Harvest cells by centrifugation.

  • Lyse the cells using a combination of enzymatic (e.g., lysozyme) and chemical (e.g., SDS) methods.

  • Purify the genomic DNA using a commercial kit or standard phenol-chloroform extraction followed by ethanol (B145695) precipitation.

  • Assess the quality and quantity of the extracted DNA using a spectrophotometer (A260/A280 ratio) and fluorometric methods.

II. Genome Sequencing:

  • Prepare a sequencing library from the purified genomic DNA. This typically involves DNA fragmentation, end-repair, A-tailing, and ligation of sequencing adapters.

  • Perform sequencing using a next-generation sequencing (NGS) platform, such as Illumina.[16]

III. Genome Assembly and Annotation:

  • Perform quality control on the raw sequencing reads to trim adapters and low-quality bases.

  • Assemble the reads into a draft genome sequence using de novo assembly software (e.g., SPAdes).[8]

  • Annotate the assembled genome to identify protein-coding genes, RNA genes, and other genomic features. This can be done using automated annotation pipelines like RAST (Rapid Annotation using Subsystem Technology).[17]

  • Specifically identify D-lactate dehydrogenase (ldhD) and other relevant genes in the metabolic pathways through sequence similarity searches (e.g., BLAST) against known gene databases.[18]

Protocol for Fed-Batch Fermentation of Engineered E. coli

This protocol provides a general procedure for high-density fed-batch fermentation to maximize D-lactate production in engineered E. coli.

I. Inoculum Preparation:

  • Inoculate a single colony of the engineered E. coli strain into a seed culture medium (e.g., LB broth with appropriate antibiotics).

  • Incubate overnight at 37°C with shaking.

  • Use the seed culture to inoculate a larger volume of pre-culture medium and grow until it reaches a specific optical density (e.g., OD600 of 0.6-0.9).[19]

II. Fed-Batch Fermentation:

  • Prepare the fermentation medium (e.g., a defined mineral salt medium with a limiting amount of the carbon source like glucose or glycerol) in a bioreactor.[20]

  • Inoculate the bioreactor with the pre-culture.

  • Maintain the fermentation parameters such as temperature (e.g., 37°C), pH (e.g., 7.0, controlled with a base like NH4OH or NaOH), and dissolved oxygen (DO) at optimal levels.

  • Initiate a feeding strategy once the initial carbon source is depleted. This often involves feeding a concentrated solution of the carbon source at an exponential or linear rate to maintain a desired growth rate and avoid the accumulation of inhibitory byproducts.[19][20]

  • Monitor cell growth (OD600) and D-lactate concentration throughout the fermentation process.

Protocol for HPLC Analysis of D-Lactate

This protocol describes the quantification of D-lactate in fermentation broth using High-Performance Liquid Chromatography (HPLC).

I. Sample Preparation:

  • Collect a sample of the fermentation broth.

  • Centrifuge the sample to pellet the bacterial cells.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particulate matter.[21]

  • If necessary, dilute the sample with the mobile phase to bring the D-lactate concentration within the linear range of the calibration curve.

II. HPLC Analysis:

  • HPLC System: A standard HPLC system equipped with a UV or refractive index (RI) detector.

  • Column: A column suitable for organic acid analysis, such as a C18 column or a specific organic acid analysis column.

  • Mobile Phase: An acidic mobile phase, for example, a dilute solution of sulfuric acid (e.g., 0.009 N H₂SO₄) or a phosphate (B84403) buffer at a low pH (e.g., pH 3.0).[22]

  • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[21]

  • Detection: Detect D-lactate using a UV detector at a wavelength of 210 nm.[21][22]

  • Quantification: Prepare a standard curve using known concentrations of D-lactate.[21] Calculate the concentration of D-lactate in the samples by comparing their peak areas to the standard curve.

Visualizing Metabolic Pathways

Core D-Lactate Production Pathway

The following diagram illustrates the central metabolic pathway for the conversion of glucose to D-lactate in many bacteria. This process involves glycolysis, where glucose is broken down into pyruvate (B1213749), which is then reduced to D-lactate by the enzyme D-lactate dehydrogenase, regenerating NAD+ in the process.[23][24]

D_Lactate_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis D_Lactate D_Lactate Pyruvate->D_Lactate ldhD (D-Lactate Dehydrogenase) NADH -> NAD+

Core pathway of D-lactate synthesis from glucose.
Engineered D-Lactate Production in E. coli

Metabolic engineering of E. coli for enhanced D-lactate production often involves redirecting carbon flux towards pyruvate and then to D-lactate, while eliminating competing byproduct pathways. The diagram below depicts a common strategy where pathways to ethanol, acetate, and succinate (B1194679) are knocked out.[25][26]

Engineered_Ecoli_Pathway cluster_input Substrate cluster_central_metabolism Central Metabolism cluster_products Products Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis D_Lactate D_Lactate Pyruvate->D_Lactate ldhA (overexpressed) Ethanol Ethanol Pyruvate->Ethanol adhE (knockout) Acetate Acetate Pyruvate->Acetate pta-ackA (knockout) Succinate Succinate Pyruvate->Succinate frdABCD (knockout)

References

A Comparative Guide to Assessing the Purity of Commercial Sodium D-lactate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of raw materials is a critical step in guaranteeing the safety and efficacy of the final product. Sodium D-lactate, a key component in various pharmaceutical formulations, requires rigorous purity assessment to identify and quantify potential impurities. This guide provides a comprehensive comparison of analytical methodologies for evaluating the purity of commercial this compound, complete with experimental data and detailed protocols.

Key Purity-Indicating Parameters

The primary purity attributes for commercial this compound include its assay (the content of this compound itself), the presence of its stereoisomer, Sodium L-lactate (chiral purity), and the levels of other potential contaminants such as heavy metals and residual solvents.

Comparative Analysis of Analytical Methods

Several analytical techniques are employed to assess the purity of this compound. The choice of method often depends on the specific impurity being targeted, the required sensitivity, and available instrumentation. The most common methods are High-Performance Liquid Chromatography (HPLC) and titration.

Table 1: Comparison of HPLC Methods for this compound Analysis

ParameterReversed-Phase HPLC (Assay)Chiral HPLC (Enantiomeric Purity)
Principle Separation based on polarity.Separation of enantiomers using a chiral stationary phase.
Typical Column C18 (e.g., Shim-pack VP-ODS)[1]Chiral stationary phase (e.g., Teicoplanin-based)[2]
Mobile Phase Acetonitrile, water, and an acid (e.g., phosphoric or formic acid)[3]Organic solvents with additives (e.g., methanol (B129727) with ammonium (B1175870) acetate)[2]
Detection UV at 210 nm[1][4]UV or Mass Spectrometry (MS)[2][5]
LOD/LOQ LOD: 0.00001 g/mL, LOQ: 0.0001 g/mL for assay[4]Can quantify L-lactate in the presence of high D-lactate concentrations[5]
Primary Use Quantifying the main component (assay).Determining the enantiomeric excess of D-lactate.
Advantages Robust, reliable for assay determination.Highly specific for chiral impurities.
Disadvantages Does not separate enantiomers.Can be more complex and costly.

Table 2: Comparison of Titration Methods for this compound Assay

ParameterUSP Titration MethodModified Metrohm Method
Principle Non-aqueous acid-base titration.Aqueous acid-base titration.
Titrant 0.1 N Perchloric acid in acetic acid[6][7]0.1 M Hydrochloric acid[6][7]
Solvent Acetic anhydride (B1165640) and glacial acetic acid[6][7]Water and acetone (B3395972) (1:1)[6][7]
Analysis Time Slower[6][7]Faster (reduced to 12% of USP method time)[6][7]
Cost More expensive solvents and titrant[6][7]Estimated 40% cost reduction per titration[6][7]
Advantages High accuracy, well-defined titration curves[6][7]Faster, more cost-effective, less ambiguous endpoint[6][7]
Disadvantages Slower, more expensive, can have a second, unrelated equivalence point[6][7]Slightly lower recoveries, less pronounced endpoint potential jump[6][7]

Experimental Protocols

Reversed-Phase HPLC for Assay of this compound

This method is suitable for determining the overall purity of this compound.

Instrumentation:

  • HPLC system with a UV detector[4]

  • C18 column (e.g., 300mm x 7.80 mm, 8 µm)[4]

Reagents:

  • HPLC grade water

  • HPLC grade acetonitrile

  • Phosphoric acid or Sulphuric Acid (0.1M)[3][4]

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of a mixture of acetonitrile, water, and phosphoric acid.[3] A common mobile phase is 0.1M Sulphuric Acid.[4]

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., in the range of 0.001 – 0.005 g/mL).[4]

  • Sample Solution Preparation: Prepare the commercial this compound sample in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow rate: 1.2 mL/min[4]

    • Column Temperature: Ambient[4]

    • Detection Wavelength: 210 nm[4]

    • Injection Volume: 20 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time for Sodium Lactate (B86563) is typically around 4.0 minutes under these conditions.[4]

  • Calculation: Calculate the percentage purity of the sample by comparing the peak area of the sample to the peak area of the reference standard.

Chiral HPLC for Enantiomeric Purity

This method is crucial for determining the presence of the L-enantiomer impurity.

Instrumentation:

  • HPLC system with a UV or MS detector[2][5]

  • Chiral column (e.g., Agilent InfinityLab Poroshell 120 Chiral-T)[2]

Reagents:

  • HPLC grade methanol[2]

  • Ammonium acetate (B1210297) or ammonium formate[2]

  • This compound sample

  • Sodium L-lactate reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 0.2% w:v ammonium acetate or ammonium formate (B1220265) in methanol.[2]

  • Standard and Sample Preparation: Dissolve the Sodium D,L-lactate and the individual enantiomer standards in methanol at a concentration of 1-2 mg/mL.[2] Prepare the commercial this compound sample in the same solvent.

  • Chromatographic Conditions:

    • The specific conditions will depend on the chiral column used. Optimization is often required by varying the acid-base ratio of the mobile phase.[2]

  • Analysis: Inject the standards and the sample to identify and quantify the L-enantiomer peak in the commercial sample.

Titration for Assay (Modified Metrohm Method)

This method offers a faster and more cost-effective alternative to the USP method for assay determination.

Instrumentation:

  • Automatic titrator with a pH electrode[6]

Reagents:

  • Deionized water

  • Acetone

  • 0.1 M Hydrochloric acid titrant[6]

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh approximately 300 mg of the this compound sample and dissolve it in a 1:1 mixture of acetone and water.[6]

  • Titration: Titrate the sample directly with 0.1 M HCl solution until after the first equivalence point is reached.[6]

  • Calculation: The instrument software will calculate the content of this compound based on the titrant consumed.

Visualizing the Workflow and Method Selection

The following diagrams, generated using Graphviz, illustrate the logical flow of assessing the purity of commercial this compound.

Purity_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Detailed Analysis cluster_2 Decision start Receive Commercial This compound assay Assay Determination start->assay chiral Chiral Purity Analysis start->chiral impurities Other Impurity Screening start->impurities hplc_assay Reversed-Phase HPLC assay->hplc_assay titration Titration assay->titration chiral_hplc Chiral HPLC chiral->chiral_hplc metals ICP-MS/AAS for Metals impurities->metals spec Compare to Specifications hplc_assay->spec titration->spec chiral_hplc->spec metals->spec pass Pass spec->pass Meets Specs fail Fail spec->fail Does Not Meet Specs

Caption: Overall workflow for the purity assessment of commercial this compound.

HPLC_Analysis_Workflow prep Sample and Standard Preparation instrument Instrument Setup (Column, Mobile Phase, Detector) prep->instrument injection Inject Sample and Standard instrument->injection chromatogram Acquire Chromatogram injection->chromatogram integration Peak Integration and Identification chromatogram->integration calculation Calculate Purity/ Impurity Level integration->calculation report Generate Report calculation->report

Caption: Detailed workflow for HPLC-based purity analysis.

Method_Selection_Logic start Purity Parameter to Assess? is_assay Assay? start->is_assay is_chiral Chiral Purity? start->is_chiral is_metal Metal Impurities? start->is_metal rp_hplc Reversed-Phase HPLC is_assay->rp_hplc titration Titration is_assay->titration Alternative chiral_hplc Chiral HPLC is_chiral->chiral_hplc icp_ms ICP-MS/AAS is_metal->icp_ms consider_cost Consider Cost and Time rp_hplc->consider_cost titration->consider_cost

References

D-Lactate Demonstrates Superior Inhibitory Effects on Chlamydia trachomatis Infectivity Compared to L-Lactate

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of experimental data reveals that the D-isomer of lactic acid is significantly more effective at reducing Chlamydia trachomatis infectivity in vitro than the L-isomer. This difference appears to be mediated by distinct molecular mechanisms influencing host cell biology, rather than a direct antimicrobial effect on the pathogen.

Researchers, scientists, and drug development professionals will find in this guide a concise, data-driven comparison of the effects of sodium D-lactate and L-lactate on C. trachomatis infectivity. The evidence presented underscores the potential of D-lactic acid as a key protective agent against chlamydial infection.

Quantitative Comparison of Inhibitory Effects

Experimental studies have consistently shown that D-lactic acid provides greater protection against C. trachomatis infection than L-lactic acid. The inhibitory effects are most pronounced at an acidic pH, which is characteristic of a healthy vaginal microbiome where Lactobacillus species, particularly Lactobacillus crispatus, produce high levels of D-lactic acid.[1][2]

One key study demonstrated that pretreating HeLa cells with 10 mM D(-)-lactic acid resulted in a more substantial reduction in C. trachomatis infectivity compared to pretreatment with 10 mM L(+)-lactic acid.[3][4] This suggests that the protective mechanism is host cell-mediated. Further experiments using supernatants from Lactobacillus cultures confirmed these findings. Supernatant from L. crispatus, which produces both D- and L-lactic acid, was significantly more effective at reducing infectivity than supernatant from L. reuteri, which only produces L-lactic acid.[3][4] Supplementing the L. reuteri supernatant with D(-)-lactic acid enhanced its protective effect.[3]

Another study using a 3D model of cervical epithelial cells found that at pH 4, D(-)-lactic acid afforded maximal protection against C. trachomatis infection compared to L(+)-lactic acid.[1][2] Interestingly, lowering the pH to 4 with hydrochloric acid alone did not replicate the full protective effect, indicating that the protonated form of lactic acid is the active molecule, and the D-isomer is more potent.[5]

Treatment ConditionCell LineInfectivity Reduction (%)Reference
Lactobacillus Supernatants
L. crispatus supernatantHeLa37.08% ± 0.35[3]
L. reuteri supernatantHeLa7.01% ± 1.54[3]
L. reuteri supernatant + 10 mM D(-)-LAHeLa48.33% ± 2.89[3]
L. reuteri supernatant + 10 mM L(+)-LAHeLa35.16% ± 0.81[3]
Purified Lactic Acid Isomers
10 mM D(-)-lactic acidHeLaSignificantly higher than L(+)-LA[3][4]
10 mM L(+)-lactic acidHeLaLower than D(-)-LA[3][4]
D(-)-lactic acid at pH 4A2EN 3D modelMaximal protection[1][2]
L(+)-lactic acid at pH 4A2EN 3D modelLess protection than D(-)-LA[1][2]

Experimental Protocols

The following are summaries of the key experimental methodologies used in the cited studies to evaluate the effects of D- and L-lactic acid on C. trachomatis infectivity.

Infection Inhibition Assay with Lactobacillus Supernatants
  • Cell Culture: HeLa cells were cultured in appropriate media until confluent.

  • Preparation of Supernatants: Lactobacillus crispatus (produces D- and L-lactic acid) and Lactobacillus reuteri (produces L-lactic acid) were grown in MRS broth. The bacterial cultures were then centrifuged, and the cell-free supernatants were collected and filtered.[3]

  • Cell Treatment: HeLa cells were pre-exposed to the Lactobacillus culture supernatants (diluted 1:100) for a specified period. In some experiments, L. reuteri supernatant was supplemented with 10 mM D(-)- or L(+)-lactic acid.[3][4]

  • Infection: Following pretreatment, cells were infected with C. trachomatis elementary bodies (EBs).

  • Quantification of Infectivity: After a 48-hour incubation period, infected cells were fixed and stained for the chlamydial membrane lipopolysaccharide antigen. The number of infected host cells or inclusion forming units (IFUs) was determined by fluorescence microscopy to calculate the percentage of infectivity reduction compared to an untreated control.[1][3]

Infection Inhibition Assay with Purified Lactic Acid Isomers
  • Cell Culture: HeLa cells or a 3D model of cervical epithelial cells (A2EN) were used.[1][2][3]

  • Cell Treatment: Cells were incubated with medium containing specific concentrations of D(-)- or L(+)-lactic acid (e.g., 10 mM) or with lactic acid solutions buffered to different pH values (e.g., pH 4, 5.5, 7).[1][2][3][5]

  • Infection: Cells were then infected with C. trachomatis EBs.

  • Analysis: Infectivity was quantified as described above.

Molecular Mechanisms and Signaling Pathways

The differential effects of D- and L-lactic acid on C. trachomatis infectivity are attributed to their distinct impacts on host cell signaling and gene expression, rather than direct toxicity to the bacteria.[5] D(-)-lactic acid, in particular, has been shown to influence pathways critical for chlamydial entry and replication.[3][6][7]

Key molecular mechanisms affected by D(-)-lactic acid include:

  • Histone Modification: D(-)-lactic acid can induce histone acetylation and lactylation, leading to changes in gene expression.[3][6][7]

  • Cell Cycle Regulation: It influences the expression of cell cycle-related genes such as CCND1 and CDKN1A.[3][4]

  • Expression of Host Cell Receptors: D(-)-lactic acid has been found to significantly affect the expression of the Epidermal Growth Factor Receptor (EGFR) and α5β1-integrin, both of which are implicated in C. trachomatis invasion of host cells.[3][4][6][7]

Below is a diagram illustrating the proposed signaling pathway through which D-lactic acid reduces C. trachomatis infectivity.

G cluster_extracellular Extracellular cluster_cell Host Cell D_lactate D(-)-Lactic Acid Histone_Mod Histone Acetylation & Lactylation D_lactate->Histone_Mod Gene_Exp Altered Gene Expression Histone_Mod->Gene_Exp Receptor_Exp Reduced Expression of EGFR & α5β1-integrin Gene_Exp->Receptor_Exp Cell_Cycle Cell Cycle Regulation Gene_Exp->Cell_Cycle Infectivity Reduced C. trachomatis Infectivity Receptor_Exp->Infectivity Cell_Cycle->Infectivity

Proposed mechanism of D-lactic acid's effect on C. trachomatis infectivity.

The following diagram illustrates the experimental workflow for comparing the effects of different Lactobacillus supernatants on C. trachomatis infectivity.

G cluster_prep Preparation cluster_exp Experiment L_crispatus L. crispatus Culture (produces D/L-LA) Supernatant_crisp Collect Supernatant L_crispatus->Supernatant_crisp L_reuteri L. reuteri Culture (produces L-LA) Supernatant_reuteri Collect Supernatant L_reuteri->Supernatant_reuteri Pretreat_crisp Pretreat with L. crispatus Supernatant Supernatant_crisp->Pretreat_crisp Pretreat_reuteri Pretreat with L. reuteri Supernatant Supernatant_reuteri->Pretreat_reuteri HeLa HeLa Cells HeLa->Pretreat_crisp HeLa->Pretreat_reuteri Infect Infect with C. trachomatis Pretreat_crisp->Infect Pretreat_reuteri->Infect Analyze Analyze Infectivity (Fluorescence Microscopy) Infect->Analyze

Workflow for comparing Lactobacillus supernatants' effect on infectivity.

References

A Comparative Analysis of D-Lactate and L-Lactate Production in Planktonic and Biofilm Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lactate (B86563), a terminal product of glycolysis, exists as two stereoisomers, D-lactate and L-lactate, with distinct roles in bacterial physiology and host-pathogen interactions. While L-lactate is the predominant isomer in mammals, bacteria possess the capability to produce both.[1][2] This guide provides a comparative analysis of D- and L-lactate production in planktonic (free-floating) and biofilm (surface-attached) bacterial communities, offering insights into the metabolic adaptations of bacteria in different growth modes.

Key Findings at a Glance

Biofilm-forming bacteria often exhibit altered metabolic profiles compared to their planktonic counterparts, and lactate production is no exception. Studies have shown that bacterial biofilms can produce significantly higher amounts of both D- and L-lactate compared to planktonic cultures.[2][3] This differential production has implications for biofilm-associated infections, as lactate can modulate the host immune response.[4][5]

Comparative Data on Lactate Production

The following tables summarize quantitative data on D-lactate and L-lactate production by various bacterial species in both planktonic and biofilm forms.

Table 1: Maximal D-Lactate and L-Lactate Concentrations Produced by Various Planktonic Bacteria.

Bacterial SpeciesD-Lactate (mmol/L)L-Lactate (mmol/L)
Staphylococcus aureus10.999.71
Streptococcus pyogenesNot Reported10.12
Enterococcus faecalisNot Reported2.64
Staphylococcus epidermidis0.482.50
Escherichia coli1.22Not Detected
Pseudomonas aeruginosaNot ReportedNot Detected
Candida albicansNot ReportedNot Detected

Data sourced from a study on common pathogenic microorganisms causing septic arthritis and periprosthetic joint infection.[2]

Table 2: Comparison of D-Lactate and L-Lactate Production by Staphylococcus epidermidis in Planktonic vs. Biofilm Growth Modes.

Growth ModeConditionMean D-Lactate (mmol/L)Mean L-Lactate (mmol/L)
PlanktonicAerobic0.24 ± 0.21Minimal Production
BiofilmAerobic0.19 ± 0.120.03 ± 0.02 (at 6h)
BiofilmAnaerobic0.30 ± 0.18Not Reported

Data indicates that S. epidermidis biofilms produce significantly more D- and L-lactate compared to their planktonic counterparts (p = 0.015 and p = 0.002, respectively).[1][2][3] After 192 hours, D-lactate concentration decreased significantly in planktonic culture compared to both aerobic and anaerobic biofilms.[1][3] Similarly, after 168 hours, L-lactate concentration was significantly lower in planktonic culture compared to biofilms.[1][3]

Enzymatic Pathways of Lactate Production

The synthesis of D- and L-lactate from pyruvate (B1213749) is catalyzed by stereospecific lactate dehydrogenases (LDH).[6][7] D-lactate is produced by D-lactate dehydrogenase (D-LDH), while L-lactate is produced by L-lactate dehydrogenase (L-LDH).[6][7] The relative expression and activity of these enzymes determine the ratio of D- to L-lactate produced by a bacterial species.[6][7] Some bacteria, like Lactobacillus plantarum, also possess a lactate racemase, which can interconvert L-lactate and D-lactate, providing an alternative pathway for D-lactate production.[8]

The primary metabolic pathways leading to lactate production are glycolysis and the methylglyoxal (B44143) pathway.[9] Glycolysis metabolizes glucose to pyruvate, which is then converted to either D- or L-lactate by the respective LDHs.[9][10]

Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis D-Lactate D-Lactate Pyruvate->D-Lactate D-LDH L-Lactate L-Lactate Pyruvate->L-Lactate L-LDH D-Lactate Dehydrogenase (D-LDH) D-Lactate Dehydrogenase (D-LDH) L-Lactate Dehydrogenase (L-LDH) L-Lactate Dehydrogenase (L-LDH)

Figure 1: Simplified enzymatic pathway of D- and L-lactate production from glucose.

Role in Planktonic vs. Biofilm Physiology

The differential production of lactate isomers in planktonic and biofilm bacteria suggests distinct physiological roles. In biofilms, the accumulation of lactate can contribute to the acidic microenvironment, which can influence biofilm structure and protect against antimicrobials.

Furthermore, lactate production can impact host-pathogen interactions. For instance, in Neisseria meningitidis, the deletion of D-lactate dehydrogenase (ldhA) was found to promote biofilm formation.[11] In Staphylococcus aureus biofilms, both D- and L-lactate can inhibit histone deacetylase 11 (HDAC11) in host immune cells, leading to increased IL-10 production and creating an immunosuppressive environment that favors persistent infection.[4][5]

The following diagram illustrates the workflow for comparing lactate production in planktonic and biofilm cultures.

cluster_planktonic Planktonic Culture cluster_biofilm Biofilm Culture Planktonic Inoculation Planktonic Inoculation Planktonic Incubation Planktonic Incubation Planktonic Inoculation->Planktonic Incubation Planktonic Sampling Planktonic Sampling Planktonic Incubation->Planktonic Sampling Lactate Quantification Lactate Quantification Planktonic Sampling->Lactate Quantification Biofilm Inoculation Biofilm Inoculation Biofilm Incubation Biofilm Incubation Biofilm Inoculation->Biofilm Incubation Biofilm Sampling Biofilm Sampling Biofilm Incubation->Biofilm Sampling Biofilm Sampling->Lactate Quantification Bacterial Strain Bacterial Strain Bacterial Strain->Planktonic Inoculation Bacterial Strain->Biofilm Inoculation Data Analysis Data Analysis Lactate Quantification->Data Analysis

Figure 2: Experimental workflow for comparing lactate production.

Experimental Protocols

Bacterial Strains and Growth Conditions

A variety of pathogenic microorganisms can be tested for D- and L-lactate production, including Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans.[1][2]

  • Planktonic Culture: Inoculate pathogens in an appropriate liquid medium (e.g., 8 ml) and incubate under suitable atmospheric conditions (aerobic, anaerobic, or CO2) for up to 312 hours.[1][2]

  • Biofilm Culture: Inoculate pathogens in wells of a microplate with a suitable liquid medium and incubate under static conditions to allow for biofilm formation.[12] The medium should be carefully replaced every 24 hours for the duration of the experiment (e.g., 6 days).[12]

Quantification of D-Lactate and L-Lactate

D- and L-lactate concentrations in culture supernatants can be measured at different time points (e.g., 0, 6, 9, 12, 24 hours, and then daily).[1][2]

  • Sample Preparation:

    • Remove protein from liquid culture samples by ultrafiltration using a 10 kDa filter at 4°C for 60 minutes.[1]

    • Alternatively, for samples with high protein concentrations, deproteinization can be achieved using perchloric acid (PCA) followed by neutralization with potassium hydroxide (B78521) (KOH).[13]

  • Lactate Measurement:

    • Use commercially available D-lactate and L-lactate assay kits. These kits typically involve an enzymatic reaction where lactate is oxidized by a specific lactate dehydrogenase, leading to the production of a colored or fluorescent product that can be measured spectrophotometrically or fluorometrically.[1][13][14][15]

    • The concentration of lactate is calculated from a standard curve.[1]

    • High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC/MS/MS) using a chiral column can also be employed for the simultaneous and sensitive quantification of L- and D-lactic acid enantiomers.[16]

Gene Expression Analysis of Lactate Dehydrogenases

To investigate the molecular basis for differential lactate production, the expression of D-LDH and L-LDH genes can be analyzed using quantitative reverse transcription PCR (qRT-PCR).

  • RNA Isolation: Isolate total RNA from planktonic and biofilm cultures at desired time points.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using reverse transcriptase.

  • qRT-PCR: Perform qRT-PCR using primers specific for the D-LDH and L-LDH genes of the target bacterium. The relative expression levels can be normalized to a housekeeping gene.

The following diagram illustrates the signaling relationship where bacterial lactate influences the host immune response.

Bacterial Biofilm Bacterial Biofilm D-Lactate D-Lactate Bacterial Biofilm->D-Lactate L-Lactate L-Lactate Bacterial Biofilm->L-Lactate Host Immune Cell Host Immune Cell D-Lactate->Host Immune Cell L-Lactate->Host Immune Cell HDAC11 Inhibition HDAC11 Inhibition Host Immune Cell->HDAC11 Inhibition Increased IL-10 Production Increased IL-10 Production HDAC11 Inhibition->Increased IL-10 Production Immunosuppression Immunosuppression Increased IL-10 Production->Immunosuppression

Figure 3: Bacterial lactate-mediated host immune modulation.

Conclusion

The production of D- and L-lactate is a key metabolic feature of bacteria that differs between planktonic and biofilm growth states. The increased lactate production in biofilms highlights a crucial adaptation that can influence the biofilm microenvironment and modulate host immune responses, contributing to the persistence of biofilm-associated infections. Understanding the nuances of lactate metabolism in different bacterial lifestyles is essential for developing novel therapeutic strategies targeting biofilm-related diseases.

References

A Comparative Analysis of D- and L-Lactate Clearance from Blood

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct metabolic fates of D-lactate and L-lactate, supported by quantitative data and detailed experimental methodologies.

The stereoisomers of lactate (B86563), D-lactate and L-lactate, exhibit significantly different clearance rates and metabolic pathways in the human body. While L-lactate is a primary product of endogenous glycolysis and a key metabolic fuel, D-lactate is primarily derived from exogenous sources, such as gut microbiota, and is cleared less efficiently. Understanding these differences is crucial for researchers in various fields, including metabolic diseases, critical care medicine, and drug development.

Quantitative Comparison of D- and L-Lactate Clearance

The clearance of L-lactate from the blood is a highly efficient process, primarily carried out by the liver and kidneys. In contrast, D-lactate clearance is considerably slower, a factor attributed to the lower activity and different enzymatic pathways responsible for its metabolism.

ParameterD-LactateL-LactateReference
Clearance Rate (mL/min/70 kg) 430 - 710720 - 1890[1]
Primary Metabolic Organs Liver, KidneyLiver, Kidney[1]
Primary Metabolic Enzyme D-α-hydroxy acid dehydrogenase / D-lactate dehydrogenaseL-lactate dehydrogenase (L-LDH)[2]
Renal Excretion Can be significant at high plasma concentrationsMinimal[1]
Half-life in Serum ~36.4 minutes (with high exogenous load)Not typically measured due to rapid turnover[2]

Experimental Protocols

Measurement of D- and L-Lactate Clearance via Constant Infusion

This protocol describes a method to determine the clearance rate of D- and L-lactate in human subjects using a constant intravenous infusion.

1. Subject Preparation:

  • Subjects should fast overnight (8-12 hours) prior to the study.

  • Two intravenous catheters are placed, one in each arm: one for the infusion of lactate and one for blood sampling.

  • Baseline blood samples are collected to determine endogenous D- and L-lactate concentrations.

2. Infusion Protocol:

  • A sterile solution of sodium D-lactate or sodium L-lactate is prepared in saline.

  • The lactate solution is infused at a constant rate for a predetermined period, typically 20-90 minutes, to achieve a steady-state plasma concentration.[1][3][4] The infusion rate should be adjusted based on the subject's body weight.

3. Blood Sampling:

  • Arterial or venous blood samples are collected from the contralateral arm at regular intervals (e.g., every 5-10 minutes) during the infusion period and for a specified time after the infusion has stopped.[3]

  • Blood samples should be collected in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin) and immediately placed on ice.

4. Sample Processing and Analysis:

  • Plasma is separated by centrifugation.

  • Plasma concentrations of D-lactate and L-lactate are determined using specific enzymatic assays or by liquid chromatography-mass spectrometry (LC-MS).[1] Commercially available assay kits provide a reliable method for this analysis.

5. Calculation of Clearance Rate:

  • The clearance rate (CL) is calculated using the following formula: CL = Infusion Rate / Steady-State Plasma Concentration

  • For non-compartmental pharmacokinetic analysis following the cessation of infusion, the clearance can be calculated from the area under the plasma concentration-time curve (AUC).[1]

Lactate Clamp Technique for Determining Lactate Disposal

The lactate clamp technique is a more advanced method to assess whole-body lactate disposal by maintaining a constant, elevated blood lactate concentration.[3][4][5][6][7]

1. Subject and Catheter Preparation:

  • Similar to the constant infusion protocol.

2. Primed-Continuous Infusion:

  • A priming (bolus) infusion of lactate is administered to rapidly raise the blood lactate concentration to the desired target level.[3][4]

  • This is immediately followed by a variable-rate continuous infusion of lactate.

3. Blood Lactate Monitoring and Infusion Adjustment:

  • Blood lactate concentrations are measured frequently (e.g., every 5 minutes) at the bedside.[3]

  • The lactate infusion rate is adjusted in a feedback manner to maintain the target blood lactate concentration (the "clamp").

4. Data Analysis:

  • The steady-state lactate infusion rate required to maintain the clamp is equal to the whole-body lactate disposal rate at that specific plasma concentration.

Metabolic and Signaling Pathways

The clearance of D- and L-lactate is governed by distinct enzymatic pathways and transport mechanisms.

cluster_L_Lactate L-Lactate Metabolism cluster_D_Lactate D-Lactate Metabolism L_Lactate_Blood L-Lactate (Blood) MCT1_L MCT1/MCT2 L_Lactate_Blood->MCT1_L Transport L_Lactate_Cell L-Lactate (Cell) MCT1_L->L_Lactate_Cell Pyruvate_L Pyruvate (B1213749) L_Lactate_Cell->Pyruvate_L NAD+/NADH Pyruvate_L->L_Lactate_Cell TCA_Cycle TCA Cycle & Gluconeogenesis Pyruvate_L->TCA_Cycle Metabolism L_LDH L-Lactate Dehydrogenase (L-LDH) D_Lactate_Blood D-Lactate (Blood) MCT_D MCTs D_Lactate_Blood->MCT_D Transport Kidney Renal Excretion D_Lactate_Blood->Kidney D_Lactate_Cell D-Lactate (Cell) MCT_D->D_Lactate_Cell Pyruvate_D Pyruvate D_Lactate_Cell->Pyruvate_D Irreversible TCA_Cycle_D TCA Cycle Pyruvate_D->TCA_Cycle_D Metabolism D_LDH D-α-hydroxy acid dehydrogenase

Metabolic pathways for D- and L-lactate clearance.

L-lactate is readily transported into cells via monocarboxylate transporters (MCTs), primarily MCT1 and MCT2, where it is converted to pyruvate by L-lactate dehydrogenase (L-LDH) in a reversible reaction. Pyruvate then enters the tricarboxylic acid (TCA) cycle for energy production or is used for gluconeogenesis. D-lactate is also transported by MCTs, though the specific isoforms are less well-characterized. Inside the cell, it is irreversibly converted to pyruvate by D-α-hydroxy acid dehydrogenase. At elevated concentrations, D-lactate can also be directly excreted by the kidneys.

cluster_workflow Experimental Workflow for Lactate Clearance Measurement Subject_Prep Subject Preparation (Fasting, Catheterization) Baseline_Sample Baseline Blood Sample Subject_Prep->Baseline_Sample Infusion Constant Lactate Infusion (D- or L-lactate) Baseline_Sample->Infusion Serial_Sampling Serial Blood Sampling Infusion->Serial_Sampling Sample_Processing Sample Processing (Centrifugation) Serial_Sampling->Sample_Processing Lactate_Analysis Lactate Concentration Analysis (Enzymatic/LC-MS) Sample_Processing->Lactate_Analysis Data_Analysis Data Analysis (Clearance Calculation) Lactate_Analysis->Data_Analysis cluster_signaling Regulation of Lactate Transport Hypoxia Hypoxia / Intense Exercise HIF1a HIF-1α Stabilization Hypoxia->HIF1a Gene_Expression Increased Gene Expression HIF1a->Gene_Expression MCT4 MCT4 Gene_Expression->MCT4 LDHA LDHA Gene_Expression->LDHA Lactate_Efflux Increased Lactate Efflux MCT4->Lactate_Efflux LDHA->Lactate_Efflux

References

Safety Operating Guide

Proper Disposal of Sodium D-Lactate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Disposal Procedures

The proper disposal of Sodium D-Lactate is governed by local, state, and federal regulations. While generally not classified as a hazardous material for transport, adherence to laboratory safety protocols and waste management guidelines is essential. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound.

Standard Disposal Procedures

This compound, particularly in solution, can often be disposed of as wastewater, provided it complies with local regulations.[1] However, it is crucial to consult your institution's Environmental Health and Safety (EHS) department to ensure adherence to specific sewer discharge permits which may specify allowable chemical concentrations.[2] For solid forms or highly concentrated solutions, other disposal methods may be required.

Step-by-Step Disposal Protocol for Aqueous this compound Solutions:

  • Consult Local Regulations: Before any disposal, consult your institution's EHS guidelines and local regulatory requirements.

  • Neutralization (if necessary): Ensure the pH of the solution is between 5.5 and 9.0 before considering sewer disposal.[2]

  • Dilution: For small quantities of low-concentration solutions, dilution with copious amounts of water may be permissible for drain disposal.

  • Collection for Chemical Waste: If drain disposal is not permitted, or for concentrated solutions, collect the waste in a designated, properly labeled, and sealed container.[3][4]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound Waste"), and the approximate concentration and volume.[2][3]

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) with secondary containment to prevent spills.[3][5] Keep incompatible wastes segregated.[3]

  • Waste Pickup: Arrange for a hazardous waste pickup with your institution's EHS department.[3]

Disposal of Contaminated Materials and Empty Containers

  • Spill Cleanup: In the event of a spill, absorb the material with an inert substance (e.g., sand, earth, vermiculite) and place it in a suitable container for waste disposal.[6][7][8] Flush the area with water.[1]

  • Empty Containers: Thoroughly rinse empty this compound containers with water. The first rinseate should be collected as hazardous waste.[3] After triple rinsing and air-drying, the container labels must be defaced or removed before the container is recycled or disposed of as solid waste.[3]

  • Contaminated PPE: Dispose of contaminated gloves and other personal protective equipment in accordance with applicable laws and good laboratory practices.[8][9]

Quantitative Disposal Guideline Example

The following table provides an example of concentration-based disposal guidelines. Note: These values are for illustrative purposes only and must be verified against your local and institutional regulations.

Concentration of this compound SolutionRecommended Disposal Method
< 1% (w/v)May be eligible for drain disposal with copious amounts of water, pending local regulations and pH verification (must be between 5.5 and 9.0).[2]
1% - 10% (w/v)Collect in a designated chemical waste container for disposal by the institution's hazardous waste management service.[3][8]
> 10% (w/v) or solid formMust be disposed of as chemical waste.[8] Incineration or landfilling at an approved site may be used by the waste management authority.[1][6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Guidelines and Local Regulations start->consult_ehs is_drain_disposal_allowed Is Drain Disposal Permitted for this Concentration? consult_ehs->is_drain_disposal_allowed check_ph Check pH (Must be 5.5 - 9.0) is_drain_disposal_allowed->check_ph Yes collect_waste Collect in a Labeled, Sealed Container is_drain_disposal_allowed->collect_waste No adjust_ph Adjust pH if Necessary check_ph->adjust_ph pH out of range dilute_and_dispose Dilute with Copious Water and Dispose Down Drain check_ph->dilute_and_dispose pH is OK adjust_ph->check_ph end End of Process dilute_and_dispose->end store_waste Store in Secondary Containment in a Satellite Accumulation Area collect_waste->store_waste request_pickup Request Pickup from EHS/Hazardous Waste Management store_waste->request_pickup request_pickup->end

This compound Disposal Workflow

References

Safeguarding Your Research: A Comprehensive Guide to Handling Sodium D-lactate

Author: BenchChem Technical Support Team. Date: December 2025

In the fast-paced environment of scientific research and drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Sodium D-lactate. By offering clear, procedural, and step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond our products.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following personal protective equipment is recommended.

Eye Protection:

  • Safety glasses with side shields or chemical goggles should be worn.[1]

  • Contact lenses can pose a special hazard as they may absorb and concentrate irritants.[1]

Hand Protection:

  • Wear general protective gloves, such as light-weight rubber gloves.[1]

  • Ensure that gloves are tested to a relevant standard (e.g., Europe EN 374, US F739).[1]

Body Protection:

  • Long-sleeved clothing or a lab coat is recommended to prevent skin contact.

  • In situations with a risk of significant exposure, wear protective clothing.[2]

Respiratory Protection:

  • Under normal handling conditions with good ventilation, respiratory protection is generally not necessary due to the non-volatile nature of the product.[1][3]

  • In cases of inadequate ventilation, high concentrations of mist or vapor, or the development of respiratory tract irritation, a NIOSH-certified respirator should be used.[1][3]

Quantitative Safety and Physical Data

For quick reference, the following table summarizes key quantitative data for this compound.

ParameterValueSource(s)
Toxicity
Eye Irritation (rabbit)100 mg Mild[1]
Fire Safety
Flash Point>199.4°F (>93.0°C)[4]
Exposure Limits
NOHSC or ACGIHNo exposure limits set[1]
Physical Properties
Specific Gravity (water=1)Not available[1]
Vapor Pressure (mmHG)Not available[1]
Molecular FormulaC3H5NaO3[5]
AppearanceColorless or yellowish syrupy liquid[1]

Operational and Disposal Plans

Operational Plan for Handling this compound

  • Preparation and Handling Area:

    • Work in a well-ventilated area to minimize inhalation of any vapors or mists.[2]

    • Ensure easy access to safety equipment, including an eyewash station and safety shower.

    • Avoid smoking, naked lights, or any sources of ignition in the handling area.[1]

  • Handling Procedures:

    • When handling, do not eat, drink, or smoke.[1]

    • Avoid all personal contact, including inhalation.[1]

    • Keep containers securely sealed when not in use to prevent contamination and spills.[1]

    • Always wash hands thoroughly with soap and water after handling the substance.[1]

    • Work clothes should be laundered separately.[1]

  • Storage:

    • Store in a cool, dry, well-ventilated area.[1]

    • Store away from incompatible materials, such as oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches), and foodstuff containers.[1]

    • Protect containers from physical damage and regularly check for leaks.[1]

Disposal Plan for this compound

  • Waste Characterization:

    • Unused this compound may be recycled if it has not been contaminated.[1]

    • If contaminated, it is classified as chemical waste.

  • Waste Collection and Storage:

    • Collect waste in a suitable, labeled container.[1]

    • Do not allow wash water from cleaning equipment to enter drains; collect all wash water for treatment before disposal.[1]

  • Disposal Method:

    • All waste disposal must be handled in accordance with local, state, and federal regulations.[1]

    • Consult your institution's Waste Management Authority for specific disposal guidance.[1]

    • Options may include consulting the manufacturer for recycling options, or burying or incinerating the residue at an approved site.[1]

    • Recycle containers if possible, or dispose of them in an authorized landfill.[1]

Emergency Procedures: Spill Response Workflow

In the event of a spill, a clear and immediate response is critical to ensure the safety of all laboratory personnel. The following diagram outlines the logical workflow for handling a this compound spill.

cluster_minor_spill Minor Spill Response cluster_major_spill Major Spill Response spill_detected Spill Detected assess_spill Assess Spill Size spill_detected->assess_spill minor_spill Minor Spill assess_spill->minor_spill major_spill Major Spill assess_spill->major_spill don_ppe Control Personal Contact: Wear Protective Equipment (Gloves, Goggles) minor_spill->don_ppe Minor contain_spill Contain & Absorb Spill: Use Sand, Earth, or Inert Material don_ppe->contain_spill collect_waste Wipe Up and Place in Labeled Container for Waste Disposal contain_spill->collect_waste clean_area Clean Spill Area collect_waste->clean_area evacuate_area Clear Area of Personnel and Move Upwind major_spill->evacuate_area Major alert_responders Alert Emergency Responders: Provide Location and Nature of Hazard evacuate_area->alert_responders wear_ba Wear Breathing Apparatus and Protective Gloves alert_responders->wear_ba prevent_drainage Prevent Spillage from Entering Drains or Water Courses wear_ba->prevent_drainage

Figure 1. Workflow for this compound Spill Response.

References

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